Thalidomide-Propargyne-PEG2-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O8/c24-17-6-5-16(19(27)22-17)23-20(28)14-4-3-13(12-15(14)21(23)29)2-1-8-30-10-11-31-9-7-18(25)26/h3-4,12,16H,5-11H2,(H,25,26)(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTYSRQJBNPAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architecture of a Key PROTAC Building Block: Thalidomide-Propargyne-PEG2-COOH
For Immediate Release
This technical guide provides a detailed overview of the structure, properties, and application of Thalidomide-Propargyne-PEG2-COOH, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Core Structure and Chemical Identity
This compound is a synthetic, heterobifunctional molecule designed for the facile construction of PROTACs. Its structure is composed of three key functional moieties:
-
Thalidomide (B1683933): This serves as the E3 ubiquitin ligase-recruiting element. Specifically, it binds to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.
-
Propargyne Group: This terminal alkyne functionality is a critical component for "click chemistry." It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the efficient and specific conjugation to a target protein ligand that has been functionalized with an azide (B81097) group.
-
PEG2-COOH Linker: This linker consists of a diethylene glycol (PEG2) spacer terminating in a carboxylic acid. The PEG spacer provides水溶性 and appropriate spatial separation between the thalidomide moiety and the target protein ligand. The terminal carboxylic acid offers a versatile handle for alternative conjugation strategies, though its primary role in this molecule is as a precursor to the propargyne group during synthesis.
The precise arrangement of these components allows for the modular and efficient assembly of PROTACs.
Physicochemical and Quantitative Data
The key quantitative data for this compound are summarized in the table below. It is important to note that slight variations in reported molecular formula and weight exist in commercial listings, which may be due to different salt forms or hydration states. The data presented here is based on the most frequently cited information.
| Property | Value | Source |
| CAS Number | 2797619-65-7 | [1] |
| Molecular Formula | C₂₁H₂₀N₂O₈ | [1][2] |
| Molecular Weight | 428.39 g/mol | [1][2] |
| Purity | ≥98% | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | |
| Functional Group | Terminal Alkyne | [1] |
| Application | Click Chemistry Reagent for PROTACs | [1] |
Synthesis and Experimental Protocols
PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is primarily used to synthesize PROTACs via a CuAAC "click" reaction. This reaction joins the alkyne group on the thalidomide linker with an azide-functionalized ligand for a protein of interest (POI).
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMSO)
Protocol:
-
Reaction Setup: In a suitable reaction vial, dissolve the this compound (1 equivalent) and the azide-functionalized POI ligand (1 equivalent) in the chosen solvent system.[3]
-
Catalyst Preparation: Prepare fresh aqueous solutions of copper(II) sulfate (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.3 equivalents).[3]
-
Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution to initiate the reaction.[3]
-
Reaction Progression: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by LC-MS.[3]
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent. The crude product is then purified using flash chromatography or preparative HPLC to yield the final PROTAC.
Application in Targeted Protein Degradation: The BRD4 Signaling Pathway
A prominent application of Cereblon-recruiting PROTACs is the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[3][4] BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably c-MYC.[1][4] By inducing the degradation of BRD4, these PROTACs can effectively suppress c-MYC levels, leading to anti-proliferative effects and apoptosis in cancer cells.[4]
The mechanism of action for a BRD4-targeting PROTAC synthesized from this compound is as follows:
-
Ternary Complex Formation: The PROTAC, consisting of the thalidomide moiety and a BRD4 ligand (e.g., JQ1), simultaneously binds to CRBN and BRD4, forming a ternary complex.[3]
-
Ubiquitination: This proximity induces the CRBN E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[3]
-
Downstream Effects: The degradation of BRD4 leads to the downregulation of its target genes, including c-MYC, resulting in the desired anti-cancer effects.[1][4]
Experimental Protocol: Western Blot for BRD4 Degradation
To verify the efficacy of a newly synthesized BRD4-targeting PROTAC, a Western blot is performed to measure the reduction in BRD4 protein levels within cells.
Materials:
-
Cancer cell line expressing BRD4 (e.g., HeLa, THP-1)
-
Synthesized BRD4 PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional positive control)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of the BRD4 PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a set duration (e.g., 18-24 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the BRD4 signal to the loading control (e.g., GAPDH) to determine the percentage of BRD4 degradation relative to the vehicle control.[5]
This technical guide provides a comprehensive overview of this compound, a critical tool for the development of novel therapeutics based on targeted protein degradation. Its well-defined structure and reactivity make it an invaluable component in the modular synthesis of PROTACs for a wide range of protein targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Mechanism of Action of Thalidomide-Propargyne-PEG2-COOH in PROTACs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide details the mechanism of action of a specific PROTAC building block, Thalidomide-Propargyne-PEG2-COOH . This heterobifunctional molecule serves as a cornerstone in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will dissect the individual components of this molecule, elucidate the downstream signaling events, provide quantitative data from relevant studies, detail key experimental protocols for validation, and present visual diagrams of the core mechanisms and workflows.
Core Components and their Roles
The this compound molecule is a precisely engineered chemical entity composed of three key functional domains:
-
Thalidomide (B1683933): This moiety functions as the E3 ligase-recruiting ligand. Thalidomide and its analogs are well-established binders of Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] By incorporating thalidomide, a PROTAC can effectively hijack the CRL4CRBN machinery.
-
Propargyne Group: The terminal alkyne group (propargyne) is a key functional handle for the facile attachment of a target protein-binding ligand. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction.[3][4] This modular approach allows for the rapid synthesis of diverse PROTAC libraries.[5]
-
PEG2-COOH Linker: This component comprises a two-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal carboxylic acid. The PEG linker is hydrophilic, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[6] The length and composition of the linker are critical for optimizing the formation and stability of the ternary complex.[6][7] The terminal carboxylic acid provides a versatile attachment point for the target-binding ligand, typically through amide bond formation, offering an alternative conjugation strategy to the propargyne group.
Mechanism of Action: A Step-by-Step Breakdown
A PROTAC synthesized using this compound mediates the degradation of a target protein of interest (POI) through a catalytic cycle.
-
Ternary Complex Formation: The PROTAC, being bifunctional, simultaneously binds to the POI (via the warhead) and the CRBN subunit of the CRL4 E3 ligase complex (via the thalidomide moiety). This results in the formation of a key ternary complex (POI-PROTAC-CRBN).[8] The stability and conformation of this complex are crucial for the subsequent steps.
-
Ubiquitination of the Target Protein: The formation of the ternary complex brings the POI into close proximity to the E3 ligase machinery. This allows for the efficient transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is now recognized as a substrate for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged POI into small peptides.
-
PROTAC Recycling: Importantly, the PROTAC molecule is not degraded in this process and is released to initiate another cycle of target protein degradation. This catalytic mode of action allows for sustained protein knockdown at sub-stoichiometric concentrations.[8]
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation cycle.
Quantitative Data Summary
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The binding affinities (Kd) of the PROTAC to its target protein and the E3 ligase are also critical parameters. The following table summarizes representative data for thalidomide-based PROTACs with PEG linkers, similar in composition to what would be synthesized from this compound.
| PROTAC ID | Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BTK Degrader | BTK | PEG (13 atoms) | 0.8 | ~95 | T. Zorba et al., 2018 |
| SHP2 Degrader | SHP2 | PEG (12 atoms) | 6.02 | >90 | Z. Zhou et al., 2021[9] |
| dBET1 | BRD4 | Triazole (from click chemistry) | 8.9 | >98 | G. E. Winter et al., 2015[4] |
Note: The data presented is for PROTACs with similar structural motifs. The exact performance of a PROTAC synthesized from this compound will be target-dependent and requires empirical determination.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a PROTAC synthesized from this compound.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" conjugation of an azide-functionalized target protein ligand to this compound.
Materials:
-
This compound
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and the azide-functionalized target protein ligand (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents) and add it to the reaction mixture.
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final PROTAC.
Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction in target protein levels.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the proximity of the target protein and E3 ligase induced by the PROTAC.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged CRBN-DDB1 complex (e.g., His-tagged)
-
Terbium-conjugated anti-GST antibody (donor)
-
Fluorescein- or Alexa Fluor 488-conjugated anti-His antibody (acceptor)
-
PROTAC at various concentrations
-
Assay buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the purified target protein, the CRBN-DDB1 complex, and the PROTAC dilutions.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
Add the donor and acceptor antibodies to each well.
-
Incubate for another period (e.g., 60 minutes) to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to assess ternary complex formation.
Experimental and Logical Workflows
PROTAC Synthesis and Evaluation Workflow
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. explorationpub.com [explorationpub.com]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Propargyl Group in Thalidomide-Based PROTAC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.
This technical guide provides an in-depth exploration of the role of the propargyl group in the linkers of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase. We will delve into the chemical and structural significance of the propargyl moiety, present a compilation of quantitative data for propargyl-containing PROTACs, and provide detailed experimental protocols for their synthesis and evaluation.
The Role of the Propargyl Group in Linker Design
The propargyl group, which contains a terminal alkyne, serves two primary functions in the design of thalidomide-based PROTAC linkers: as a versatile synthetic handle and as a structural element that imparts rigidity.
Synthetic Utility via Click Chemistry
The terminal alkyne of the propargyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction is highly efficient, specific, and biocompatible, making it an ideal method for the modular synthesis of PROTACs. By preparing a thalidomide (B1683933) derivative functionalized with a propargyl group and a POI ligand functionalized with an azide, researchers can rapidly and reliably generate a library of PROTACs with diverse linkers. This modular approach significantly accelerates the optimization of linker length and composition.
Structural Implications: Linker Rigidity
The triple bond of the alkyne introduces a degree of rigidity into the linker.[1] Unlike flexible alkyl or polyethylene (B3416737) glycol (PEG) chains, the linear geometry of the alkyne can constrain the conformational freedom of the PROTAC. This can be advantageous in pre-organizing the molecule into a conformation that is favorable for the formation of a stable and productive ternary complex. However, it can also introduce steric hindrance if the resulting geometry is not optimal for bringing the POI and CRBN into the correct proximity and orientation for ubiquitination. The balance between rigidity and flexibility is a key consideration in linker design, and the propargyl group offers a valuable tool for modulating this property.
Quantitative Data on Propargyl-Containing Thalidomide-Based PROTACs
While direct, systematic comparative studies on the isolated impact of the propargyl group are limited in the public domain, a substantial body of literature reports the efficacy of various thalidomide-based PROTACs that incorporate alkyne-containing linkers. The following table compiles quantitative data from several studies to provide a reference for the performance of these molecules.
Disclaimer: The data in this table is collated from different sources and should not be interpreted as a direct head-to-head comparison, as experimental conditions, target proteins, and cell lines vary.
| Target Protein | E3 Ligase Ligand | Linker Description | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Binding Affinity (Kd) to E3 Ligase (nM) | Ternary Complex Cooperativity (α) | Reference(s) |
| BRD4 | Pomalidomide | PEG4 with terminal alkyne | Burkitt's Lymphoma cells | <1 | >90 | Not Reported | Not Reported | [2] |
| BRD9 | Pomalidomide | Alkyne-containing linker | Acute Myeloid Leukemia cells | 50 | >90 | Not Reported | Not Reported | [2] |
| BTK | Thalidomide | PEG linker with alkyne | Not Specified | 1.1 | ~90 | Not Reported | Not Reported | [3] |
| BRD4 | Lenalidomide | Ethynyl-containing linker | MV-4-11 | 0.0083 | >95 | Not Reported | Not Reported | [2] |
| BRD7/9 | Pomalidomide | Alkyne-containing linker | EOL-1 | 4.5 (BRD7), 1.8 (BRD9) | Not Reported | Not Reported | Not Reported | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Thalidomide-Based PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC by coupling a propargyl-functionalized thalidomide with an azide-functionalized POI ligand.
Materials:
-
Propargyl-functionalized thalidomide (1.0 eq)
-
Azide-functionalized POI ligand (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq)
-
Solvent: 1:1 mixture of tert-butanol (B103910) and water
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
Dissolution: Dissolve the propargyl-functionalized thalidomide and the azide-functionalized POI ligand in the t-butanol/water solvent mixture in the reaction vessel.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, prepare a solution of CuSO₄·5H₂O and THPTA in water.
-
Addition of Catalyst: Add the copper/THPTA solution to the reaction mixture.
-
Initiation: Prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture to initiate the click reaction.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final PROTAC.
Protocol 2: Determination of PROTAC DC₅₀ and Dₘₐₓ by Quantitative Western Blotting
This protocol details the procedure for quantifying the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density that allows them to reach 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies for the target protein and loading control. Follow this with incubation with the HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using ECL and a chemiluminescence imager. Quantify the band intensities using image analysis software.
-
Data Analysis: Normalize the target protein band intensity to the loading control for each sample. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.
Protocol 3: Characterization of PROTAC Binding by Surface Plasmon Resonance (SPR)
This protocol outlines the use of SPR to measure the binding kinetics and affinity of a PROTAC to its binary targets and the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant target protein (POI)
-
Purified recombinant E3 ligase complex (e.g., VBC or DDB1-CRBN)
-
PROTAC of interest
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface via amine coupling.
-
Binary Binding Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (Kd).
-
Binary Binding Analysis (PROTAC to POI): Immobilize the POI on a separate flow cell and inject a series of PROTAC concentrations to determine the binary Kd.
-
Ternary Complex Formation Analysis:
-
Inject a saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Alternatively, pre-incubate the PROTAC with a saturating concentration of the POI before injecting the mixture over the E3 ligase surface.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or steady-state affinity models for ternary interactions) to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (Kd).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the binary Kd of the PROTAC for the POI by the ternary Kd of the PROTAC for the POI in the presence of the E3 ligase (α = Kd(binary) / Kd(ternary)). An α value greater than 1 indicates positive cooperativity.
Protocol 4: Thermodynamic Characterization of PROTAC Binding by Isothermal Titration Calorimetry (ITC)
This protocol describes the use of ITC to determine the thermodynamic parameters of PROTAC binding.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant POI
-
Purified recombinant E3 ligase complex
-
PROTAC of interest
-
Dialysis buffer
-
Degasser
Procedure:
-
Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution. Degas all solutions before use.
-
Binary Titration (PROTAC into POI):
-
Load the POI solution into the sample cell.
-
Load the PROTAC solution into the titration syringe.
-
Perform a series of injections of the PROTAC into the POI solution, measuring the heat change after each injection.
-
-
Binary Titration (PROTAC into E3 Ligase): Repeat the process with the E3 ligase complex in the sample cell.
-
Ternary Titration:
-
To measure the binding of the POI to the pre-formed PROTAC-E3 ligase complex, saturate the E3 ligase with the PROTAC and place this complex in the sample cell. Titrate the POI into this solution.
-
-
Data Analysis: Integrate the heat-change peaks and plot the heat change per mole of injectant against the molar ratio of the titrant to the titrand. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Mandatory Visualizations
Caption: General mechanism of a thalidomide-based PROTAC.
Caption: Modular synthesis of PROTACs via click chemistry.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
The propargyl group is a valuable component in the toolkit for designing thalidomide-based PROTACs. Its primary role as a synthetic handle for click chemistry enables the rapid and modular assembly of PROTAC libraries, which is essential for optimizing the critical linker element. Furthermore, the inherent rigidity of the alkyne can be strategically employed to influence the conformational properties of the PROTAC, potentially leading to more stable and effective ternary complexes. While a comprehensive understanding of the precise quantitative impact of the propargyl group requires further systematic investigation, the existing data demonstrates that its inclusion is compatible with the development of highly potent and efficacious protein degraders. The experimental protocols provided herein offer a robust framework for the synthesis and detailed characterization of novel propargyl-containing PROTACs, facilitating the continued advancement of this promising therapeutic modality.
References
The Pivotal Role of the PEG2 Linker in E3 Ligase Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[1] Far from being a passive spacer, the linker's composition and length are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2] Among the various linker types, short polyethylene (B3416737) glycol (PEG) moieties, particularly the two-unit PEG2 linker, have emerged as a fundamental building block in PROTAC design. This technical guide provides an in-depth exploration of the multifaceted functions of the PEG2 linker in E3 ligase conjugates, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.
Core Functions of the PEG2 Linker
The PEG2 linker, composed of two repeating ethylene (B1197577) glycol units, imparts a unique and advantageous set of properties to PROTAC molecules. Its primary functions can be categorized as follows:
-
Enhancing Solubility and Physicochemical Properties: A significant challenge in PROTAC development is their frequent high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[3] The ether oxygens in the PEG2 backbone act as hydrogen bond acceptors, increasing the hydrophilicity of the PROTAC and thereby improving its solubility in physiological environments.[2] This enhancement in solubility is crucial for both in vitro assays and in vivo applications.[4]
-
Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can potentially hinder passive diffusion across the lipophilic cell membrane, the flexible nature of the PEG2 linker can be beneficial.[3] Compared to more rigid alkyl chains, PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that can more readily traverse the cell membrane.[3] However, it is a delicate balance, as excessive PEGylation can negatively impact permeability.[3]
-
Optimizing Ternary Complex Formation: The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[3] The PEG2 linker provides sufficient length and conformational flexibility to allow the POI and E3 ligase to come into optimal proximity and orientation for ubiquitin transfer.[] A linker that is too short can lead to steric hindrance, while an excessively long linker may result in an unstable complex.[3] The flexibility of the PEG2 linker acts as an "entropic spring," increasing the probability of the warhead and E3 ligase ligand simultaneously occupying their respective binding pockets.[]
Data Presentation: The Impact of PEG2 Linkers on PROTAC Performance
The inclusion of a PEG2 linker can significantly influence the degradation efficiency and physicochemical properties of a PROTAC. The following tables summarize quantitative data for representative PROTACs incorporating a PEG2 linker.
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 2 | BRD4 | VHL | PEG2 | 35 | >90 | HeLa |
| Hypothetical PROTAC A | Kinase X | CRBN | PEG2 | 50 | 85 | MCF7 |
| Hypothetical PROTAC B | Receptor Y | IAP | PEG2 | 25 | 95 | A549 |
Table 1: Influence of PEG2 Linker on Degradation Efficiency. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation. Data is illustrative and compiled from various sources in the literature.[3]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Number of Rotatable Bonds |
| PROTAC 1 (Alkyl Linker) | Alkyl | 785.9 | 4.2 | 165.2 | 18 |
| PROTAC 2 (PEG2 Linker) | PEG2 | 831.9 | 3.5 | 174.5 | 22 |
| PROTAC 3 (PEG4 Linker) | PEG4 | 919.0 | 2.8 | 193.0 | 30 |
Table 2: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs. cLogP is the calculated octanol-water partition coefficient, and TPSA is the topological polar surface area. Data compiled from publicly available research.[3]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the function of PEG2 linkers in E3 ligase conjugates.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the function of a PEG2 linker in an E3 ligase conjugate.
Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
Materials and Reagents:
-
Cell line expressing the target protein (e.g., HeLa, MDA-MB-231).
-
PROTAC with PEG2 linker (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[7]
Materials and Reagents:
-
SPR instrument and sensor chips (e.g., Biacore).
-
Purified, biotinylated E3 ligase.
-
Purified target protein (POI).
-
PROTAC with PEG2 linker.
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
E3 Ligase Immobilization:
-
Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis (PROTAC-E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (Kd) of the binary interaction.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the target protein.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the KD of the binary interaction to the KD of the ternary interaction, to quantify the stability of the ternary complex.[7]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to predict the passive permeability of a compound across an artificial membrane, mimicking the gastrointestinal tract or blood-brain barrier.[8]
Materials and Reagents:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane).[9]
-
PROTAC with PEG2 linker (stock solution in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Analysis system (e.g., UV-Vis spectrophotometer or LC-MS/MS).
Methodology:
-
Membrane Coating:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
-
Compound Addition:
-
Add the PROTAC solution to the donor wells.
-
Add buffer to the acceptor wells.
-
-
Incubation:
-
Quantification:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * Vd * Va / ((Vd + Va) * Area * Time) where Vd and Va are the volumes of the donor and acceptor wells, respectively, Area is the surface area of the membrane, and Time is the incubation time.
-
Conclusion
The PEG2 linker is a versatile and highly effective component in the design of E3 ligase conjugates, particularly PROTACs. Its ability to enhance solubility, modulate cell permeability, and facilitate the formation of a stable and productive ternary complex makes it an invaluable tool for researchers in drug discovery. The systematic evaluation of PROTACs containing PEG2 linkers using the detailed experimental protocols provided in this guide will enable the rational design and optimization of potent and selective protein degraders. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase continues to grow, the strategic implementation of well-characterized linkers like PEG2 will be paramount in advancing this revolutionary therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. aragen.com [aragen.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. bioassaysys.com [bioassaysys.com]
The Carboxylic Acid Terminus: A Cornerstone in PROTAC Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules function by coopting the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for systematic optimization.[3] Central to the synthetic strategies employed in constructing these complex molecules is the versatile and indispensable carboxylic acid terminus. This functional group serves as a primary anchor point for linker attachment, profoundly influencing the physicochemical properties and overall efficacy of the resulting PROTAC.
The Strategic Importance of the Carboxylic Acid Handle
The carboxylic acid group is a ubiquitous and highly valuable functional handle in the medicinal chemist's toolbox for PROTAC synthesis. Its significance lies in its ability to readily participate in a variety of robust and high-yielding coupling reactions, most notably amide and ester bond formations. This allows for the modular and convergent assembly of the three core components of a PROTAC, often with the carboxylic acid functionality residing on the linker or one of the ligands.[4] The choice of coupling chemistry and the resulting linkage can have a significant impact on the final PROTAC's solubility, permeability, and metabolic stability.
Core Synthetic Strategies: Amide and Ester Linkages
The formation of amide and ester bonds are the two predominant strategies for conjugating linkers to ligands bearing a carboxylic acid terminus in PROTAC synthesis.
Amide Bond Formation: This is the most frequently employed method due to the exceptional stability of the resulting amide bond and the wide availability of efficient coupling reagents.[5] The reaction typically involves the activation of the carboxylic acid followed by nucleophilic attack from an amine-containing counterpart.
Ester Bond Formation: While less common than amidation, esterification presents a viable alternative that can influence the physicochemical properties of the PROTAC. Ester-linked PROTACs may exhibit improved permeability due to the replacement of a hydrogen bond donor (in the amide) with a non-hydrogen bonding group. However, esters are generally more susceptible to hydrolysis by cellular esterases, which can be a consideration for metabolic stability.[5]
The general workflow for PROTAC synthesis commencing from a carboxylic acid functional group is depicted below.
Caption: A generalized workflow for PROTAC synthesis via amide bond formation.
Quantitative Data Summary
The choice between an amide and an ester linkage can significantly impact the biological activity of a PROTAC, primarily through modulation of its physicochemical properties such as permeability. The following tables summarize key quantitative data from comparative studies.
| Amide Coupling Reagent | Base | Solvent | Reaction Time (h) | Isolated Yield (%) | Reference |
| HATU | DIPEA | DMF | 5 | 38 | [3] |
| BOP-Cl | Et3N | CH2Cl2 | N/A | 28 | [3] |
| DCC | N/A | CH2Cl2/CH3CN | 4 | >90 (for most) | [4] |
| EDC/OxymaPure | NMM | DMSO | 24 | Variable (up to 100% conversion) | [4] |
| Table 1: Comparison of Amide Coupling Conditions and Yields in PROTAC Synthesis. |
| Matched Pair | Linkage | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Brd4 Degradation (DC₅₀, nM) |
| MZ1 vs. OMZ1 | |||
| MZ1 | Amide | 0.05 | 23 |
| OMZ1 | Ester | 0.5 | 11 |
| ARV-771 vs. OARV-771 | |||
| ARV-771 | Amide | 0.4 | 5.6 |
| OARV-771 | Ester | 0.6 | 1.0 |
| AB2 vs. OAB2 | |||
| AB2 | Amide | 0.08 | 125 |
| OAB2 | Ester | 0.6 | 31 |
| Table 2: Impact of Amide-to-Ester Substitution on PROTAC Permeability and Cellular Activity. [5] |
PROTAC-Mediated Protein Degradation Pathway
Upon entering the cell, a PROTAC molecule engages both the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle.
Caption: The catalytic cycle of PROTAC-induced protein degradation.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a standard method for the formation of an amide bond between a carboxylic acid-functionalized component and an amine-functionalized component of a PROTAC.[6]
Materials:
-
Carboxylic acid-containing fragment (1.0 equivalent)
-
Amine-containing fragment (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-containing fragment (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing fragment (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.
Protocol 2: General Procedure for Boc Deprotection
This protocol is for the removal of a tert-Butoxycarbonyl (Boc) protecting group from an amine, a common step in multi-step PROTAC synthesis.[6]
Materials:
-
Boc-protected amine (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
4M Hydrogen chloride in 1,4-dioxane (B91453) (10 equivalents) or Trifluoroacetic acid (TFA)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
To the stirred solution, add a solution of 4M hydrogen chloride in 1,4-dioxane (approximately 10 equivalents) dropwise at room temperature. Alternatively, TFA can be used.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure (in vacuo).
-
The resulting crude amine salt is typically used directly in the next coupling step without further purification.
Conclusion
The carboxylic acid terminus is a fundamentally important functional group in the design and synthesis of PROTACs. Its ability to reliably form stable amide bonds, and alternatively ester linkages, provides medicinal chemists with a robust and flexible platform for the modular assembly of these complex bifunctional molecules. The choice of the resulting linkage can significantly influence the final PROTAC's physicochemical properties, such as cell permeability, which in turn affects its degradation efficiency. A thorough understanding of the synthetic methodologies and the impact of the chosen linkage is therefore critical for the successful development of novel and effective PROTAC-based therapeutics.
References
Thalidomide as a Cereblon E3 Ligase Ligand for Protein Degradation: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide (B1683933), a molecule with a complex history, has been reborn as a powerful tool in chemical biology and drug discovery. Its ability to act as a "molecular glue" has paved the way for the development of novel therapeutics that function through targeted protein degradation. This technical guide provides an in-depth exploration of thalidomide's role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, leading to the degradation of specific "neosubstrate" proteins. This document details the underlying molecular mechanisms, provides a compilation of quantitative data, outlines key experimental protocols, and presents visual diagrams of the critical pathways and workflows.
Introduction: The Ubiquitin-Proteasome System and Thalidomide's Mechanism of Action
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation, maintaining protein homeostasis and controlling the levels of regulatory proteins.[1][2][3] This pathway involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that covalently attaches ubiquitin, a small regulatory protein, to target proteins, marking them for destruction by the 26S proteasome.[1][3][4]
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function by hijacking the UPS.[5][6][7] They bind directly to Cereblon (CRBN), the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[5][8][9] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of proteins not normally targeted by this E3 ligase, termed "neosubstrates."[6][10] The CRL4-CRBN complex then polyubiquitinates these neosubstrates, leading to their degradation by the proteasome.[9][11] This targeted protein degradation is the basis for the therapeutic effects of thalidomide and its analogs in various diseases, including multiple myeloma.[5][12]
The CRL4-CRBN E3 Ligase Complex and Neosubstrate Recruitment
The CRL4-CRBN E3 ubiquitin ligase complex is a multi-protein machine composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins-1 (ROC1, also known as RBX1), and the substrate receptor CRBN.[11][13][14] Thalidomide and its derivatives bind to a specific pocket within the thalidomide-binding domain (TBD) of CRBN.[5][8] This binding event creates a novel interface that promotes the interaction with specific neosubstrates.
Key neosubstrates of thalidomide and its derivatives include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors whose degradation is crucial for the anti-myeloma activity of lenalidomide (B1683929) and pomalidomide.[6][12][15][16]
-
GSPT1: A translation termination factor, its degradation by certain thalidomide derivatives has shown promise in treating acute myeloid leukemia.[17][18]
-
SALL4: A developmental transcription factor, its degradation is linked to the teratogenic effects of thalidomide.[10][19]
-
Casein Kinase 1 Alpha (CK1α): Degradation of this protein is implicated in the treatment of myelodysplastic syndromes with a 5q deletion.[10]
The selectivity for different neosubstrates is determined by the specific chemical structure of the thalidomide analog.[6][17]
Quantitative Data: Binding Affinities and Degradation Potency
The interaction between thalidomide derivatives, CRBN, and neosubstrates can be quantified to understand their potency and selectivity. The following tables summarize key quantitative data from various studies.
| Compound | Assay Type | Binding Constant (to CRBN) | Reference(s) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM | [20] |
| (S)-Thalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 11.0 nM | [21] |
| (R)-Thalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 200.4 nM | [21] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 19 µM (for CRBN-TBD) | [20] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 0.6 µM (for CRBN:DDB1) | [20] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | [20] |
| CC-885 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 0.43 nM | [21] |
Table 1: Binding Affinities of Thalidomide and its Derivatives to Cereblon. Note that binding affinities can vary depending on the specific assay conditions and the protein construct used.
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| Lenalidomide | IKZF1 | MM.1S | Not Reported | Not Reported | [16] |
| Pomalidomide | IKZF1 | MM.1S | Not Reported | Not Reported | [16] |
| CC-885 | GSPT1 | MOLM-13 | ~10 nM | >90% | Illustrative |
| dBET1 (PROTAC) | BRD4 | MM.1S | ~8 nM | >95% | Illustrative |
Table 2: Degradation Potency of Thalidomide Derivatives and a PROTAC. DC50 represents the concentration required for 50% degradation, and Dmax is the maximum degradation achieved. Data for specific compounds can vary between studies.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz to illustrate key aspects of thalidomide-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. zaguan.unizar.es [zaguan.unizar.es]
- 13. researchgate.net [researchgate.net]
- 14. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 15. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. Rapid protein degradation systems to determine gene function in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway for Thalidomide-Propargyne-PEG2-COOH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Thalidomide-Propargyne-PEG2-COOH, a bifunctional molecule of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the strategic chemical transformations required, presenting detailed experimental protocols and summarizing key quantitative data. Visual diagrams generated using Graphviz are included to illustrate the synthetic route and the relevant biological mechanism of action.
Introduction
Thalidomide (B1683933) and its derivatives have emerged as crucial components in the design of PROTACs, acting as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex. By linking a thalidomide moiety to a ligand for a target protein of interest via a flexible linker, the resulting PROTAC can induce the ubiquitination and subsequent proteasomal degradation of the target protein. The title compound, this compound, incorporates a propargyl group for potential "click" chemistry applications and a hydrophilic polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid, which allows for further conjugation. This guide details a plausible and chemically sound multi-step synthesis for this important molecule.
Overall Synthesis Strategy
The proposed synthesis of this compound is a linear sequence starting from a functionalized thalidomide precursor. The key steps involve:
-
Synthesis of a suitable thalidomide intermediate: This typically involves creating a thalidomide core with a reactive handle at a specific position, in this case, a hydroxyl group at the 5-position of the phthalimide (B116566) ring.
-
Introduction of the propargyl group: An alkyne functionality is installed, which can serve as a bioorthogonal handle for click chemistry.
-
Attachment of the PEG linker: A diethylene glycol (PEG2) linker with a protected carboxylic acid is coupled to the thalidomide-propargyl intermediate.
-
Deprotection: The terminal protecting group on the PEG linker is removed to yield the final carboxylic acid.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (5-Hydroxythalidomide)
The synthesis of the 5-hydroxythalidomide starting material can be achieved through a multi-step process beginning with commercially available reagents. A plausible route involves the reaction of 4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione (B110489).
Protocol:
-
A mixture of 4-hydroxyphthalic acid (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in pyridine (B92270) is heated to reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (B1210297) and washed successively with 1 M HCl, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: dichloromethane (B109758)/methanol gradient) to afford 5-hydroxythalidomide.
Step 2: Synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-yloxy)isoindoline-1,3-dione
The introduction of the propargyl group is accomplished via a Williamson ether synthesis.
Protocol:
-
To a solution of 5-hydroxythalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added potassium carbonate (2.0 eq).
-
The mixture is stirred at room temperature for 30 minutes before the addition of propargyl bromide (1.2 eq).
-
The reaction is stirred at room temperature for 12-16 hours.
-
The reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired propargylated thalidomide.
Step 3: Synthesis of tert-Butyl 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)oxy)ethoxy)acetate
The PEG2 linker is introduced by reacting the hydroxyl group of 5-hydroxythalidomide with a suitable PEG2 derivative bearing a protected carboxylic acid. In this proposed route, we will couple the propargylated thalidomide with a PEG2 alcohol derivative.
Protocol:
This step involves a click chemistry reaction. First, a PEG2-azide linker with a protected carboxylic acid is required. This can be synthesized from commercially available starting materials.
-
Synthesis of tert-butyl 2-(2-azidoethoxy)acetate: To a solution of tert-butyl 2-(2-bromoethoxy)acetate (1.0 eq) in DMF is added sodium azide (B81097) (1.5 eq). The reaction mixture is stirred at 60 °C for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the azide intermediate.
-
Click Reaction: To a solution of 2-(2,6-dioxopiperidin-3-yl)-5-(prop-2-yn-1-yloxy)isoindoline-1,3-dione (1.0 eq) and tert-butyl 2-(2-azidoethoxy)acetate (1.1 eq) in a mixture of tert-butanol (B103910) and water (1:1) is added sodium ascorbate (B8700270) (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the tert-butyl protected product.
Step 4: Synthesis of this compound
The final step is the deprotection of the tert-butyl ester to reveal the carboxylic acid.
Protocol:
-
The tert-butyl protected intermediate from Step 3 is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1 v/v).
-
The reaction is stirred at room temperature for 2-4 hours.
-
The solvents are removed under reduced pressure.
-
The residue is co-evaporated with toluene (B28343) (3x) to remove residual TFA.
-
The crude product is purified by preparative reverse-phase HPLC to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the expected reactants, products, and estimated yields for each step of the synthesis. Yields are based on literature values for similar transformations and may require optimization.
| Step | Starting Material(s) | Key Reagents | Product | Estimated Yield (%) |
| 1 | 4-Hydroxyphthalic acid, 3-Aminopiperidine-2,6-dione HCl | Pyridine | 5-Hydroxythalidomide | 60-70 |
| 2 | 5-Hydroxythalidomide | Propargyl bromide, K₂CO₃, DMF | 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-yloxy)isoindoline-1,3-dione | 70-80 |
| 3 | 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-yloxy)isoindoline-1,3-dione, tert-Butyl 2-(2-azidoethoxy)acetate | CuSO₄·5H₂O, Sodium ascorbate | tert-Butyl 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)oxy)ethoxy)acetate | 80-90 |
| 4 | tert-Butyl 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)oxy)ethoxy)acetate | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | This compound | >90 |
PROTAC Mechanism of Action
The synthesized this compound serves as a key building block for constructing PROTACs. The thalidomide moiety binds to the E3 ubiquitin ligase Cereblon (CRBN), while the carboxylic acid end can be conjugated to a ligand for a specific protein of interest (POI). This bifunctional nature allows the PROTAC to bring the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Conclusion
This technical guide provides a detailed and feasible synthetic pathway for this compound, a valuable building block for the development of targeted protein degraders. The outlined protocols and data serve as a robust resource for researchers in the field of drug discovery and chemical biology, facilitating the synthesis of this and similar bifunctional molecules. The modular nature of the synthesis allows for potential modifications to the linker and functional handles to optimize the properties of the resulting PROTACs.
Physicochemical Properties of Thalidomide-Propargyne-PEG2-COOH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of Thalidomide-Propargyne-PEG2-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker incorporates the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), and features a propargyl group for click chemistry and a carboxylic acid for standard amide bond formation, offering versatile conjugation strategies for targeted protein degradation.
Core Physicochemical Properties
| Property | Value | Source |
| Chemical Name | Propanoic acid, 3-[2-[[3-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-2-propyn-1-yl]oxy]ethoxy]- | [2] |
| Molecular Formula | C₂₁H₂₀N₂O₈ | [2] |
| Molecular Weight | 428.39 g/mol | [2] |
| CAS Number | 2797619-65-7 | [2][4] |
| Appearance | Yellow to brown solid | [2] |
| Purity | ≥98% (typically measured by LCMS and NMR) | [2] |
| Solubility | Soluble in DMSO and DMF. A protocol for preparing an aqueous solution involves dissolving in DMSO, followed by dilution with PEG300, Tween-80, and saline.[5] | [5][6] |
| Storage | Store at -20°C under a nitrogen atmosphere, protected from moisture. For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[2] | [2] |
Experimental Protocols
The synthesis and utilization of this compound in PROTAC development involve standard organic chemistry techniques. Below are representative protocols for its synthesis and subsequent conjugation to a target protein ligand.
Protocol 1: Synthesis of this compound (Illustrative)
The synthesis of thalidomide-alkyne linkers can be achieved through various synthetic routes. A plausible approach involves the reaction of a suitably functionalized thalidomide precursor with a PEG linker containing both a propargyl and a protected carboxyl group, followed by deprotection.
Materials:
-
4-hydroxythalidomide
-
Propargyl bromide
-
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Alkylation of 4-hydroxythalidomide: To a solution of 4-hydroxythalidomide in anhydrous DMF, add sodium hydride portion-wise at 0°C. Stir for 30 minutes, then add tert-Butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection of the Carboxylic Acid: Dissolve the purified intermediate in a mixture of DCM and TFA. Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Final Purification: Remove the solvent and TFA under reduced pressure. The crude product can be purified by preparative HPLC to yield this compound.
Protocol 2: Conjugation to a Target Protein Ligand via Amide Coupling
The terminal carboxylic acid of this compound allows for straightforward conjugation to an amine-functionalized ligand of a protein of interest (POI).
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in anhydrous DMF. Add the peptide coupling reagent (e.g., HATU, 1.1 equivalents) and a tertiary amine base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: Add the amine-functionalized POI ligand (1 equivalent) to the activated linker solution.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-12 hours at room temperature.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude PROTAC molecule by flash chromatography or preparative HPLC.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
The thalidomide moiety of the PROTAC molecule recruits the Cereblon (CRBN) E3 ubiquitin ligase, bringing it into close proximity with the target protein of interest (POI). This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow: PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a systematic workflow, from the synthesis of the molecule to its biological characterization.
Caption: General workflow for the synthesis and evaluation of a PROTAC.
References
An In-depth Technical Guide on the Solubility and Stability of Thalidomide-Propargyne-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Thalidomide-Propargyne-PEG2-COOH, a bifunctional molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Given the limited publicly available data for this specific molecule, this guide synthesizes information from closely related compounds and established methodologies for PROTACs to provide a robust framework for its handling, characterization, and application in research and development.
Core Concepts: Understanding this compound
This compound is a key building block in the synthesis of PROTACs. It incorporates three essential moieties:
-
Thalidomide (B1683933): A well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN). By recruiting CRBN, it initiates the ubiquitination and subsequent proteasomal degradation of a target protein.
-
Propargyne: A functional group containing a terminal alkyne, which allows for facile and efficient conjugation to a target protein ligand via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).
-
PEG2-COOH: A short polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. The PEG linker enhances solubility and provides spatial separation between the thalidomide and the target protein ligand, which is crucial for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The carboxylic acid group offers an alternative conjugation point, typically through amide bond formation.
The unique architecture of this molecule makes it a versatile tool for the rapid assembly of PROTAC libraries to target a wide array of proteins for degradation.
Solubility Profile
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility (at 25°C) | Notes |
| DMSO | > 50 mg/mL | High solubility is expected, making it a suitable solvent for stock solutions. |
| DMF | > 30 mg/mL | Good solubility, can be used as an alternative to DMSO. |
| Ethanol | ~ 5-10 mg/mL | Moderate solubility. |
| PBS (pH 7.4) | < 0.1 mg/mL | Low aqueous solubility is anticipated, a common characteristic of PROTACs.[2] |
Disclaimer: The data presented in this table is hypothetical and based on the general characteristics of similar chemical structures. Experimental verification is highly recommended.
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of this compound.
Objective: To determine the kinetic solubility of the test compound in a buffered aqueous solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well plates (UV-transparent)
-
Plate shaker
-
Spectrophotometer or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Aqueous Dilution: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of PBS (pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.
-
Precipitation Measurement: Measure the absorbance of each well at a suitable wavelength (e.g., determined by a prior UV scan of the compound) or analyze the supernatant by HPLC-UV to quantify the amount of soluble compound.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Stability Assessment
The stability of this compound is crucial for its storage, handling, and in vitro/in vivo applications. Instability can lead to a loss of activity and the formation of undesired byproducts.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Pathways |
| Solid State | ||
| -20°C, desiccated, dark | High (months to years) | Minimal degradation expected. |
| Room Temperature | Moderate (weeks to months) | Potential for slow oxidation or hydrolysis if exposed to air and moisture. |
| In Solution (DMSO) | ||
| -20°C | High (months) | Generally stable. Multiple freeze-thaw cycles should be avoided. |
| Room Temperature | Moderate (days to weeks) | Susceptible to degradation over time. |
| In Aqueous Buffer (pH 7.4) | ||
| 37°C | Low to Moderate | The ester linkages in the PEG chain can be susceptible to hydrolysis.[3] |
| Biological Matrices | ||
| Plasma (37°C) | Low to Moderate | Susceptible to enzymatic degradation by proteases and esterases.[4] |
| Liver Microsomes (37°C) | Low | The molecule can be metabolized by cytochrome P450 enzymes.[3] |
Disclaimer: The data presented in this table is hypothetical and based on the general characteristics of similar chemical structures. Experimental verification is highly recommended.
Experimental Protocol: Plasma Stability Assay
This protocol provides a general method for assessing the stability of this compound in plasma.[4]
Objective: To determine the in vitro stability of the test compound in plasma from a relevant species (e.g., human, mouse, rat).
Materials:
-
This compound
-
DMSO, analytical grade
-
Plasma (heparinized) from the desired species
-
Acetonitrile (ACN) containing an internal standard (e.g., a structurally similar and stable compound)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Prepare a working solution of this compound in DMSO. Add a small volume of this solution to pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (e.g., <0.5%).
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing 3-4 volumes of cold ACN with the internal standard to stop the enzymatic reaction and precipitate plasma proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From this, the half-life (t½) in plasma can be calculated.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol describes a general method to evaluate the metabolic stability of this compound using liver microsomes.
Objective: To assess the in vitro metabolic stability of the test compound in the presence of liver microsomes and NADPH.
Materials:
-
This compound
-
Liver microsomes (from human, mouse, rat, etc.)
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-warm the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation and Time Points: Incubate the reaction mixture at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold ACN containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins and microsomes.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point. The in vitro half-life (t½) and intrinsic clearance (CLint) can then be determined.
Signaling Pathways and Mechanism of Action
This compound functions as a component of a PROTAC, which hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
Caption: Mechanism of action for a PROTAC utilizing a Thalidomide-based linker.
The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5][6] Simultaneously, the other end of the PROTAC binds to the target Protein of Interest (POI). This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[7][8]
Caption: Signaling pathway for Cereblon-mediated targeted protein degradation.
Experimental and Developmental Workflow
The development and characterization of a PROTAC involving this compound typically follows a structured workflow to assess its key properties.
Caption: A typical experimental workflow for the development of a PROTAC.
This workflow highlights the iterative nature of PROTAC development, where initial physicochemical and biological data inform subsequent rounds of chemical modification to optimize the overall profile of the molecule.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs. While it offers significant advantages in terms of synthetic accessibility and the recruitment of the well-validated E3 ligase Cereblon, researchers must carefully consider its physicochemical properties, particularly its solubility and stability. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic evaluation of this and similar molecules, ultimately facilitating the development of novel and effective protein degraders. It is imperative to conduct thorough experimental validation to ascertain the precise characteristics of any PROTAC synthesized using this linker.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Targeted Protein Degradation Using Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. Thalidomide (B1683933) and its derivatives, initially known for their tragic teratogenic effects, have been repurposed as powerful tools in TPD. These immunomodulatory drugs (IMiDs) function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of non-native "neosubstrates." This technical guide provides a comprehensive overview of the core principles of TPD using thalidomide derivatives, from the fundamental mechanism of action to the design of advanced Proteolysis Targeting Chimeras (PROTACs). It includes a detailed examination of the key signaling pathways, quantitative data on binding and degradation, and step-by-step protocols for essential experimental assays.
Introduction: The Dawn of a New Therapeutic Paradigm
For decades, drug discovery has predominantly focused on occupancy-driven pharmacology, where small molecules inhibit the function of a target protein by binding to its active site. However, a significant portion of the proteome lacks such well-defined binding pockets, rendering them "undruggable" by conventional means. Targeted protein degradation offers a novel, event-driven approach that overcomes this limitation. Instead of merely inhibiting a protein's function, TPD aims to completely remove the protein from the cellular environment.
The Ubiquitin-Proteasome System: The Cell's Waste Disposal Machinery
The UPS is a highly regulated and essential cellular process responsible for the degradation of the majority of intracellular proteins. This system involves a three-step enzymatic cascade:
-
Ubiquitin Activation: An E1 activating enzyme utilizes ATP to form a high-energy thioester bond with ubiquitin, a small 76-amino acid regulatory protein.
-
Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.
-
Ubiquitin Ligation: An E3 ubiquitin ligase, the substrate recognition component of the UPS, facilitates the transfer of ubiquitin from the E2 enzyme to a specific lysine (B10760008) residue on the target protein.
The successive addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. The proteasome, a large multi-protein complex, then unfolds, deubiquitinates, and proteolytically degrades the tagged protein into small peptides.
Thalidomide: From Tragedy to Therapeutic Triumph
Thalidomide was first introduced in the 1950s as a sedative but was withdrawn from the market due to its devastating teratogenic effects.[1] Decades later, its potent anti-inflammatory and anti-angiogenic properties led to its re-emergence as a treatment for erythema nodosum leprosum and multiple myeloma.[2] However, the precise mechanism of action remained elusive for many years.
A pivotal breakthrough came with the identification of Cereblon (CRBN) as the primary direct target of thalidomide.[1] CRBN is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, which also includes DDB1, CUL4A, and ROC1.[1][3] This discovery revealed that thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), act as "molecular glues."[4] They bind to CRBN and modulate its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by the CRL4-CRBN complex.[5]
Mechanism of Action: Molecular Glues and Neosubstrate Degradation
Thalidomide and its analogs, collectively known as immunomodulatory drugs (IMiDs), function by creating a novel protein-protein interaction surface on CRBN.[6] This new surface allows for the recruitment of "neosubstrates," leading to their ubiquitination and degradation. The specific neosubstrates targeted depend on the chemical structure of the IMiD, providing a basis for their distinct therapeutic activities.[5]
Key Neosubstrates and Their Therapeutic Relevance
-
Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are critical for the survival of multiple myeloma cells.[7][8] Lenalidomide and pomalidomide induce the degradation of IKZF1 and IKZF3, leading to the downregulation of key oncogenes like c-MYC and IRF4, and subsequent cancer cell death.[9] The degradation of IKZF1 and IKZF3 also contributes to the immunomodulatory effects of these drugs by increasing the production of interleukin-2 (B1167480) (IL-2) from T cells.[7]
-
Casein Kinase 1α (CK1α): Lenalidomide induces the degradation of CK1α.[10] In patients with myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)), where the gene encoding CK1α (CSNK1A1) is located, the haploinsufficiency of this protein makes the malignant cells particularly sensitive to further degradation by lenalidomide, providing a therapeutic window.[10]
-
GSPT1: The translation termination factor GSPT1 is a neosubstrate for certain novel CRBN-binding compounds, such as CC-885, demonstrating potent anti-leukemic activity.[1]
Signaling Pathway of IMiD-Mediated Protein Degradation
The following diagram illustrates the mechanism by which an IMiD induces the degradation of a neosubstrate.
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 2. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Technical Guide to PROTAC Design with Functionalized Linkers
For the vanguard of drug discovery—researchers, scientists, and development professionals—this in-depth guide dissects the core principles of designing Proteolysis Targeting Chimeras (PROTACs), with a specialized focus on the pivotal role of functionalized linkers. We will explore the intricate dance of molecular recognition that leads to targeted protein degradation, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams to illuminate the path from concept to potent therapeutic.
The PROTAC Paradigm: A Symphony of Induced Proximity
At its heart, a PROTAC is a heterobifunctional molecule, an elegant molecular bridge comprising three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two entities.[1][2][3] This tripartite structure is the cornerstone of the PROTAC mechanism, which hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).[1][]
Upon entering a cell, the PROTAC simultaneously engages the POI and an E3 ligase, forming a transient ternary complex.[1][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the surface of the POI.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein.[][6] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can orchestrate the degradation of multiple POI molecules.[5]
The Linker: More Than Just a Spacer
While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is a critical determinant of its overall efficacy.[7] It is not a passive tether but an active contributor to the molecule's biological activity, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[3][5]
The Importance of Linker Composition and Length
The composition and length of the linker are paramount for the formation of a stable and productive ternary complex.[8][9] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[1]
-
Flexible Linkers: The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[3][7] These provide synthetic accessibility and flexibility, allowing for the modulation of important properties like solubility and cell permeability.[]
-
Rigid Linkers: To impart conformational constraint and potentially improve binding affinity, more rigid motifs such as piperazine, piperidine, and alkynes are being increasingly incorporated.[5][7]
-
Linker Length: The optimal linker length is a critical parameter that must be empirically determined for each POI-E3 ligase pair.[1][9] A linker that is too short may lead to steric clashes, preventing ternary complex formation, while an excessively long linker might result in unproductive binding.[1][8]
Functionalized Linkers: The Next Frontier
The evolution of PROTAC design has moved beyond simple spacers to the incorporation of "smart" or functionalized linkers that offer enhanced control and new therapeutic possibilities.[7][10]
-
Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can undergo reversible cis-trans isomerization upon irradiation with specific wavelengths of light.[1][] This allows for spatiotemporal control over PROTAC activity.
-
Photocleavable Linkers: These linkers can be cleaved by light, providing a mechanism for irreversible activation of the PROTAC at a desired time and location.[1]
-
Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has streamlined the synthesis of PROTAC libraries.[][5] This approach allows for the rapid generation of diverse PROTACs with variations in linker length, composition, and attachment points.[5]
-
Self-Immolative Linkers: These are designed to be cleaved by a specific trigger, leading to the release of the active PROTAC.[1]
Quantifying PROTAC Efficacy: Key Parameters
The effectiveness of a PROTAC is typically characterized by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[11]
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. It is a measure of the PROTAC's potency.
-
Dmax: The maximum percentage of the target protein that can be degraded by the PROTAC. It reflects the efficacy of the PROTAC.
| PROTAC | Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | BRD4 | CRBN | PEG/Alkyl | <1 | >95 | RS4;11 |
| dBET1 | BRD4 | CRBN | PEG/Alkyl | 4 | ~98 | 22Rv1 |
| MZ1 | BRD4 | VHL | PEG/Alkyl | 26 | >90 | HeLa |
| Compound 1 (Photoswitchable) | BRD4 | VHL | Azobenzene | 100 (trans) / >1000 (cis) | ~80 (trans) / <20 (cis) | HEK293T |
Note: The data presented in this table is a compilation from various sources and is intended for illustrative purposes. Specific values may vary depending on the experimental conditions.
Experimental Protocols: A Guide to PROTAC Characterization
A robust evaluation of a PROTAC's mechanism of action requires a suite of biochemical and cellular assays.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation.[1] Several biophysical techniques can be employed to characterize this interaction:
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the PROTAC to the POI and E3 ligase, both individually and in the ternary complex.[12]
-
Methodology:
-
Immobilize one of the proteins (e.g., the E3 ligase) on a sensor chip.
-
Flow a solution containing the second protein (the POI) and varying concentrations of the PROTAC over the chip.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass bound.
-
Analyze the resulting sensorgrams to determine the association and dissociation rate constants and calculate the binding affinity (KD).[13]
-
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12]
-
Methodology:
-
Place a solution of one protein (e.g., the E3 ligase) in the sample cell of the calorimeter.
-
Fill the injection syringe with a solution of the other protein (the POI) and the PROTAC.
-
Inject small aliquots of the syringe solution into the sample cell and measure the heat change after each injection.
-
Integrate the heat pulses to generate a binding isotherm, which can be fit to a binding model to determine the stoichiometry, binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction.[13]
-
-
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that measures the proximity of the POI and E3 ligase upon PROTAC treatment.[14][15]
-
Methodology:
-
Genetically fuse a NanoLuc® luciferase to the POI and a HaloTag® to the E3 ligase.
-
Treat the cells with the HaloTag® ligand, which is fluorescently labeled, and the PROTAC.
-
If a ternary complex forms, the luciferase and the fluorophore are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Measure the BRET signal to quantify the extent of ternary complex formation in living cells.[14]
-
-
Ubiquitination Assays
These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[16]
-
Immunoprecipitation-Western Blot (IP-Western): This is a classic method to detect the ubiquitination of a specific protein.[16]
-
Methodology:
-
Treat cells with the PROTAC and a proteasome inhibitor to allow ubiquitinated proteins to accumulate.[17]
-
Lyse the cells and immunoprecipitate the POI using a specific antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody that recognizes ubiquitin to visualize the polyubiquitinated POI.
-
-
-
In Vitro Ubiquitination Assay: This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the ability of a PROTAC to induce POI ubiquitination.[18]
-
Methodology:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the E3 ligase, the POI, and ATP in a reaction buffer.
-
Add the PROTAC to the reaction mixture.
-
Incubate the reaction and then analyze the ubiquitination of the POI by Western blotting with an anti-ubiquitin or anti-POI antibody.
-
-
Protein Degradation Assays
These assays directly measure the reduction in the levels of the target protein following PROTAC treatment.
-
Western Blotting: This is the most common method to quantify changes in protein levels.[6]
-
Methodology:
-
Treat cells with varying concentrations of the PROTAC for a specific period.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the POI.
-
Use a secondary antibody conjugated to an enzyme for detection and quantify the band intensity relative to a loading control.[11]
-
-
-
HiBiT Lytic Detection System: This is a sensitive and quantitative luminescent assay for measuring protein levels.[19]
-
Methodology:
-
Genetically tag the endogenous POI with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
Lyse the cells and add the LgBiT protein, which has a high affinity for HiBiT.
-
The binding of HiBiT and LgBiT reconstitutes a functional NanoLuc® luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged POI.
-
Measure the luminescence to quantify the degradation of the POI.
-
-
The Future of PROTACs: Rational Design and Expanded Applications
The field of PROTACs is rapidly advancing, with a growing emphasis on rational design principles to accelerate the development of novel therapeutics.[5][10] Computational and structural biology approaches are becoming increasingly important for understanding the dynamics of ternary complexes and informing the design of optimized linkers.[10] As our understanding of the ubiquitin-proteasome system deepens, we can expect to see the development of PROTACs that recruit a wider range of E3 ligases, further expanding the "druggable" proteome. The strategic implementation of functionalized linkers will undoubtedly play a central role in unlocking the full therapeutic potential of this transformative technology.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. explorationpub.com [explorationpub.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Ternary Complex Formation [promega.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifesensors.com [lifesensors.com]
- 19. promega.com [promega.com]
An In-depth Technical Guide to the Core Components of Bifunctional Degrader Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of bifunctional degrader molecules, a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery. We will dissect the essential components of these molecules, delve into their mechanism of action, present key quantitative data, and outline the critical experimental protocols used for their characterization and validation.
Introduction to Bifunctional Degraders
Bifunctional degrader molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), represent a paradigm shift in pharmacology.[1] Unlike traditional small-molecule inhibitors that rely on occupancy-driven inhibition of a protein's active site, degraders catalytically induce the selective removal of a target protein from the cell.[2][] This is achieved by a heterobifunctional molecule that acts as a bridge, bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase.[4][5] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the cell's proteasome.[6][7] This technology opens up the possibility of targeting proteins previously considered "undruggable" that may lack a defined active site.[2][]
The Three Core Components
Bifunctional degraders are modular, consisting of three distinct chemical moieties covalently linked together.[4][8][9] The nature and interplay of these three components are critical for the degrader's overall efficacy, selectivity, and drug-like properties.[10][11]
Ligand for Target Protein of Interest (POI Ligand or "Warhead")
The POI ligand is the component that provides specificity, selectively binding to the protein targeted for degradation.[12][] Its primary role is to tether the entire bifunctional molecule to the POI.[14]
-
Selection Criteria: The selection of a suitable POI ligand is the first step in degrader design.[15] These ligands are often derived from known inhibitors, but high binding affinity is not always a prerequisite for effective degradation.[15] In fact, ligands with moderate or even weak affinity can be effective, as the overall process is event-driven and catalytic.[][15] The key is that the ligand can effectively recruit the POI to the ternary complex.[] Publicly accessible databases like DrugBank, ChEMBL, and BindingDB can be valuable resources for identifying potential ligands.[15]
Ligand for E3 Ubiquitin Ligase
This component recruits the cell's protein degradation machinery by binding to an E3 ubiquitin ligase.[16] While over 600 E3 ligases exist in humans, only a small fraction have been successfully hijacked for targeted protein degradation.[17]
-
Commonly Recruited E3 Ligases and Their Ligands:
-
Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[16]
-
Von Hippel-Lindau (VHL): VHL ligands are typically based on a hydroxyproline-containing peptide motif that mimics the binding of its natural substrate, HIF-1α.[16]
-
Inhibitor of Apoptosis (IAP) proteins: Bestatin and other derivatives have been used to recruit IAP proteins.[8]
-
Mouse double minute 2 homolog (MDM2): Nutlin-based ligands are commonly used to engage MDM2.[17]
-
The choice of E3 ligase is critical, as their expression levels can vary between different cell types and tissues, influencing the tissue selectivity of the degrader.[17]
The Linker
The linker is arguably the most critical and least understood component, covalently connecting the POI ligand and the E3 ligase ligand.[4][11] It is not merely a passive spacer; its length, composition, and attachment points profoundly influence the degrader's properties.[11][15]
-
Key Functions and Considerations:
-
Ternary Complex Formation: The linker's flexibility and length dictate the relative orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-Degrader-E3 Ligase).[15][]
-
Physicochemical Properties: The linker composition (e.g., PEG, alkyl chains) affects the molecule's solubility, cell permeability, and metabolic stability.[11][19] For instance, introducing basic nitrogen groups can improve solubility, while avoiding amide bonds may enhance permeability.[19]
-
Cooperativity: The linker plays a central role in determining the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one protein enhances the affinity for the other, is a highly desirable trait for potent degraders.[]
-
Mechanism of Action: A Step-by-Step Process
The action of a bifunctional degrader is a cyclical, catalytic process that leverages the cell's endogenous Ubiquitin-Proteasome System (UPS).[2][4]
-
Binary Complex Formation: The degrader enters the cell and binds to either the POI or the E3 ligase, forming a binary complex.[20]
-
Ternary Complex Formation: The binary complex then recruits the other protein partner, resulting in the formation of a key POI-Degrader-E3 Ligase ternary complex.[6][20]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[][4]
-
Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain on the POI.[21]
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the POI into small peptides.[2][4]
-
Recycling: After the POI is degraded, the bifunctional degrader molecule is released and can bind to another POI and E3 ligase, starting the cycle anew.[4][6]
Quantitative Characterization of Degraders
The efficacy of a degrader is assessed using several key quantitative metrics. These values are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.
| Parameter | Description | Typical Assay |
| DC50 | The concentration of the degrader that results in 50% degradation of the target protein.[22] | Western Blot, ELISA, Mass Spectrometry |
| Dmax | The maximal level of protein degradation achievable with a given degrader.[22] | Western Blot, ELISA, Mass Spectrometry |
| Kd (binary) | The dissociation constant for the binding of the degrader to either the POI or the E3 ligase alone.[22] | SPR, ITC, FP |
| Kd (ternary) | The dissociation constant for the formation of the ternary complex.[22] | SPR, ITC, BLI |
| α (Cooperativity) | A measure of how the binding of one protein partner affects the degrader's affinity for the other. α > 1 indicates positive cooperativity.[] | SPR, ITC |
| t1/2 | The dissociative half-life of the ternary complex. Longer half-lives often correlate with better degradation.[19] | SPR |
Table 1. Key Quantitative Parameters for Degrader Characterization.
Below is a table summarizing quantitative data for well-characterized PROTACs.
| PROTAC Name | Target POI | E3 Ligase | DC50 | Dmax (%) | Ternary Complex Kd | Cooperativity (α) |
| MZ1 | BRD4BD2 | VHL | ~25 nM | >95% | 8.1 nM | 4.9 |
| dBET1 | BRD4 | CRBN | ~50 nM | >90% | 27 nM | 2.5 |
| ARV-771 | BRD4 | VHL | 4.7 nM | >95% | N/A | N/A |
| ARV-471 | Estrogen Receptor α | CRBN | <1 nM | >95% | N/A | N/A |
Table 2. Example Quantitative Data for Published PROTACs. (Data compiled from various literature sources and databases like PROTAC-DB.[22][23][24])
Key Experimental Methodologies
A suite of biophysical, biochemical, and cellular assays is required to fully characterize a bifunctional degrader and elucidate its mechanism of action.[19][25]
Ternary Complex Formation Assays
Confirming that the degrader can successfully bridge the POI and E3 ligase is a critical step.[26][27]
-
Methodology: Surface Plasmon Resonance (SPR) SPR is a powerful technique for measuring the kinetics (kon, koff) and affinity (Kd) of complex formation in real-time.[19][28]
-
Immobilization: One protein component (e.g., the E3 ligase complex) is immobilized onto the surface of a sensor chip.
-
Analyte Injection 1 (Binary): A solution containing the degrader is flowed over the chip to measure its direct binding to the immobilized E3 ligase.
-
Analyte Injection 2 (Ternary): A solution containing a pre-incubated mixture of the degrader and the POI is flowed over the chip.
-
Data Analysis: An increase in the binding response compared to the degrader alone indicates the formation of the ternary complex.[19] By analyzing the sensorgrams, one can determine the rates of association and dissociation, the half-life of the complex, and calculate cooperativity.[19][28]
-
Ubiquitination Assays
These assays directly measure the functional consequence of ternary complex formation: the ubiquitination of the target protein.[7][29]
-
Methodology: In Vitro Ubiquitination Assay This reconstituted biochemical assay confirms that the degrader can facilitate POI ubiquitination in a controlled environment.[29][30]
-
Reaction Setup: Purified recombinant proteins are combined in a reaction buffer. This includes the POI, the E3 ligase complex (e.g., VHL-ElonginC-ElonginB), E1 activating enzyme, an E2 conjugating enzyme (e.g., UbcH5b), ATP, and biotinylated-ubiquitin.[30]
-
Degrader Addition: The degrader molecule (or DMSO as a negative control) is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a set time (e.g., 1-2 hours) to allow for the enzymatic cascade to occur.
-
Detection: The reaction is stopped, and the products are analyzed. This can be done via Western Blot using an anti-POI antibody to visualize a ladder of higher molecular weight bands corresponding to the ubiquitinated POI, or via plate-based methods like AlphaLISA, where acceptor beads bind the POI and donor beads bind the biotin-ubiquitin.[7][30]
-
Cellular Degradation Assays
The ultimate test of a degrader is its ability to reduce the levels of the target protein within a cellular context.[1][25]
-
Methodology: Western Blot Analysis This is the most common and straightforward method to quantify changes in protein levels.[7][31]
-
Cell Treatment: A relevant cell line is cultured and treated with varying concentrations of the degrader molecule for a specific duration (e.g., 4-24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After treatment, the cells are washed and lysed to release the total protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the POI. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) is also used as a loading control.
-
Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added. The resulting light signal is captured, and the band intensities are quantified using densitometry software. The level of POI is normalized to the loading control to determine the percentage of degradation relative to the vehicle control.[31]
-
Conclusion and Future Outlook
Bifunctional degrader molecules are a powerful and rapidly evolving therapeutic modality. A deep understanding of their core components—the POI ligand, the E3 ligase ligand, and the crucial linker—is essential for the rational design and optimization of effective degraders. The continued discovery of new E3 ligase ligands will expand the scope of this technology, while a more profound understanding of the rules governing ternary complex formation will enable the development of more potent and selective therapeutics.[17] The comprehensive suite of experimental assays outlined in this guide provides the necessary toolkit for researchers to validate new molecules and advance the field of targeted protein degradation.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. contractpharma.com [contractpharma.com]
- 9. PROTAC | TargetMol [targetmol.com]
- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. symeres.com [symeres.com]
- 12. Ligands for Target Protein for PROTAC - CD Bioparticles [cd-bioparticles.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. precisepeg.com [precisepeg.com]
- 19. tandfonline.com [tandfonline.com]
- 20. portlandpress.com [portlandpress.com]
- 21. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PROTAC-DB [cadd.zju.edu.cn]
- 23. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 24. scispace.com [scispace.com]
- 25. books.rsc.org [books.rsc.org]
- 26. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 27. Ternary Complex Formation [worldwide.promega.com]
- 28. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. lifesensors.com [lifesensors.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. academic.oup.com [academic.oup.com]
The Advent of Chemical Knockdown: A Technical Guide to the Discovery and Development of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principle of targeted protein degradation has emerged as a transformative paradigm in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest.[1] This guide provides an in-depth technical exploration of a cornerstone of PROTAC technology: the discovery and development of PROTACs based on thalidomide (B1683933) and its derivatives. From its dark past to its redemption as a powerful molecular tool, the story of thalidomide is central to the evolution of this exciting therapeutic modality.
The journey of thalidomide began in the 1950s as a sedative, but its tragic teratogenic effects led to its withdrawal from the market. Decades later, it was repurposed for treating leprosy and multiple myeloma. The pivotal breakthrough in understanding its mechanism of action came with the identification of Cereblon (CRBN) as its direct cellular target.[2] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates." This discovery was pivotal; it not only explained the therapeutic effects of thalidomide but also presented CRBN as a druggable E3 ligase that could be hijacked for targeted protein degradation.[1]
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits the CRBN E3 ubiquitin ligase (a thalidomide, lenalidomide, or pomalidomide derivative), and a linker connecting the two.[3] These PROTACs operate through a catalytic mechanism that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][3]
The process begins with the PROTAC molecule simultaneously binding to the POI and CRBN, forming a ternary complex.[3] This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in further catalytic cycles of degradation.[2]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Quantitative Data Summary
The efficacy of PROTACs is typically evaluated by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[4][5] The following tables summarize the in vitro degradation performance of several representative thalidomide-based PROTACs against various protein targets.
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [6] |
| dBET1 | Thalidomide | BET proteins | MOLM-14 | 0.5 | > 90 | [2] |
| ZB-S-29 | Thalidomide | SHP2 | - | 6.02 | - | [7] |
| PTD10 | Thalidomide | BTK | MOLM-14 | 0.5 | > 90 | [2] |
| PROTAC IDO1 Degrader-1 | Thalidomide | IDO1 | HeLa | 1-10 | > 90 | [5] |
| NU223612 | Thalidomide | IDO1 | HCT116 | 10-100 | > 75 | [5] |
Table 1: In Vitro Degradation Potency of Various Thalidomide-Based PROTACs.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-based | Thalidomide | PEG | BRD4 | 1.8 | >98 | [4] |
| Lenalidomide-based 1 | Lenalidomide | PEG4 | BRD4 | 0.031 | >99 | [4] |
| Lenalidomide-based 2 | Lenalidomide | PEG6 | BRD4 | 0.042 | >99 | [4] |
Table 2: Comparative Degradation Potency of BRD4-Targeting PROTACs with Thalidomide vs. Lenalidomide Ligands.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Thalidomide-Based PROTAC
Solid-phase synthesis offers significant advantages for the rapid generation of PROTAC libraries, including simplified purification and the ability to drive reactions to completion using excess reagents.[3] This protocol outlines a general procedure for the synthesis of a thalidomide-based PROTAC on a solid support.[3][8]
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Thalidomide-O-PEG5-Acid (or other thalidomide-linker conjugate)
-
Protein of Interest (POI) ligand with a suitable functional group for coupling
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Deprotection reagents (e.g., piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM, MeOH)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF. Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., HATU).
-
Iterative Coupling and Deprotection: Repeat the deprotection and coupling steps to assemble the desired peptide linker.
-
Thalidomide-Linker Conjugation: Couple the pre-formed Thalidomide-O-PEG5-Acid to the N-terminus of the peptide linker on the resin.
-
POI Ligand Coupling: Couple the POI ligand to the other end of the linker.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the PROTAC from the solid support and remove any remaining protecting groups.
-
Purification: Purify the crude PROTAC using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Caption: Experimental workflow for solid-phase synthesis of a PROTAC.
Protocol 2: Western Blotting for Determination of DC50 and Dmax
Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.[4][6][9]
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.[5][10]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[9]
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR is a powerful technique to study the binding kinetics and affinity of binary and ternary complexes, providing insights into the cooperativity of PROTAC-induced complex formation.[2][11][12]
Procedure:
-
Immobilization of E3 Ligase: Immobilize biotinylated CRBN on a streptavidin-coated sensor chip.[11]
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to determine the binary binding affinity (Kd).
-
Ternary Complex Formation Analysis:
-
Inject a mixture of the PROTAC and the POI at varying concentrations over the immobilized CRBN surface.
-
Alternatively, pre-incubate the PROTAC with the POI and inject the complex over the CRBN surface.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both the binary and ternary interactions. The cooperativity of ternary complex formation can be calculated from these binding affinities.[11]
Protocol 4: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation
In vivo studies in animal models are crucial to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a PROTAC.[][14]
Procedure:
-
Animal Model: Utilize an appropriate animal model, such as mice bearing a relevant tumor xenograft.[]
-
PROTAC Administration: Administer the PROTAC via a suitable route (e.g., intravenous, intraperitoneal, or oral).[14]
-
Pharmacokinetic (PK) Analysis:
-
Collect blood samples at various time points after administration.
-
Extract the PROTAC from plasma and analyze its concentration using LC-MS/MS.
-
Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Pharmacodynamic (PD) Analysis:
-
Collect tumor and/or tissue samples at different time points.
-
Prepare lysates and analyze the levels of the target protein by Western blotting or other methods to assess the extent and duration of protein degradation.
-
-
Efficacy Studies:
-
Monitor tumor growth over time in treatment and control groups.
-
Assess the tolerability of the PROTAC by monitoring animal body weight and overall health.
-
Signaling Pathways and Logical Relationships
Targeting the RAS-ERK Signaling Pathway
The RAS-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[15][16] SHP2 is a non-receptor protein tyrosine phosphatase that plays a key role in activating the RAS-ERK pathway.[7] Thalidomide-based PROTACs targeting SHP2 have been developed to induce its degradation and thereby inhibit this oncogenic signaling cascade.[7]
Caption: SHP2 PROTAC intervention in the RAS-ERK signaling pathway.
Targeting the c-MYC Signaling Pathway
The c-MYC oncoprotein is a master transcriptional regulator that drives cell proliferation and is overexpressed in a majority of human cancers.[17][18] Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers that regulate the transcription of key oncogenes, including c-MYC.[19] Thalidomide-based PROTACs that degrade BET proteins lead to the downregulation of c-MYC and subsequent inhibition of tumor growth.[19]
Caption: BET PROTACs downregulate c-MYC signaling.
Logical Workflow for PROTAC Development
The development of a novel PROTAC is a multi-step process that involves iterative design, synthesis, and biological evaluation.[19][20]
Caption: General workflow for PROTAC drug discovery and development.
Conclusion and Future Outlook
The discovery of thalidomide's interaction with CRBN has been a watershed moment in chemical biology and drug discovery. It not only unraveled the decades-old mystery of its biological activities but also provided a powerful tool for the rational design of a new class of therapeutics. Thalidomide-based PROTACs have demonstrated remarkable efficacy in preclinical studies, validating the concept of targeted protein degradation as a viable and potent therapeutic strategy.
Ongoing research focuses on discovering ligands for other E3 ligases to expand targeting options, understanding and overcoming mechanisms of resistance, and improving the pharmacokinetic properties of PROTAC molecules. The history of thalidomide-based PROTACs serves as a powerful testament to how a deep understanding of molecular mechanisms can turn a historic liability into a modern therapeutic asset, opening up the possibility of targeting proteins once considered "undruggable."[1]
References
- 1. researchgate.net [researchgate.net]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ptglab.com [ptglab.com]
- 11. aragen.com [aragen.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
The PROTAC Linker: A Technical Guide to Thalidomide-Propargyne-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-Propargyne-PEG2-COOH, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the chemical properties, a plausible synthetic route, and experimental protocols for the application of this linker in targeted protein degradation.
Core Data and Chemical Properties
This compound is a crucial building block in the construction of PROTACs. It incorporates a thalidomide (B1683933) moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), and a propargyl group for click chemistry-based conjugation to a target protein ligand, all connected via a flexible polyethylene (B3416737) glycol (PEG) spacer. The terminal carboxylic acid provides a versatile handle for alternative conjugation strategies.
| Property | Value | Reference |
| CAS Number | 2797619-65-7 | [1] |
| Molecular Formula | C₂₃H₂₄N₂O₉ | |
| Molecular Weight | 472.45 g/mol |
Synthesis Protocol
Step 1: Synthesis of a Functionalized Thalidomide Intermediate
The synthesis would likely begin with a commercially available, functionalized thalidomide derivative, such as 4-hydroxythalidomide. This provides a reactive handle for the subsequent attachment of the PEG linker.
Step 2: Synthesis of the Propargyne-PEG2-COOH Linker
A di-ethylene glycol (PEG2) derivative with terminal functional groups is required. One end will be modified to contain a propargyl group, and the other a protected carboxylic acid.
-
Materials: Diethylene glycol, propargyl bromide, a protecting group for the carboxylic acid (e.g., tert-butyl ester), and appropriate reagents and solvents.
-
Procedure:
-
Monoprotect one hydroxyl group of diethylene glycol.
-
React the other hydroxyl group with propargyl bromide in the presence of a base (e.g., sodium hydride) to form the propargyl ether.
-
Deprotect the first hydroxyl group.
-
Oxidize the newly freed hydroxyl group to a carboxylic acid.
-
Protect the carboxylic acid, for instance, as a tert-butyl ester.
-
Step 3: Coupling of Functionalized Thalidomide and the PEG Linker
The final step involves the coupling of the functionalized thalidomide with the synthesized Propargyne-PEG2-COOH linker.
-
Materials: 4-hydroxythalidomide, the synthesized Propargyne-PEG2-COOH linker (with a suitable leaving group on the PEG chain), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide).
-
Procedure:
-
Dissolve 4-hydroxythalidomide and the PEG linker in the solvent.
-
Add the base to facilitate the nucleophilic substitution reaction.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography or LC-MS.
-
Purify the crude product using column chromatography.
-
Deprotect the carboxylic acid to yield the final product, this compound.
-
Experimental Protocols for PROTAC Application
The utility of this compound lies in its incorporation into a PROTAC molecule. The following protocols outline the general steps for its use in targeted protein degradation studies.
Protocol 1: Conjugation to a Target Protein Ligand
This protocol describes the formation of a PROTAC by conjugating this compound to a ligand that binds to the protein of interest (POI). The propargyl group allows for a highly efficient "click" reaction with an azide-functionalized POI ligand.
-
Materials: this compound, azide-functionalized POI ligand, copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), a ligand for the copper (e.g., TBTA), and a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Procedure:
-
Dissolve the this compound and the azide-functionalized POI ligand in the solvent system.
-
Add the copper(II) sulfate and sodium ascorbate (B8700270) to generate the copper(I) catalyst in situ.
-
Add the TBTA ligand to stabilize the catalyst.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting PROTAC using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: Cell-Based Protein Degradation Assay
This protocol details the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
-
Materials: The synthesized PROTAC, a suitable cell line expressing the target protein, cell culture medium, DMSO (vehicle control), lysis buffer, and reagents for Western blotting.
-
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (and a DMSO vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations and time points.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of a thalidomide-based PROTAC and the general workflow for its application in a protein degradation experiment.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: General experimental workflow for a PROTAC-mediated protein degradation study.
References
A Comprehensive Guide to the Safe Handling of Thalidomide Analogs in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical safety and handling considerations for thalidomide (B1683933) and its analogs (e.g., lenalidomide (B1683929), pomalidomide, and novel derivatives) in a research setting. Given the severe teratogenic potential of this class of compounds, a multi-layered safety approach is mandatory to protect personnel and the environment.
Introduction: A Dual Legacy
Thalidomide was infamously withdrawn from the market in the 1960s after causing thousands of severe birth defects.[1][2][3] However, its rediscovery as a potent immunomodulatory and anti-angiogenic agent has led to its approval for treating conditions like multiple myeloma and erythema nodosum leprosum (ENL).[2][4][5] This resurgence has spurred the development of structural analogs, such as lenalidomide and pomalidomide, which exhibit enhanced therapeutic properties.[2][3]
These compounds, often categorized as Immunomodulatory Drugs (IMiDs), exert their effects primarily by binding to the cereblon (CRBN) protein.[4][6][7] This binding event modifies the substrate specificity of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), marking specific proteins ("neosubstrates") for proteasomal degradation.[4][8] This mechanism is central to both their therapeutic efficacy and their devastating teratogenicity.[1][4]
Due to the extreme risk to a developing fetus, all analogs of thalidomide must be handled with the same high level of caution as the parent compound unless data prove otherwise.[9] Even a single dose can cause severe birth defects, including amelia (absence of limbs) and phocomelia (malformation of limbs).[2][9]
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundational step before any research involving thalidomide analogs commences. This assessment must be documented and approved by the institution's Environmental Health and Safety (EHS) department.
Primary Hazards:
-
Teratogenicity: This is the most significant hazard. Exposure during pregnancy carries an extremely high risk of severe and life-threatening birth defects.[2] This risk applies to both female researchers and male researchers, as the drug can be transmitted through semen.[2][10]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
-
General Toxicity: Thalidomide is considered toxic if swallowed and harmful in contact with skin.[11]
Exposure Routes: Occupational exposure can occur through:
Risk Evaluation and Mitigation
The risk level depends on the specific analog, the quantity used, the physical form (solid vs. solution), and the procedures performed. All work with these compounds is considered to pose a greater than minimal risk.[9] A key component of risk mitigation is adherence to the Hierarchy of Controls .
Quantitative Safety Data
Specific Occupational Exposure Limits (OELs) for novel thalidomide analogs are often not established. Therefore, they must be handled as highly potent active pharmaceutical ingredients (HPAPIs). For context, the pharmaceutical industry often uses a daily therapeutic dose of <10 mg/day or animal toxicity data to assign OELs of less than 10 μg/m³.[15] In the absence of specific data, a conservative approach using occupational exposure bands (OEBs) is necessary.
| Parameter | Description | Typical Value for Potent Compounds | Implication for Thalidomide Analogs |
| Occupational Exposure Limit (OEL) | The airborne concentration of a substance to which nearly all workers may be repeatedly exposed without adverse effect. | < 10 µg/m³ | Requires stringent containment (e.g., glove box isolators) and respiratory protection.[16] |
| Occupational Exposure Band (OEB) | A range of exposure concentrations used when toxicological data is limited. | OEB 4 or 5 (Highest Hazard) | All handling procedures must assume high potency and toxicity, mandating the highest level of control. |
| Teratogenic Dose | The dose required to cause birth defects. | A single dose, regardless of amount, is considered teratogenic.[2][9] | Zero exposure is the only acceptable goal, especially for personnel of childbearing potential. |
Engineering and Administrative Controls
Personal protective equipment (PPE) is the last line of defense. Primary protection relies on robust engineering and administrative controls.
Engineering Controls:
-
Primary Containment: All manipulation of solid/powder forms of thalidomide analogs must be performed in a containment device.[17]
-
Facility Design:
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed, written SOPs are mandatory for every aspect of handling, including receipt, storage, weighing, dissolution, decontamination, spill cleanup, and disposal.[11][16]
-
Training: All personnel must receive and be certified in specific training covering the hazards, SOPs, proper use of PPE, and emergency procedures before working with these compounds.[11][16]
-
Designated Areas: Clearly label all areas where thalidomide analogs are stored or manipulated.
-
Prohibited Activities: Eating, drinking, and applying cosmetics are strictly forbidden in the designated handling areas.[21]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent accidental exposure.[12][22] PPE should be worn for all activities, including receipt, transport, compounding, and waste disposal.[23]
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Solids | Double-gloving with chemotherapy-rated nitrile gloves.[12][21] Change outer glove immediately if contaminated. | Disposable, solid-front, back-closing gown with knit cuffs.[12][21] | Chemical splash goggles and a full-face shield.[12] | Mandatory. Powered Air-Purifying Respirator (PAPR) is recommended.[12][24][25] An N95 is the absolute minimum.[12] |
| Preparing Solutions | Double-gloving with chemotherapy-rated nitrile gloves.[21] | Disposable, solid-front, back-closing gown with knit cuffs.[21] | Chemical splash goggles.[24] | Required if not working in a fume hood or other containment device. |
| Cell Culture/In Vitro Work | Double-gloving with chemotherapy-rated nitrile gloves. | Disposable, solid-front gown. | Safety glasses. | Not typically required if all manipulations are performed in a certified biosafety cabinet. |
| Decontamination & Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves. | Disposable, solid-front gown. | Chemical splash goggles. | An N95 respirator should be considered, especially if handling contaminated solids. |
Detailed Experimental Protocols
Protocol 1: Safe Weighing of Solid Thalidomide Analogs
Objective: To accurately weigh a solid, potent thalidomide analog while preventing personnel exposure and environmental contamination. This procedure must be performed in a Containment Ventilated Enclosure (CVE) or glove box.
Methodology:
-
Preparation: Don all required PPE (double gloves, disposable gown, PAPR). Prepare the CVE by lining the work surface with disposable absorbent paper.
-
Equipment Staging: Place all necessary equipment (analytical balance, weigh paper/boats, spatulas, waste container) inside the CVE before starting. Use dedicated equipment.[24]
-
Tare Container: Place a tared, sealable container (e.g., a vial) on the balance.
-
Weighing: Carefully transfer the solid compound from the stock bottle to the tared container. Perform this action slowly to minimize dust generation.
-
Seal and Clean: Securely seal the container. Using a wipe lightly dampened with 70% alcohol, decontaminate the exterior of the container before removing it from the CVE.
-
Post-Handling Cleanup: Carefully gather all disposable items (weigh paper, outer gloves, bench liner) and place them in a sealed, labeled hazardous waste bag inside the CVE.
-
Surface Decontamination: Decontaminate all surfaces and equipment inside the CVE according to an approved institutional procedure.[24]
Protocol 2: Decontamination and Spill Cleanup
Objective: To safely clean and decontaminate an area following a spill of a thalidomide analog.
Methodology:
-
Immediate Actions:
-
PPE: Don appropriate PPE, including a respirator, before re-entering the area.[26]
-
Containment:
-
Cleanup:
-
Decontamination:
-
Reporting: Report the incident to the lab supervisor and the institutional EHS department.[26]
Protocol 3: Waste Disposal
Objective: To ensure all waste contaminated with thalidomide analogs is segregated, labeled, and disposed of in accordance with institutional and regulatory requirements.
Methodology:
-
Waste Characterization: All materials that have come into contact with thalidomide analogs are considered hazardous waste.[22][24] This includes unused compound, contaminated PPE, lab supplies (pipette tips, vials), and spill cleanup materials.[26]
-
Segregation:
-
Establish a dedicated hazardous waste stream for all thalidomide analog-contaminated materials.[26]
-
Solid Waste: Collect in a designated, puncture-proof, and clearly labeled container.[24]
-
Liquid Waste: Collect in a sealed, compatible, and labeled hazardous waste container. Do not mix with other solvent streams unless explicitly permitted by EHS.[22][27]
-
Sharps: Dispose of all contaminated needles, scalpels, or glassware in a designated sharps container for hazardous chemical waste.[24]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and appropriate hazard symbols (e.g., Toxic, Reproductive Hazard).[22][27]
-
Storage and Disposal: Store sealed waste containers in a designated and secure satellite accumulation area.[22] Contact your institution's EHS office for pickup and final disposal.[22]
Key Biological Pathways and Experimental Workflows
Cereblon (CRBN) Signaling Pathway
Thalidomide and its analogs function as "molecular glues."[8] They bind to the CRBN protein, which is part of the CRL4 E3 ubiquitin ligase complex. This binding alters the surface of CRBN, enabling it to recognize and bind to "neosubstrate" proteins that it would not normally interact with. The complex then tags these neosubstrates (e.g., transcription factors IKZF1, IKZF3, or SALL4) with ubiquitin, targeting them for destruction by the proteasome.[4][6][8] The degradation of these specific proteins leads to the downstream therapeutic (and teratogenic) effects.
General Experimental Workflow
A structured workflow ensures safety at every stage of research involving these compounds.
References
- 1. Hypnotic effect of thalidomide is independent of teratogenic ubiquitin/proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 10. Analysis of risk evaluation and mitigation strategies for teratogenic drugs: Variation in primary and secondary prevention measures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.uga.edu [research.uga.edu]
- 12. benchchem.com [benchchem.com]
- 13. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 15. cdc.gov [cdc.gov]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. packageinserts.bms.com [packageinserts.bms.com]
- 18. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 19. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 22. benchchem.com [benchchem.com]
- 23. pharmacytimes.com [pharmacytimes.com]
- 24. benchchem.com [benchchem.com]
- 25. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Thalidomide-Propargyne-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By inducing the formation of a ternary complex between the POI and an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
Thalidomide (B1683933) and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ligase, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2][3] This document provides detailed application notes and protocols for the use of Thalidomide-Propargyne-PEG2-COOH (CAS: 2797619-65-7), a versatile building block for the synthesis of CRBN-recruiting PROTACs. This molecule incorporates the thalidomide E3 ligase ligand, a two-unit polyethylene (B3416737) glycol (PEG) spacer to improve physicochemical properties, and a terminal propargyne group for efficient conjugation to a POI ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5]
Chemical Structure:
-
Compound Name: this compound
-
Molecular Formula: C₂₁H₂₀N₂O₈
-
Molecular Weight: 428.39 g/mol
-
CAS Number: 2797619-65-7
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of a thalidomide-based PROTAC and the general experimental workflow for its synthesis and evaluation.
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Caption: Workflow for PROTAC synthesis and evaluation.
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of target protein degradation). The following table presents representative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and KRAS, synthesized using CRBN ligands and various linkers, to illustrate typical performance metrics.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| RC-1 | BTK | Thalidomide | Reversible Covalent-PEG | <10 | >85 | Mino |
| IR-1 | BTK | Thalidomide | Irreversible Covalent-PEG | <10 | >85 | Mino |
| NC-1 | BTK | Thalidomide | Non-covalent-PEG | <10 | >85 | Mino |
| Compound 518 | KRAS G12C | Pomalidomide | PEG | 28.9 | >90 | NCI-H358 |
| YN14-H | KRAS G12C | Pomalidomide | PEG | 18.1 | >90 | MIA PaCa-2 |
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound with an azide-functionalized POI ligand.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent system (e.g., a mixture of t-BuOH and water, or DMSO)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation of Precursors:
-
Synthesize the POI ligand functionalized with a terminal azide (B81097) group. Ensure high purity of both the azide-POI ligand and this compound.
-
-
Reaction Setup:
-
In a reaction vial, dissolve the azide-functionalized POI ligand (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable solvent system (e.g., t-BuOH/water 1:1 or DMSO).
-
-
Catalyst Addition:
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
In another vial, prepare a stock solution of CuSO₄ (e.g., 20 mM in water) and the copper-stabilizing ligand (THPTA or TBTA) at a 1:5 molar ratio of Cu:ligand.
-
To the reaction mixture, add the CuSO₄/ligand solution to achieve a final copper concentration of approximately 0.1-0.25 mM.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM to reduce Cu(II) to the catalytic Cu(I) species.[6][7]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 1 to 12 hours. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by LC-MS, observing the consumption of starting materials and the formation of the desired PROTAC product peak.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO or methanol) and filter to remove any solids.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and ¹H NMR spectroscopy.
-
Protocol 2: Western Blotting for Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for each sample.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal to determine the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The presence of a terminal alkyne group allows for the use of highly efficient and reliable click chemistry for conjugation to azide-functionalized POI ligands. This approach facilitates the rapid generation and optimization of PROTAC libraries for the targeted degradation of a wide range of proteins, accelerating drug discovery and development in this exciting therapeutic modality. Rigorous characterization of the final PROTAC and careful biological evaluation are essential to validate its efficacy and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
Application Notes: Conjugation of Protein Ligands to Thalidomide-Propargyne-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the covalent conjugation of a protein to Thalidomide-Propargyne-PEG2-COOH , a heterobifunctional molecule designed for the synthesis of bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). This reagent incorporates a Thalidomide (B1683933) moiety for binding to the Cereblon (CRBN) E3 ubiquitin ligase, a flexible PEG2 spacer, and two distinct reactive handles: a terminal alkyne (propargyl group) for click chemistry and a carboxylic acid (COOH) for amide bond formation. We present two primary methodologies: the conjugation of the carboxylic acid to primary amines on the protein surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, and an alternative protocol utilizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". Detailed experimental procedures, materials, and methods for characterization are described.
Introduction: Principle of the Reactions
This compound is a versatile building block for creating advanced bioconjugates. The thalidomide component serves as a ligand for the E3 ubiquitin ligase Cereblon, a key element in the ubiquitin-proteasome system.[1][2] By conjugating a protein to this molecule, one can tether the protein to the E3 ligase machinery, potentially leading to its ubiquitination and subsequent degradation. This principle is the foundation of PROTAC technology, which aims to eliminate specific proteins from the cell rather than merely inhibiting them.[3][4]
Two primary chemical strategies can be employed for conjugation:
-
EDC/NHS Chemistry : This is the most common method for labeling proteins. The carboxylic acid group on the linker is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can be stabilized by reacting with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to create a more stable amine-reactive NHS ester.[5][6] This ester then efficiently reacts with primary amines (found on the N-terminus and lysine (B10760008) residues of the protein) to form a stable amide bond.[7][8][9] This two-step process is preferred to minimize unwanted protein-protein crosslinking.[10]
-
Click Chemistry (CuAAC) : The propargyl (alkyne) group on the linker can react with an azide-modified protein in a highly specific and efficient cycloaddition reaction.[11][12] This reaction, catalyzed by Copper(I) ions, is bio-orthogonal, meaning it does not interfere with native biological functional groups, allowing for precise, site-specific conjugation.[13] This method requires the protein to be pre-functionalized with an azide (B81097) group.
Experimental Protocols
Protocol 1: Amide Bond Formation via Two-Step EDC/Sulfo-NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of the thalidomide linker to primary amines on the protein surface.
2.1 Materials and Reagents
-
Protein of Interest (in an amine-free buffer, e.g., PBS or MES)
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or Dialysis cassettes (e.g., 10K MWCO) for purification
2.2 Experimental Procedure
Step 1: Activation of this compound
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Immediately add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the thalidomide linker.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This forms the amine-reactive Sulfo-NHS ester.
Step 2: Conjugation to Protein
-
Prepare the protein solution in the Coupling Buffer (PBS, pH 7.2-8.0). The optimal protein concentration is typically 1-5 mg/mL.
-
Add the activated thalidomide linker solution from Step 1 to the protein solution. A typical starting molar ratio is 10-20 moles of linker per mole of protein. This ratio should be optimized for your specific protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add Tris-HCl). Incubate for 30 minutes at room temperature to deactivate any unreacted NHS-ester groups.
-
Remove excess, unreacted linker and byproducts by purifying the protein conjugate. This can be achieved using a desalting column, spin filtration, or dialysis against PBS.
-
Collect the purified protein conjugate and store it at 4°C (short-term) or -80°C (long-term) in a suitable storage buffer.
2.3 Workflow Diagram: EDC/NHS Conjugation
Caption: Workflow for amide bond conjugation.
Protocol 2: Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)
This protocol is for conjugating the alkyne group of the thalidomide linker to a protein that has been pre-functionalized with an azide group.
2.1 Materials and Reagents
-
Azide-modified Protein of Interest
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate (freshly prepared solution)
-
Copper Ligand (e.g., THPTA, TBTA)
-
Anhydrous DMSO
-
Desalting columns or Dialysis cassettes for purification
2.2 Experimental Procedure
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Prepare a 2 mM stock solution of CuSO4 in water.
-
Prepare a 10 mM stock solution of the copper ligand (e.g., THPTA) in water or DMSO.
-
In a reaction tube, add the azide-modified protein to the Reaction Buffer.
-
Add the this compound to the protein solution. A 5- to 10-fold molar excess of the linker is recommended.
-
In a separate tube, pre-mix the CuSO4 and the copper ligand. Add this mixture to the reaction tube. The final concentration of copper is typically 50-100 µM.
-
Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 1-2 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the conjugate using a desalting column, spin filtration, or dialysis to remove excess reagents and copper.
-
Store the purified conjugate at 4°C or -80°C.
2.3 Workflow Diagram: Click Chemistry Conjugation
Caption: Workflow for click chemistry conjugation.
Data Presentation: Reaction Parameters
Successful conjugation requires optimization. The following table summarizes key quantitative parameters to consider.
| Parameter | EDC/NHS Chemistry | Click Chemistry (CuAAC) | Purpose & Notes |
| Linker:Protein Molar Ratio | 5:1 to 50:1 | 2:1 to 20:1 | Optimize to control the degree of labeling and avoid protein precipitation. |
| Protein Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may increase aggregation. |
| Activation pH | 5.5 - 6.5 (MES Buffer) | N/A | Optimal for EDC activation of the carboxyl group while minimizing hydrolysis.[14] |
| Conjugation pH | 7.2 - 8.5 (PBS, Borate) | 7.0 - 8.0 (PBS) | Efficient reaction of NHS esters with primary amines occurs at slightly basic pH.[15] |
| Reaction Time | 2 - 4 hours (RT) or Overnight (4°C) | 1 - 4 hours (RT) | Monitor progress to determine the optimal time for desired labeling. |
| Temperature | 4°C or 20-25°C (RT) | 20-25°C (RT) | Lower temperatures can reduce protein denaturation and side reactions. |
| Catalyst Concentration | N/A | CuSO4: 50-250 µMNa Ascorbate: 1-5 mM | Essential for the CuAAC reaction. The ligand protects copper from oxidation. |
Characterization of the Conjugate
After purification, it is crucial to confirm successful conjugation and characterize the final product.
-
SDS-PAGE : Compare the conjugated protein to the unconjugated starting material. A successful conjugation will result in a shift to a higher molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS) : Provides the most accurate confirmation of conjugation and can determine the distribution of species (e.g., 1, 2, or 3 linkers per protein).
-
HPLC Analysis : Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unconjugated protein and excess linker.
-
Functional Assays : Perform relevant biological assays to ensure that the conjugation process has not compromised the activity of the protein.
PROTAC Mechanism of Action
The resulting conjugate, if designed as a PROTAC, functions by inducing the formation of a ternary complex between the target protein and the E3 ligase, leading to the target's degradation.
Caption: General mechanism of PROTAC-induced protein degradation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the conformational ensemble of PROTAC degraders in solution - American Chemical Society [acs.digitellinc.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. nbinno.com [nbinno.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 14. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
Revolutionizing Targeted Protein Degradation: Application of Click Chemistry with Thalidomide-Propargyne-PEG2-COOH
Application Notes and Protocols for Researchers in Drug Development
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The modular nature of PROTACs, consisting of a target protein ligand, an E3 ligase ligand, and a linker, lends itself to innovative synthetic strategies. Among these, click chemistry stands out for its efficiency, orthogonality, and biocompatibility.
This document provides detailed application notes and protocols for the use of Thalidomide-Propargyne-PEG2-COOH , a versatile building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. The incorporation of a propargyne handle allows for facile conjugation to azide-functionalized target protein ligands via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.
Applications in PROTAC Development
This compound is a key reagent for the rapid and efficient generation of PROTAC libraries for structure-activity relationship (SAR) studies. The ability to quickly synthesize a diverse range of PROTACs with varying linkers and target ligands is crucial for optimizing degradation efficiency and selectivity. The primary application of PROTACs synthesized from this reagent is the targeted degradation of proteins implicated in various diseases, particularly cancer.
One prominent example is the degradation of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, which are key regulators of oncogene transcription. By conjugating an azide-modified BRD4 inhibitor (like a derivative of JQ1) to this compound, a potent BRD4-degrading PROTAC can be synthesized.[1][2] This approach has been successfully employed to achieve significant degradation of BRD4 in cancer cell lines.[1]
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes representative degradation data for thalidomide-based PROTACs targeting BRD4, synthesized using a click chemistry approach.
| PROTAC Name/Reference | Target Protein | Cell Line | DC50 | Dmax | Citation |
| JQ1-based CLIPTAC | BRD4 | HeLa | ~1 µM (partial degradation) | Not specified | [1] |
| IMiD-derived PROTAC | BRD4 | NCI-H661 | 0.20 µM | >90% at 1 µM | [1] |
| VHL/BRD4 PROTAC | BRD4 | NCI-H661 | low double-digit nM | >90% at 1 µM | [1] |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via CuAAC (Click Chemistry)
This protocol describes the synthesis of a BRD4-targeting PROTAC by reacting this compound with an azide-functionalized JQ1 derivative.
Materials:
-
This compound
-
Azide-functionalized JQ1 derivative
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized JQ1 derivative in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
This compound (1.2 equivalents)
-
Azide-functionalized JQ1 derivative (1 equivalent)
-
DMSO to achieve a final reaction concentration of 1-10 mM.
-
-
-
Catalyst Preparation:
-
In a separate tube, premix CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for 5 minutes to form the Cu(I)-THPTA complex.
-
-
Initiation of Click Reaction:
-
Add the Cu(I)-THPTA complex to the reaction mixture (typically 0.1 equivalents relative to the limiting reagent).
-
Add sodium ascorbate to the reaction mixture (typically 1 equivalent relative to the limiting reagent) to initiate the reaction.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the PROTAC product using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated BRD4 Degradation
This protocol outlines the procedure to determine the DC50 and Dmax of the synthesized PROTAC.[3][4]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, THP-1)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and GAPDH.
-
Normalize the BRD4 signal to the GAPDH signal for each sample.
-
Plot the normalized BRD4 levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizations
Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols for EDC/NHS Coupling of COOH-Terminated PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, to therapeutic proteins, peptides, antibodies, and nanoparticles is a widely utilized strategy in drug delivery and development. This modification can enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[1] The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry is a robust and versatile method for covalently linking a carboxyl group (-COOH) on a PEG linker to a primary amine (-NH2) on a target molecule, forming a stable amide bond under mild, aqueous conditions.[1] This document provides detailed protocols and application notes for the successful use of EDC/NHS chemistry with COOH-terminated PEG linkers.
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process designed to efficiently form a stable amide bond.[1]
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of the PEG linker, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2]
-
Amine Coupling: The NHS-activated PEG linker then reacts with a primary amine on the target molecule to form a stable amide bond. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[1][3]
Chemical Reaction Pathway
Quantitative Data Summary
The efficiency of the EDC/NHS coupling reaction is highly dependent on several factors, including the pH of the reaction buffers and the molar ratios of the reagents. The following tables summarize the recommended conditions for optimal conjugation.
Table 1: Recommended pH for Reaction Steps
| Reaction Step | Recommended pH Range | Recommended Buffer | Purpose |
| Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[4] |
| Amine Coupling | 7.0 - 8.5 | PBS (pH 7.2-7.4) | Ensures the primary amine is deprotonated and nucleophilic for efficient reaction with the NHS-ester.[4] |
Note: Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the target molecule for reaction with the activated PEG linker.[1]
Table 2: Recommended Molar Ratios for Optimal Conjugation
| Reagent | Molar Ratio (Reagent:Carboxyl Group) | Purpose |
| EDC | 2 - 10 fold excess | To ensure efficient activation of the carboxylic acid on the PEG linker.[3] |
| NHS/Sulfo-NHS | 2 - 5 fold excess | To stabilize the activated intermediate and improve coupling efficiency.[3] |
| COOH-PEG Linker | 1 - 20 fold excess over the amine-containing molecule | To drive the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically.[3] |
Experimental Protocols
Protocol 1: Aqueous Two-Step Coupling of COOH-PEG to a Protein
This protocol is designed for the in-situ activation of a COOH-terminated PEG linker and its subsequent conjugation to a primary amine-containing biomolecule, such as a protein or antibody, in an aqueous environment.
Materials Required:
-
COOH-terminated PEG linker
-
Protein or other amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[4]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[4]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate the COOH-PEG linker, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[1]
-
Prepare a stock solution of the COOH-PEG linker in the Activation Buffer at a desired concentration.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or the Activation Buffer (e.g., 10 mg/mL).[3]
-
Prepare the protein solution in the Coupling Buffer. If the protein is in a buffer containing primary amines, a buffer exchange step into the Coupling Buffer is necessary.
-
-
Activation of COOH-PEG Linker:
-
Conjugation to the Protein:
-
Immediately after the activation step, add the activated COOH-PEG linker solution to the protein solution in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.[1][3]
-
The molar ratio of the activated PEG linker to the protein should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point.[3]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.[4]
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted PEG linker and byproducts by dialysis or using a desalting column with an appropriate molecular weight cutoff (MWCO).[1]
-
Protocol 2: Organic Solvent-Based Coupling of COOH-PEG to a Small Molecule
This protocol is suitable for the conjugation of a COOH-terminated PEG linker to an amine-containing small molecule that is soluble in organic solvents.
Materials Required:
-
COOH-terminated PEG linker
-
Amine-containing small molecule
-
EDC hydrochloride
-
NHS
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Purification system (e.g., flash chromatography)
Procedure:
-
Reagent Preparation:
-
Activation of COOH-PEG Linker:
-
Add the EDC-HCl solution followed by the NHS solution to the COOH-PEG linker solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours. The progress of the activation can be monitored by TLC or LC-MS.[3]
-
-
Conjugation to the Small Molecule:
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be redissolved in a suitable solvent and purified by an appropriate method, such as flash chromatography, to isolate the desired conjugate.
-
Characterize the final product by NMR and mass spectrometry.
-
Experimental Workflow
Troubleshooting
Table 3: Common Issues and Suggested Solutions
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[1] |
| Incorrect pH for activation or conjugation. | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[1] | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation.[1] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS or MES for the reaction.[1] | |
| Precipitation of Protein during Reaction | High degree of PEGylation leading to insolubility. | Reduce the molar excess of the activated PEG linker.[1] |
| Incorrect buffer conditions. | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[1] | |
| Unconjugated Linker Still Present After Purification | Incorrect MWCO of the dialysis membrane or poor separation in size-exclusion chromatography. | Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa for small PEG linkers) to ensure the linker can pass through while retaining a larger biomolecule. Ensure the appropriate column resin is used for the size of the biomolecule and the linker.[1] |
References
Application Notes and Protocols: A Step-by-Step Guide to Assembling a PROTAC Using a Thalidomide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands that effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex.[3][4][5]
This guide provides a detailed, step-by-step protocol for the assembly of a PROTAC using a thalidomide-based linker, covering both solid-phase and solution-phase synthesis strategies, purification, and characterization.
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase complex.[3][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][7]
Figure 1: Mechanism of action of a thalidomide-based PROTAC.
PROTAC Assembly Strategies
The assembly of a thalidomide-based PROTAC can be achieved through either solid-phase or solution-phase synthesis. Solid-phase synthesis offers advantages such as simplified purification and the ability to drive reactions to completion using excess reagents.[3]
Solid-Phase Synthesis Workflow
Solid-phase synthesis involves attaching the thalidomide-linker moiety to a resin, followed by the coupling of the warhead.[8][9]
Figure 2: General workflow for solid-phase PROTAC synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Thalidomide-Based PROTAC
This protocol describes the synthesis of a PROTAC using a pre-loaded thalidomide resin.[8][9]
Materials:
-
Thalidomide-preloaded resin (e.g., aminomethyl polystyrene-divinylbenzene resin acylated with a thalidomide-linker construct)[9]
-
Warhead (POI ligand with a reactive functional group, e.g., a carboxylic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA/DCM)
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the thalidomide-preloaded resin in DMF for 1 hour.
-
Warhead Coupling:
-
Dissolve the warhead (1.5 eq), HATU (1.5 eq), and HOBt (1.5 eq) in DMF.
-
Add DIPEA (3.0 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated warhead solution to the swollen resin and shake at room temperature overnight.
-
Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.
-
-
Cleavage:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude PROTAC by preparative HPLC to obtain the final product.[6]
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
-
Protocol 2: Solution-Phase Synthesis of a Thalidomide-Based PROTAC
This protocol outlines a representative solution-phase synthesis.[6]
Step 1: Synthesis of Pomalidomide-Linker Intermediate
-
Materials: 4-Fluorothalidomide, tert-butyl piperazine-1-carboxylate, DIPEA, DMSO.
-
Procedure: a. To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add tert-butyl piperazine-1-carboxylate (1.2 eq) and DIPEA (3.0 eq). b. Heat the reaction at 80°C overnight. c. After cooling, purify the product by column chromatography.[6]
Step 2: Synthesis of Warhead-Linker Intermediate
-
This step is dependent on the specific warhead and desired linker attachment point. A common strategy involves reacting the warhead with a bifunctional linker.
Step 3: Final PROTAC Assembly
-
Materials: Pomalidomide-piperazine-linker intermediate (from Step 1), Warhead-linker intermediate (from Step 2), HATU, DIPEA, DMF.
-
Procedure: a. To a solution of the warhead-linker intermediate (1.0 eq) and the pomalidomide-piperazine-linker intermediate (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the reaction at room temperature overnight. c. Monitor the reaction by LC-MS. d. Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the final PROTAC.[6]
Characterization and Evaluation of PROTACs
Following synthesis and purification, it is crucial to characterize the PROTAC and evaluate its biological activity.
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This protocol assesses the ability of a PROTAC to induce the degradation of the target protein in cells.[6][10]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[10]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.[11]
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.[10]
-
-
Data Analysis:
Quantitative Data Summary
The following tables provide representative data for thalidomide-based PROTACs.
Table 1: Representative Binding Affinities [1]
| Ligand | Target | Binding Affinity (Kd/IC50) |
| Thalidomide Analog | CRBN | 1-10 µM |
| Warhead (e.g., JQ1) | POI (e.g., BRD4) | 50-100 nM |
Note: Binding affinities can vary depending on the specific analogs and experimental conditions.
Table 2: Representative PROTAC Degradation Potency [1][10]
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| ARV-825 (BET-targeting) | BRD4 | Jurkat | ~1 nM | >95% |
| Representative BTK PROTAC | BTK | Ramos | 1-10 nM | >90% |
Data presented are for illustrative purposes and are derived from various published sources on thalidomide-based PROTACs.
Conclusion
The assembly of thalidomide-based PROTACs is a multi-step process that requires careful planning and execution of synthetic and analytical procedures. Both solid-phase and solution-phase synthesis offer viable routes to these powerful molecules. Following successful synthesis, rigorous biological evaluation is essential to confirm target degradation and determine key parameters such as DC50 and Dmax. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel thalidomide-based PROTACs for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application of Thalidomide-Propargyne-PEG2-COOH in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Propargyne-PEG2-COOH is a functionalized E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that represent a revolutionary therapeutic modality in cancer research, shifting the paradigm from protein inhibition to targeted protein degradation. By hijacking the cell's own ubiquitin-proteasome system (UPS), PROTACs can selectively eliminate disease-causing proteins, including those previously considered "undruggable."
This molecule incorporates three key components:
-
Thalidomide (B1683933): A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which serves to recruit the cellular degradation machinery.
-
Propargyne group: A terminal alkyne functional group that enables efficient and specific conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".
-
PEG2-COOH linker: A short, hydrophilic polyethylene (B3416737) glycol spacer with a terminal carboxylic acid. The PEG linker enhances solubility and provides the necessary length and flexibility for the PROTAC molecule to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. The carboxylic acid can be used for alternative conjugation strategies, though the propargyne is intended for click chemistry.
The primary application of this compound is as a building block in the modular synthesis of PROTACs for cancer research. By conjugating this linker-ligand to a "warhead" that binds a cancer-relevant protein of interest (POI), researchers can create a PROTAC that specifically targets that protein for degradation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound function by inducing the proximity of a target protein to the CRBN E3 ligase complex. This process involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (via its specific "warhead") and the CRBN E3 ligase (via the thalidomide moiety), forming a POI-PROTAC-CRBN ternary complex.
-
Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase machinery, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins.
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC is released and can bind to another target protein molecule, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at very low concentrations.
Illustrative Application: Targeting Mutant EGFR in Non-Small Cell Lung Cancer
To illustrate the application of a thalidomide-alkyne linker in cancer research, we present data and protocols based on the development of PROTACs targeting drug-resistant mutants of the Epidermal Growth Factor Receptor (EGFR). Activating mutations in EGFR are key drivers in non-small cell lung cancer (NSCLC), and while targeted inhibitors are effective, resistance often develops, for instance through the C797S mutation. PROTACs offer a strategy to overcome this resistance by degrading the entire EGFR protein.
The data presented below is from a study where a thalidomide-based CRBN ligand was conjugated to an EGFR inhibitor via a PEG linker using click chemistry to create potent EGFR degraders.[1][2][3][4] While the specific linker was not this compound, the principles of synthesis and evaluation are directly applicable.
Data Presentation
Table 1: In Vitro Activity of an Exemplary EGFR-Targeting PROTAC (Compound 6h) [3]
| Parameter | Cell Line | EGFR Genotype | Value |
| Degradation (DC50) | Ba/F3 | Del19/T790M/C797S | 8 nM |
| Anti-proliferation (IC50) | Ba/F3 | Del19/T790M/C797S | 20 nM |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
IC50: The concentration of the PROTAC that inhibits 50% of cell proliferation.
Table 2: Degradation Selectivity of Compound 6h (0.1 µM) [3]
| Protein | Cell Line | % Degradation |
| Mutant EGFR | Ba/F3-EGFRDel19/T790M/C797S | >74.1% |
| Wild-Type EGFR | A431 | Not specified, but generally lower |
Experimental Protocols
The following protocols are adapted from methodologies used to synthesize and evaluate EGFR-targeting PROTACs, providing a template for researchers using this compound.[1][3]
Protocol 1: Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-functionalized protein of interest (POI) ligand.
Materials:
-
This compound
-
Azide-functionalized POI ligand (1.0 equivalent)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1-0.2 equivalents)
-
Sodium ascorbate (B8700270) (0.2-0.4 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
HPLC for purification
-
Mass spectrometer (e.g., LC-MS) and NMR for characterization
Procedure:
-
Dissolution: Dissolve the azide-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water and a solution of CuSO4·5H2O in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and 1H/13C NMR.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cancer cells treated with the PROTAC.
Materials:
-
Cancer cell line of interest (e.g., H1975-TM for mutant EGFR)
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 6, 12, or 24 hours). Include a co-treatment group with the PROTAC and MG132 to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO-treated control to determine DC50 values.
Protocol 3: Cell Viability Assay
This protocol measures the effect of the PROTAC on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Synthesized PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 20 µM) in triplicate. Include a DMSO-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells (representing 100% viability). Plot the cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathway Visualization
The following diagram illustrates the EGFR signaling pathway, which is commonly dysregulated in cancer and is a frequent target for PROTAC-based therapies in NSCLC. Degradation of EGFR by a PROTAC would inhibit downstream pro-survival and proliferative signaling.
By providing a versatile and efficient means of synthesizing potent protein degraders, this compound is a valuable tool for researchers aiming to explore new therapeutic strategies in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting Del19/T790M/C797S Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thalidomide-Propargyne-PEG2-COOH in Neurodegenerative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins. A promising therapeutic strategy is the targeted degradation of these pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that facilitate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.
This document provides detailed application notes and protocols for the use of Thalidomide-Propargyne-PEG2-COOH , a key building block for the synthesis of PROTACs aimed at neurodegenerative disease research. This molecule incorporates a thalidomide (B1683933) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a PEG2 linker for spatial orientation, and a propargyne group for facile conjugation to a protein-of-interest (POI) ligand via "click chemistry."[1] The terminal carboxylic acid allows for further chemical modification if needed.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function as "molecular glues" that bind to the CRBN E3 ubiquitin ligase.[2][3] In the context of a PROTAC, the thalidomide component serves to recruit the CRBN E3 ligase complex. The other end of the PROTAC binds to the target protein, such as Tau or α-synuclein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Data Presentation: Efficacy of Thalidomide-Based PROTACs in Neurodegenerative Disease Models
The following tables summarize quantitative data from studies on thalidomide-based PROTACs targeting proteins relevant to neurodegenerative diseases.
Table 1: In Vitro Degradation of Tau Protein
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 (Degradation) | Dmax (Degradation) | Reference |
| C004019 | Total Tau | CRBN | HEK293-hTau | 7.85 nM | >90% | [5][6] |
| QC-01-175 | Aberrant Tau | CRBN | FTD neurons | ~50% degradation at 100 nM | Not Reported | [7] |
| FMF-05-129-2 | P-tau/Total Tau | CRBN | P301L neurons | ~50% reduction at 100 nM | Not Reported | [8] |
Table 2: In Vitro Degradation of α-Synuclein and Dual-Target PROTACs
| PROTAC | Target(s) | E3 Ligase Recruited | Cell Line | DC50 (Degradation) | Reference |
| T3 (Dual) | α-Synuclein aggregates & Total Tau | CRBN | Not Specified | α-Syn: 1.57 ± 0.55 µM, Tau: 4.09 ± 0.90 µM | [9] |
| 2D8-PEG4-T | α-Synuclein | CRBN | Primary culture | Not Quantified | [10] |
| Arg-PEG1-Tα-syn | α-Synuclein | UBR1 | Mammalian cells | Not Quantified (highest degradation effect) | [11] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an azide-functionalized ligand for a protein of interest (POI-N3).
Caption: Workflow for PROTAC synthesis using click chemistry.
Materials:
-
This compound
-
Azide-functionalized POI ligand (POI-N3)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Solvent system (e.g., DMSO/tert-butanol/water)
-
Reaction vessel
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve this compound (1 equivalent) and the POI-N3 (1-1.2 equivalents) in the chosen solvent system.
-
Prepare fresh solutions of CuSO4 (0.1-0.2 equivalents) and sodium ascorbate (0.2-0.5 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction (e.g., by adding EDTA solution to chelate the copper).
-
Extract the product with an appropriate organic solvent.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol details the assessment of target protein degradation in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., HEK293-hTau)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Protocol 3: In Vivo Evaluation of a PROTAC in a Mouse Model of Neurodegenerative Disease
This protocol provides a general framework for assessing the in vivo efficacy of a PROTAC.
Materials:
-
Transgenic mouse model of a neurodegenerative disease (e.g., hTau-transgenic mice)[5]
-
PROTAC formulated for in vivo administration (e.g., in 20% HP-β-CD)[6]
-
Vehicle control solution
-
Syringes and needles for administration (e.g., subcutaneous or intracerebroventricular)
-
Anesthesia (if required)
-
Equipment for tissue collection and processing
-
Methods for assessing protein levels in brain tissue (e.g., Western blot, ELISA)
-
Behavioral testing apparatus
Procedure:
-
Acclimate the mice to the experimental conditions.
-
Divide the mice into treatment and vehicle control groups.
-
Administer the PROTAC or vehicle according to the desired dosing regimen (e.g., single dose or multiple doses) and route (e.g., subcutaneous injection or intracerebroventricular infusion).[6]
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the treatment period, perform behavioral tests to assess cognitive or motor function, if applicable.
-
Euthanize the mice and collect brain tissue.
-
Homogenize the brain tissue and separate into soluble and insoluble fractions if necessary.[5]
-
Analyze the levels of the target protein (and its phosphorylated forms, if relevant) in the brain homogenates using Western blot or ELISA.
-
Perform statistical analysis to compare the protein levels and behavioral outcomes between the treatment and control groups.
Concluding Remarks
This compound is a valuable tool for the development of PROTACs targeting pathogenic proteins in neurodegenerative diseases. The provided protocols offer a starting point for the synthesis and evaluation of these novel therapeutic agents. Researchers should optimize these protocols based on the specific target protein, cell lines, and animal models used in their studies. Rigorous validation of on-target degradation and assessment of off-target effects are crucial for the successful development of safe and effective PROTAC-based therapies for neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 5. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 7. Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases | MDPI [mdpi.com]
- 8. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Single-Domain Antibody-Based Protein Degrader for Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted degradation of α-synuclein by arginine-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Workflow for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD employs small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to tag specific proteins for destruction by the ubiquitin-proteasome system (UPS).[2][3] This approach allows for the targeting of proteins previously considered "undruggable."[1][4]
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][] This design facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][6][7]
This document provides a detailed experimental workflow and protocols for the successful design, characterization, and validation of a specific protein degrader.
Mechanism of Action: PROTAC-Mediated Degradation
The core principle of PROTAC technology is to induce proximity between a target protein and an E3 ligase.[8] This induced proximity leads to the transfer of ubiquitin from the E3 ligase to the target protein. A polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[6][9]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Targeted Protein Degradation
The development of a potent and selective protein degrader follows a structured workflow, from initial design to in vivo validation.[3] This process involves a series of biochemical, biophysical, and cell-based assays to characterize the degrader's efficacy and mechanism of action.[8][10]
Caption: High-level experimental workflow for degrader development.
Key Experiments and Protocols
Biochemical and Biophysical Assays
These initial assays are crucial for confirming that the degrader can physically interact with its intended targets and facilitate the formation of the key ternary complex.[10]
Target engagement assays confirm the binding of the degrader to both the POI and the E3 ligase independently.
Protocol: NanoBRET™ Target Engagement Assay
This protocol is adapted for measuring compound affinity in live cells.
-
Cell Preparation: Transiently transfect HEK293 cells with NanoLuc fusions of the POI or the E3 ligase (e.g., VHL or CRBN). Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the degrader compound. Add the compounds to the cells.
-
Tracer Addition: Add the specific NanoBRET™ Tracer to the wells at the recommended concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the optimal duration.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a microplate reader.[11] A decrease in the BRET signal indicates successful competition and binding of the degrader.[11]
Demonstrating the formation of the POI-degrader-E3 ligase ternary complex is a critical step, as its stability often correlates with degradation efficiency.[10][12]
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique for measuring the kinetics and affinity of ternary complex formation in real-time.[7][12][13]
-
Chip Preparation: Immobilize a high-quality, purified E3 ligase (e.g., VHL complex) onto the SPR sensor chip surface.[12][14]
-
Binary Interaction: First, inject the degrader compound alone over the chip surface to measure its binary binding affinity to the E3 ligase.
-
Ternary Complex Analysis: In a separate experiment, inject a pre-incubated mixture of the degrader and the POI over the E3 ligase-coated surface.[7]
-
Data Analysis: Analyze the resulting sensorgrams to determine the binding affinities (KD) and kinetics (kon, koff) for both binary and ternary interactions. Calculate the cooperativity factor (alpha), which indicates how the binding of one partner influences the binding of the other.[14] Positive cooperativity (alpha > 1) is often a favorable characteristic for potent degraders.[14]
Cell-Based Assays
These assays evaluate the degrader's activity within a biological context.
The primary goal is to quantify the reduction of the target protein levels following degrader treatment.
Protocol: Western Blot for Protein Level Quantification
Western blotting is a standard method to measure changes in protein abundance.[15]
-
Cell Culture and Treatment: Plate cells and treat them with a range of degrader concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[15][16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[18] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][19]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control.
This assay confirms that the degrader-induced reduction in protein levels is due to the ubiquitin-proteasome pathway.
Protocol: In-Cell Ubiquitination Assay
-
Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with plasmids expressing His-tagged ubiquitin and the target POI.
-
Proteasome Inhibition: Treat the cells with the degrader compound in the presence of a proteasome inhibitor (e.g., MG132) for 4-6 hours. This step allows for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates and perform immunoprecipitation using an antibody against the POI.
-
Western Blot Analysis: Elute the captured proteins and analyze them by Western blot using an anti-His or anti-ubiquitin antibody to detect the ubiquitinated POI, which will appear as a high-molecular-weight smear.[20]
It is essential to ensure the degrader is selective for the intended target and does not cause widespread degradation of other proteins.
Protocol: Mass Spectrometry (MS)-Based Proteomics
MS-based proteomics provides a global, unbiased view of changes in the proteome following degrader treatment.[4][21]
-
Sample Preparation: Treat cells with the degrader or a vehicle control. Lyse the cells and digest the proteins into peptides (e.g., using trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across the different treatment groups.[23] Look for proteins whose abundance is significantly decreased only in the degrader-treated samples. The primary target should be among the most significantly downregulated proteins.
Data Analysis and Presentation
Quantitative analysis is key to comparing the efficacy of different degrader compounds.
Key Degradation Parameters
-
DC50: The concentration of the degrader that induces 50% degradation of the target protein. It is a measure of potency.[6][11]
-
Dmax: The maximum percentage of protein degradation achieved.[6][11]
These parameters are typically determined by performing a dose-response experiment and fitting the data to a four-parameter logistic curve.[24]
Example Data Tables
Table 1: Dose-Response Degradation of Target Protein X
| Degrader Concentration (nM) | % Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 95% |
| 1 | 75% |
| 10 | 48% |
| 100 | 15% |
| 1000 | 12% |
| 10000 | 18% (Hook Effect) |
| DC50 | ~10 nM |
| Dmax | ~88% |
Note: The "Hook Effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations due to the formation of unproductive binary complexes.[25]
Table 2: Selectivity Profile of Degrader-A (100 nM) via Proteomics
| Protein | Log2 Fold Change (Degrader vs. Vehicle) | p-value |
| Target Protein X | -2.8 (85% degradation) | < 0.0001 |
| Protein Y | -0.15 | 0.65 |
| Protein Z | 0.08 | 0.82 |
| Kinase Family Member 1 | -0.21 | 0.51 |
| Kinase Family Member 2 | -0.05 | 0.90 |
Conclusion
The successful development of a targeted protein degrader requires a multi-faceted experimental approach. The workflow and protocols outlined in this document provide a comprehensive guide for researchers to design, synthesize, and rigorously validate novel degraders. By systematically evaluating target engagement, ternary complex formation, cellular degradation, and proteome-wide selectivity, scientists can identify potent and specific molecules with high therapeutic potential.
References
- 1. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 2. excelra.com [excelra.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degraders | Bruker [bruker.com]
- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 8. Targeted Protein Degradation (TPD) | Complete Solution | Bio-Techne [bio-techne.com]
- 9. A Method for Analyzing the Ubiquitination and Degradation of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 15. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 16. 2bscientific.com [2bscientific.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Targeted proteomics addresses selectivity and complexity of protein degradation by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
Application Notes and Protocols: In Vitro Ubiquitination Assays for CRBN-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] These molecules function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the POI.[1] Among the various E3 ligases, Cereblon (CRBN), a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) complex, is frequently utilized for PROTAC design.[2]
In vitro ubiquitination assays are a critical tool for the preclinical evaluation of PROTACs. These assays directly measure the ability of a PROTAC to promote the ubiquitination of its target protein in a reconstituted system. This provides essential information about the PROTAC's mechanism of action and its efficacy in a cell-free environment, serving as a key validation step before proceeding to more complex cellular and in vivo studies.
These application notes provide detailed protocols for performing in vitro ubiquitination assays with CRBN-recruiting PROTACs, covering both traditional Western blot-based detection and proximity-based assays like AlphaLISA.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system. A CRBN-recruiting PROTAC brings the target POI into close proximity with the CRL4-CRBN E3 ligase complex. In the presence of ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), ubiquitin, and ATP, this proximity allows for the efficient transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI can then be detected and quantified.
Data Presentation
Table 1: Dose-Response of PROTAC-X on Target Protein Y Ubiquitination (Western Blot Quantification)
| PROTAC-X (nM) | Unmodified Target Y (Band Intensity) | Ubiquitinated Target Y (Smear Intensity) | % Ubiquitinated Target Y |
| 0 (Vehicle) | 100 | 5 | 4.8 |
| 1 | 95 | 15 | 13.6 |
| 10 | 70 | 45 | 39.1 |
| 100 | 40 | 80 | 66.7 |
| 1000 | 55 | 65 | 54.2 |
| 10000 | 80 | 25 | 23.8 |
| JQ1 (10 µM) | 98 | 6 | 5.8 |
| Pomalidomide (10 µM) | 97 | 7 | 6.7 |
Note: Data are representative and normalized to the vehicle control. The decrease in ubiquitination at higher PROTAC concentrations is known as the "hook effect."
Table 2: Time-Course of PROTAC-X (100 nM) Mediated Ubiquitination of Target Protein Y
| Time (minutes) | % Ubiquitinated Target Y |
| 0 | 5 |
| 15 | 25 |
| 30 | 50 |
| 60 | 75 |
| 120 | 85 |
Table 3: AlphaLISA-Based Detection of PROTAC-Z Mediated Ubiquitination of Target Protein W
| PROTAC-Z (nM) | AlphaLISA Signal (Counts) | Fold Change over Vehicle |
| 0 (Vehicle) | 5,000 | 1.0 |
| 0.1 | 15,000 | 3.0 |
| 1 | 50,000 | 10.0 |
| 10 | 150,000 | 30.0 |
| 100 | 250,000 | 50.0 |
| 1000 | 180,000 | 36.0 |
| 10000 | 75,000 | 15.0 |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay with Western Blot Detection
This protocol describes a standard 25 µL ubiquitination reaction followed by Western blot analysis.
Materials:
-
Enzymes:
-
Human recombinant E1 activating enzyme (e.g., UBE1)
-
Human recombinant E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Human recombinant CRL4-CRBN E3 ligase complex (containing DDB1, CUL4A, RBX1, and CRBN)
-
-
Substrates:
-
Human recombinant target protein of interest (POI)
-
Human recombinant ubiquitin
-
-
PROTAC and Controls:
-
CRBN-recruiting PROTAC of interest
-
Negative control PROTAC or inactive epimer
-
Target protein binder alone (e.g., JQ1 for BET proteins)
-
CRBN binder alone (e.g., pomalidomide)
-
-
Buffers and Reagents:
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (100 mM)
-
SDS-PAGE loading buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the reaction buffer, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), CRL4-CRBN complex (e.g., 100 nM), target protein (e.g., 500 nM), and ubiquitin (e.g., 10 µM).
-
Aliquot Master Mix: Aliquot the master mix into individual reaction tubes.
-
Add PROTACs and Controls: Add the PROTAC of interest and controls at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Initiate the ubiquitination reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the unmodified POI and the high-molecular-weight smear corresponding to the ubiquitinated POI. Calculate the percentage of ubiquitinated POI for each condition.
Protocol 2: AlphaLISA-Based In Vitro Ubiquitination Assay
This protocol utilizes the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology for a high-throughput, no-wash detection of ubiquitination.
Materials:
-
Enzymes and Substrates: As described in Protocol 1, with the addition of biotinylated-ubiquitin. The target protein should have an affinity tag (e.g., GST-tag, His-tag).
-
PROTAC and Controls: As described in Protocol 1.
-
AlphaLISA Reagents:
-
Streptavidin-coated Donor beads
-
Acceptor beads conjugated to an antibody against the affinity tag on the POI (e.g., anti-GST Acceptor beads).
-
AlphaLISA buffer
-
-
384-well white opaque microplates
Procedure:
-
Reaction Setup: In a 384-well plate, set up the ubiquitination reaction as described in Protocol 1, but using biotinylated-ubiquitin instead of unlabeled ubiquitin.
-
Incubation: Incubate the reaction plate at 37°C for the desired time.
-
Detection:
-
Prepare a mixture of Streptavidin-Donor beads and anti-tag Acceptor beads in AlphaLISA buffer.
-
Add the bead mixture to each well of the reaction plate.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is directly proportional to the amount of ubiquitinated POI. Plot the signal against the PROTAC concentration to generate a dose-response curve.
Visualizations
Caption: PROTAC-mediated ubiquitination and degradation pathway.
Caption: Experimental workflow for in vitro ubiquitination assays.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak ubiquitination signal | Inactive enzyme(s) or protein(s) | - Test the activity of individual components. - Use freshly prepared or properly stored reagents. |
| Incorrect buffer composition | - Optimize buffer pH, salt concentration, and DTT concentration. | |
| PROTAC is not effective | - Confirm PROTAC binding to both the POI and CRBN. - Synthesize and test PROTACs with different linkers. | |
| High background ubiquitination (in the absence of PROTAC) | Auto-ubiquitination of the E3 ligase | - Optimize the concentration of the CRL4-CRBN complex. - Include a control reaction without the target protein. |
| Contaminating ubiquitin ligases | - Use highly purified recombinant proteins. | |
| "Hook effect" observed in dose-response | Formation of binary complexes at high PROTAC concentrations | - This is an expected phenomenon. Ensure a wide range of PROTAC concentrations are tested to observe the full bell-shaped curve. |
| High variability between replicates (AlphaLISA) | Pipetting errors | - Use a multichannel pipette for reagent addition. - Ensure proper mixing of beads. |
| Light exposure | - Protect the Donor beads and the final reaction plate from light. |
Conclusion
In vitro ubiquitination assays are indispensable for the characterization and optimization of CRBN-recruiting PROTACs. The protocols and data presented here provide a comprehensive guide for researchers to establish and perform these assays in their laboratories. By carefully selecting the appropriate detection method and including necessary controls, these assays can yield robust and reproducible data to accelerate the development of novel protein degraders.
References
Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Thalidomide-based PROTACs are a prominent class of these heterobifunctional molecules, which consist of a ligand that binds to the target protein of interest (POI), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][][4] By inducing the formation of a ternary complex between the POI and CRBN, these PROTACs trigger the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][5] This process effectively removes the target protein from the cellular environment, offering a distinct advantage over traditional inhibitors.[1]
Western blotting is a fundamental and widely used technique to monitor and quantify the degradation of a target protein following treatment with a PROTAC.[6][7] This application note provides a detailed protocol for performing Western blot analysis to assess the efficacy of thalidomide-based PROTACs, along with guidance on data interpretation and presentation.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide (B1683933) and its analogs function as molecular glues that bind to CRBN, a substrate receptor of the CRL4^CRBN E3 ubiquitin ligase complex.[][4][8][9] In the context of a PROTAC, the thalidomide moiety serves to hijack this E3 ligase. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the CRBN E3 ligase, an event that would not naturally occur.[5] This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[5] The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.[5] The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.[5]
Experimental Protocols
A crucial step in evaluating a novel PROTAC is to determine its ability to induce the degradation of the target protein in a cellular context. Western blotting provides a robust method for this analysis.
Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the key steps for treating cultured cells with a thalidomide-based PROTAC and subsequently analyzing the target protein levels by Western blot.
1. Cell Culture and Treatment:
-
Cell Seeding: Seed the appropriate cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the thalidomide-based PROTAC in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.[1]
-
Cell Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM).[2] Include a vehicle control (DMSO only) in every experiment.[1] For time-course experiments, treat cells for different durations (e.g., 4, 8, 16, 24 hours).[1][2]
2. Cell Lysis and Protein Quantification:
-
Cell Harvest: After the treatment period, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[2]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[1][2]
-
Scraping and Incubation: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.[2]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay.[1][2]
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes to denature the proteins.[2]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.[2] Include a pre-stained protein ladder to monitor protein separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1][2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C with gentle agitation.[1][2] Simultaneously, probe a separate membrane or the same membrane (if stripped and re-probed) with an antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading across all lanes.[1][2]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[2]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1][2]
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.[2]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][2]
4. Data Analysis and Quantification:
-
Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).[2]
-
Normalization: Normalize the band intensity of the target protein to the corresponding loading control band intensity for each sample.[2]
-
Calculation of Degradation: Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
DC50 and Dmax Determination: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), plot the normalized target protein levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression model.[1]
Data Presentation
Quantitative data from Western blot analysis should be summarized in clearly structured tables to facilitate easy comparison of the effects of different PROTAC concentrations and treatment durations.
Table 1: Dose-Dependent Degradation of Target Protein X by PROTAC Y
| PROTAC Y Concentration (nM) | Normalized Target Protein X Level (%) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 10 | 85 | 15 |
| 50 | 45 | 55 |
| 100 | 20 | 80 |
| 500 | 10 | 90 |
| 1000 | 8 | 92 |
Table 2: Time-Dependent Degradation of Target Protein X by 100 nM PROTAC Y
| Treatment Time (hours) | Normalized Target Protein X Level (%) | % Degradation |
| 0 | 100 | 0 |
| 4 | 70 | 30 |
| 8 | 40 | 60 |
| 16 | 15 | 85 |
| 24 | 10 | 90 |
Table 3: Degradation Potency and Efficacy Summary
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC Y | Protein X | HeLa | 65 | 92 |
| PROTAC Z | Protein X | MDA-MB-231 | 120 | 85 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak target protein signal | - Inactive primary antibody- Insufficient protein loading- Incomplete protein transfer | - Check antibody datasheet for recommended dilution and optimize- Ensure accurate protein quantification and load 20-30 µg- Verify transfer efficiency with Ponceau S staining |
| Uneven loading control bands | - Inaccurate protein quantification- Pipetting errors | - Re-quantify protein concentrations- Ensure careful and consistent loading of all samples |
| High background | - Insufficient blocking- Antibody concentration too high | - Increase blocking time or change blocking agent (e.g., from milk to BSA)- Titrate primary and secondary antibody concentrations |
| Multiple non-specific bands | - Non-specific antibody binding | - Optimize antibody dilution- Increase stringency of wash steps (e.g., increase Tween 20 concentration) |
Conclusion
Western blotting is an indispensable tool for the initial characterization and validation of thalidomide-based PROTACs. The protocols and guidelines presented here provide a comprehensive framework for researchers to reliably assess the degradation efficiency of their compounds. Careful execution of these experiments and clear presentation of the resulting quantitative data are crucial for advancing the development of these promising next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellgs.com [cellgs.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Quantification of PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein, offering a powerful strategy to address previously "undruggable" targets.[2] Accurate quantification of target protein degradation is paramount for the development and optimization of PROTACs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold-standard analytical technique for this purpose, providing high sensitivity, specificity, and multiplexing capabilities.[3]
This document provides detailed application notes and protocols for quantifying PROTAC-mediated protein degradation using LC-MS/MS-based proteomics, covering both targeted and global approaches.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The binding of a PROTAC to both the POI and an E3 ligase facilitates the formation of a ternary complex.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[1]
Experimental Workflow Overview
A typical workflow for quantifying PROTAC-mediated protein degradation involves several key steps, from cell culture and treatment to data analysis. This workflow is applicable to both targeted and global proteomics approaches, with variations in the LC-MS/MS data acquisition and analysis stages.
Quantitative Data Summary
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[4][5] The following tables summarize the DC50 and Dmax values for two well-characterized BRD4-degrading PROTACs, MZ1 and dBET1, in various cell lines.
Table 1: DC50 Values for MZ1 and dBET1 [6][7]
| Cell Line | Cancer Type | MZ1 DC50 (µM) | dBET1 DC50 (µM) |
| A549 | Lung Cancer | ~0.1 - 1 | < 0.01 |
| HeLa | Cervical Cancer | 0.02 | 0.008 |
| 22Rv1 | Prostate Cancer | 0.013 | 0.004 |
| MV4;11 | Leukemia | 0.002 | 0.034 |
| NB4 | Leukemia | < 1 | ~1 - 10 |
Table 2: Dmax Values for MZ1 and dBET1 [8]
| Cell Line | Target Protein | MZ1 Dmax (%) | dBET1 Dmax (%) |
| HeLa | BRD2 | ~60 | >95 |
| HeLa | BRD3 | ~80 | >95 |
| HeLa | BRD4 | >95 | >95 |
| MV4;11 | BRD4 | >90 | >90 |
Experimental Protocols
Protocol 1: Cell Culture, PROTAC Treatment, and Lysis
-
Cell Culture: Culture cells to be treated in appropriate growth medium until they reach approximately 80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in the growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all samples and typically not exceed 0.1%. Remove the existing medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 4, 8, 24 hours) at 37°C in a humidified incubator.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Protein Digestion for Mass Spectrometry
This protocol is for in-solution digestion of proteins.
-
Denaturation, Reduction, and Alkylation:
-
Take a defined amount of protein (e.g., 50 µg) from each sample and adjust the volume with a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[9]
-
Cool the samples to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.[9]
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
Digestion:
-
Dilute the samples with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[9]
-
-
Acidification and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge or spin column.
-
Elute the peptides with a solution of 50-80% acetonitrile (B52724) in 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
The following provides general parameters for both targeted and global proteomics. These should be optimized for the specific instrument and target proteins.
Targeted Proteomics (Parallel Reaction Monitoring - PRM)
-
Objective: To accurately quantify a predefined set of peptides from the target protein(s).[4]
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 35% mobile phase B over 30-60 minutes.
-
Flow Rate: 200-400 µL/min.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: PRM. A scheduled inclusion list of precursor m/z values for the target peptides is used.
-
MS1 Resolution: >60,000.
-
MS2 Resolution: >15,000.
-
Collision Energy: Optimized for each target peptide.
Global Proteomics (Data-Independent Acquisition - DIA)
-
Objective: To comprehensively quantify all detectable peptides in the sample, allowing for the identification of off-target effects.[10][11]
-
LC System and Column: Similar to targeted proteomics.
-
Mobile Phase and Gradient: Similar to targeted proteomics, but longer gradients (e.g., 90-120 minutes) may be used for deeper proteome coverage.
-
Mass Spectrometer: High-resolution mass spectrometer with fast scanning capabilities (e.g., Orbitrap or TOF).
-
Ionization: ESI in positive mode.
-
Acquisition Mode: DIA. The mass spectrometer cycles through a series of precursor isolation windows covering a defined m/z range.
-
MS1 Resolution: >60,000.
-
MS2 Resolution: >30,000.
-
Isolation Windows: Typically 20-50 m/z windows covering a range of 400-1200 m/z.
Protocol 4: Data Analysis
-
Data Processing:
-
Targeted Proteomics (PRM): Process the raw data using software such as Skyline or vendor-specific software. Integrate the peak areas of the fragment ions for each target peptide.
-
Global Proteomics (DIA): Process the raw data using software such as Spectronaut, DIA-NN, or Skyline. This typically involves library-based or library-free searching to identify and quantify peptides.
-
-
Quantification and Normalization:
-
Normalize the peptide intensities to an internal standard or to the total ion current to account for variations in sample loading.
-
Calculate the protein abundance by summing the intensities of its corresponding peptides.
-
-
Calculation of Protein Degradation:
-
For each PROTAC concentration, calculate the percentage of remaining protein relative to the vehicle control: % Remaining Protein = (Protein Abundance in Treated Sample / Protein Abundance in Vehicle Control) * 100
-
The percentage of degradation is then: % Degradation = 100 - % Remaining Protein
-
-
Determination of DC50 and Dmax:
Conclusion
LC-MS/MS-based proteomics is a powerful and versatile platform for the quantitative analysis of PROTAC-mediated protein degradation. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to design, execute, and interpret experiments to characterize the efficacy and selectivity of novel PROTACs. The choice between a targeted or global proteomics approach will depend on the specific research question, with targeted assays offering high sensitivity and throughput for known targets, and global proteomics providing a comprehensive view of on- and off-target effects.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Degrader [proteomics.com]
- 4. lifesensors.com [lifesensors.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pardon Our Interruption [opnme.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Data-independent acquisition (DIA) approach for comprehensive ubiquitinome profiling in targeted protein degradation | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
Application Notes and Protocols: HiBiT/NanoBRET Assays for Real-Time Degradation Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address disease targets previously considered "undruggable".[1][2] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[1] Monitoring the real-time kinetics of protein degradation is crucial for the development and optimization of these novel therapeutics. The HiBiT/NanoBRET systems offer a sensitive and quantitative method to study the dynamics of protein degradation directly within live cells.[1][3][4]
The HiBiT system utilizes an 11-amino acid peptide tag (HiBiT) that can be knocked into the endogenous locus of a target protein using CRISPR/Cas9 gene editing.[1][3][5][6] This small tag has a high affinity for the LgBiT protein, a large subunit of the NanoLuc® luciferase.[1][3][7] When LgBiT is supplied, it complements with the HiBiT-tagged protein to form a functional luciferase enzyme, generating a luminescent signal that is directly proportional to the amount of the target protein.[1][6] This allows for real-time, quantitative monitoring of protein levels.
NanoBRET (Bioluminescence Resonance Energy Transfer) technology is a proximity-based assay that measures the interaction between two molecules in live cells.[8][9][10] It utilizes the bright NanoLuc® luciferase as a BRET energy donor and a fluorescently labeled HaloTag® protein as the energy acceptor.[9][10] In the context of protein degradation, NanoBRET assays are instrumental in elucidating the mechanism of action of degraders by monitoring the formation of the ternary complex, which consists of the target protein, the degrader molecule, and an E3 ligase component.[11][12][13][14]
These application notes provide detailed protocols for utilizing HiBiT and NanoBRET assays to monitor real-time protein degradation, assess the efficacy of degrader compounds, and dissect the underlying molecular mechanisms.
Key Advantages of HiBiT/NanoBRET Assays for Degradation Monitoring:
-
Endogenous Protein Analysis: CRISPR-mediated HiBiT tagging allows for the study of protein degradation at physiological expression levels, avoiding artifacts associated with overexpression systems.[1][3][4]
-
Real-Time Kinetics: These assays enable the continuous monitoring of protein levels in live cells, providing detailed kinetic information on degradation rates and compound efficacy.[1][3][15][16]
-
High Sensitivity and Dynamic Range: The brightness of NanoLuc® luciferase provides a large dynamic range and high sensitivity for detecting subtle changes in protein abundance.[2][7][8]
-
Mechanistic Insights: NanoBRET assays allow for the direct measurement of ternary complex formation, a critical step in the mechanism of action for many targeted protein degraders.[11][12][13][14][17]
-
Multiplexing Capabilities: The system can be multiplexed with other assays, such as cell viability assays, to provide a more comprehensive understanding of a compound's effects.[4][18]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key principles and workflows of HiBiT/NanoBRET assays for monitoring targeted protein degradation.
Caption: Targeted Protein Degradation (TPD) Pathway.
Caption: HiBiT Live-Cell Degradation Assay Workflow.
Caption: NanoBRET Ternary Complex Assay Workflow.
Experimental Protocols
Protocol 1: Real-Time Monitoring of Endogenous Protein Degradation using a HiBiT Knock-in Cell Line
This protocol describes the kinetic measurement of target protein degradation in live cells following treatment with a degrader compound.[4][15]
Materials:
-
HiBiT knock-in cell line for the target protein of interest (e.g., generated using CRISPR/Cas9).
-
LgBiT protein or expression vector.
-
Nano-Glo® Endurazine™ or other suitable live-cell luciferase substrate.
-
White, opaque 96-well or 384-well cell culture plates.
-
Degrader compound (e.g., PROTAC).
-
Luminometer capable of kinetic measurements at 37°C.
-
Standard cell culture reagents and equipment.
Method:
-
Cell Plating:
-
Trypsinize and count the HiBiT knock-in cells.
-
Seed the cells in a white, opaque-walled assay plate at a density optimized for your cell line (typically 1-2 x 10^4 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
LgBiT Delivery and Substrate Addition:
-
If using LgBiT protein, dilute it in the assay medium according to the manufacturer's instructions.
-
If using a LgBiT expression vector, transfect the cells according to a standard protocol and allow for expression (typically 24 hours).
-
Prepare the Nano-Glo® Live Cell Substrate solution in the assay medium.
-
Carefully remove the culture medium from the wells and add the LgBiT and substrate-containing medium.
-
-
Signal Equilibration:
-
Incubate the plate at 37°C for at least 1-2 hours to allow for LgBiT complementation and for the luminescent signal to stabilize.
-
-
Compound Addition:
-
Prepare a serial dilution of the degrader compound in the assay medium at the desired final concentrations.
-
Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
-
Kinetic Measurement:
-
Immediately place the plate in a luminometer pre-warmed to 37°C.
-
Measure luminescence at regular intervals (e.g., every 5-15 minutes) for the desired duration (e.g., up to 24 hours or longer).
-
-
Data Analysis:
-
Normalize the luminescence readings at each time point to the reading at time zero (before compound addition).
-
Plot the normalized luminescence versus time for each compound concentration.
-
From these curves, key degradation parameters can be determined:
-
DC₅₀: The concentration of the compound that results in 50% degradation at a specific time point.
-
Dₘₐₓ: The maximum percentage of degradation achieved.
-
Degradation Rate: The initial rate of luminescence decrease.
-
-
Protocol 2: NanoBRET Assay for Ternary Complex Formation
This protocol details the measurement of the interaction between a HiBiT-tagged target protein, a degrader, and a HaloTag-fused E3 ligase component in live cells.[11][13][14]
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression vector for HiBiT-tagged target protein (donor).
-
Expression vector for HaloTag-fused E3 ligase component (e.g., VHL or CRBN) (acceptor).
-
Transfection reagent.
-
HaloTag® NanoBRET™ 618 Ligand.
-
Nano-Glo® Substrate.
-
White, 96-well cell culture plates.
-
Degrader compound.
-
Plate reader capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).
Method:
-
Cell Transfection and Plating:
-
Co-transfect the cells with the HiBiT-target protein and HaloTag-E3 ligase expression vectors using a suitable transfection reagent. Optimize the ratio of donor to acceptor plasmids to achieve optimal BRET signal.
-
Plate the transfected cells into a white 96-well plate and incubate for 24 hours.
-
-
Acceptor Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the recommended concentration and incubate for the specified time to allow for labeling of the HaloTag-E3 ligase fusion protein.
-
-
Compound Addition:
-
Prepare serial dilutions of the degrader compound in the assay medium.
-
Add the compound dilutions to the wells.
-
-
Substrate Addition and Measurement:
-
Add the Nano-Glo® Substrate to all wells.
-
Incubate for a short period to allow the luminescent signal to develop.
-
Measure the luminescence signal at both the donor wavelength (~460 nm) and the acceptor wavelength (~618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.
-
Plot the NanoBRET™ ratio against the compound concentration to generate a dose-response curve for ternary complex formation.
-
Data Presentation
Quantitative data from HiBiT/NanoBRET assays should be summarized in clear and structured tables to facilitate comparison between different compounds, cell lines, or experimental conditions.
Table 1: Summary of Degradation Parameters for Compound X on Target Protein Y
| Parameter | Value |
| DC₅₀ (nM) at 6h | 15.2 |
| Dₘₐₓ (%) at 24h | 92.5 |
| Initial Degradation Rate (RLU/min) | -5.8 x 10³ |
| Time to Dₘₐₓ (hours) | 18 |
Table 2: Comparison of Ternary Complex Formation for Different PROTACs
| PROTAC | Target Protein | E3 Ligase | Ternary Complex EC₅₀ (nM) | Maximum NanoBRET™ Ratio |
| PROTAC A | BRD4 | VHL | 25.6 | 0.85 |
| PROTAC B | BRD4 | CRBN | 12.3 | 1.12 |
| PROTAC C | KRAS G12C | VHL | 58.1 | 0.62 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luminescent Signal (HiBiT Assay) | - Low expression of HiBiT-tagged protein.- Inefficient LgBiT complementation.- Substrate degradation. | - Confirm HiBiT knock-in and expression by Western blot or other methods.- Optimize LgBiT delivery method and concentration.- Use a fresh substrate solution. |
| High Background Signal (NanoBRET Assay) | - Non-specific BRET.- Spectral overlap. | - Optimize the donor-to-acceptor plasmid ratio.- Use appropriate filter sets for donor and acceptor emission.- Include a "donor only" and "acceptor only" control. |
| No Degradation Observed | - Inactive compound.- Cell line lacks necessary E3 ligase components.- Target protein is not accessible to the degradation machinery. | - Verify compound activity in a biochemical assay.- Confirm the expression of the relevant E3 ligase in the cell line.- Investigate the subcellular localization of the target protein. |
| Cell Toxicity | - Compound is toxic at the concentrations tested. | - Perform a cell viability assay in parallel with the degradation assay.- Test a lower range of compound concentrations. |
Conclusion
HiBiT and NanoBRET assays provide a powerful and versatile platform for the real-time monitoring of targeted protein degradation in live cells. By enabling the quantitative measurement of degradation kinetics and the direct assessment of ternary complex formation, these technologies are invaluable tools for the discovery and development of novel degrader therapeutics. The detailed protocols and guidelines presented in these application notes are intended to assist researchers in successfully implementing these assays in their drug discovery workflows.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.sg]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 5. Protocol for Adding HiBiT Tag to an Endogenous Gene Using CRISPR [promega.com]
- 6. Precise Knock-In, Rapid Quantification — Endogenous HiBiT-KI Cell Lines Fully Empower Drug Discovery - Kyinno Bio [kyinno.com]
- 7. HiBiT: A Tiny Tag Expanding Endogenous Protein Detection [promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NanoBRET® PPI Starter Systems [promega.com]
- 10. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 12. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. promega.com [promega.com]
- 16. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com.cn]
- 17. selvita.com [selvita.com]
- 18. pubs.acs.org [pubs.acs.org]
Designing a PROTAC Library with Variable Linker Lengths: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to PROTACs and the Critical Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5][6] This linker is not merely a spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy and selectivity.[2][7][8]
The primary mechanism of action for a PROTAC involves the formation of a ternary complex between the POI and an E3 ligase, facilitated by the PROTAC molecule.[][10][11] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5][] The linker's characteristics directly influence the stability and conformation of this ternary complex, which in turn dictates the efficiency of protein degradation.[][] An improperly designed linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or it can be too flexible, failing to bring the two proteins into optimal proximity for ubiquitination.[7] Therefore, the systematic variation of linker length is a crucial step in the optimization of a potent and selective PROTAC.
Designing a PROTAC Library with Variable Linker Lengths
The empirical optimization of PROTACs often necessitates the synthesis and evaluation of a library of compounds with varying linker lengths and compositions.[4] The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic tractability and the ease with which their length can be modified.[4][14]
Key Design Considerations:
-
Linker Composition: The choice between a more hydrophilic linker (e.g., PEG) and a more hydrophobic one (e.g., alkyl chain) can significantly impact the PROTAC's solubility, cell permeability, and pharmacokinetic properties.[15][16] PEG linkers can enhance aqueous solubility, while alkyl linkers may improve cell membrane permeability.[15][16]
-
Linker Length: The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[14] A linker that is too short may cause steric clashes, while one that is too long might not effectively bring the proteins together.[7] Generally, linkers containing 5–15 carbon atoms or equivalent atoms are a good starting point.[5]
-
Linker Rigidity: Incorporating rigid elements like alkynes, triazoles, or cyclic structures (e.g., piperazine) can constrain the conformational flexibility of the PROTAC, which can be advantageous for stabilizing the ternary complex.[4][][16]
-
Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are crucial for maintaining their binding affinities and for achieving the correct orientation within the ternary complex.[7][15]
Synthesis Strategies for Variable Length Linkers
Two primary strategies are commonly employed for the synthesis of PROTAC libraries with variable linker lengths: traditional amide bond formation and "click chemistry."
-
Amide Bond Formation: This robust and well-established method involves the coupling of a carboxylic acid-terminated linker with an amine-functionalized ligand, or vice versa, using standard peptide coupling reagents like HATU.[8] This approach is suitable for creating well-defined, individual PROTAC molecules.
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile method for PROTAC synthesis.[4][] This strategy allows for the rapid generation of diverse PROTAC libraries by coupling an azide-functionalized ligand with an alkyne-functionalized linker (or the reverse).[4][8]
Data Presentation
Table 1: Summary of PROTAC Library with Variable PEG Linker Lengths
| PROTAC ID | Linker Composition | Linker Length (atoms) | Target Binding Affinity (Kd, nM) | E3 Ligase Binding Affinity (Kd, nM) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG | 8 | 50 | 100 | 1.2 | >1000 | <10 |
| PROTAC-2 | PEG | 12 | 55 | 110 | 5.8 | 250 | 65 |
| PROTAC-3 | PEG | 16 | 52 | 105 | 15.2 | 25 | 95 |
| PROTAC-4 | PEG | 20 | 60 | 120 | 8.1 | 150 | 70 |
| PROTAC-5 | PEG | 24 | 65 | 130 | 3.5 | 500 | 40 |
Data are representative and for illustrative purposes only.
Table 2: Cellular Viability of Lead PROTAC
| Cell Line | Treatment | IC50 (µM) |
| Cancer Cell Line A | PROTAC-3 | 0.5 |
| Cancer Cell Line A | POI Inhibitor | 2.5 |
| Normal Cell Line B | PROTAC-3 | >50 |
| Normal Cell Line B | POI Inhibitor | 15 |
Data are representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library using Click Chemistry
This protocol describes a general procedure for synthesizing a PROTAC library with variable PEG linker lengths using a CuAAC reaction.
Materials:
-
POI ligand functionalized with a terminal alkyne
-
E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) functionalized with an azide (B81097)
-
Azido-PEGn-amine linkers of varying lengths (n = 2, 4, 6, 8)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Water
-
Peptide coupling reagents (e.g., HATU, DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Synthesis of Alkyne-Functionalized POI Ligand:
-
Modify the POI ligand to introduce a terminal alkyne group at a solvent-exposed position that does not interfere with target binding. This can be achieved through standard organic synthesis methods, such as amide coupling with an alkyne-containing amine.
-
-
Synthesis of Azide-Functionalized E3 Ligase Ligand:
-
Synthesize the E3 ligase ligand with an azide handle. For a pomalidomide-based ligand, this can be achieved by reacting 4-fluorothalidomide with an azido-amine.[4]
-
-
PROTAC Synthesis via CuAAC Reaction:
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a mixture of DMF and water.
-
Add sodium ascorbate (0.5 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with DCM.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTACs using LC-MS and NMR spectroscopy.
-
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol outlines the measurement of binary and ternary complex formation kinetics and affinities.[10][15]
Materials:
-
SPR instrument and sensor chips (e.g., NTA chip)
-
Recombinant His-tagged E3 ligase (e.g., VHL complex)
-
Recombinant POI
-
Synthesized PROTAC library
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the His-tagged E3 ligase onto the surface of an NTA sensor chip.
-
-
Binary Interaction Analysis (PROTAC-E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the POI.
-
Inject these solutions over the immobilized E3 ligase.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and affinity (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex. A value of α > 1 indicates positive cooperativity.
-
Protocol 3: Target Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cancer cell line expressing the POI
-
Synthesized PROTAC library
-
Cell culture reagents and plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them with lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 4: Cellular Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[17][18]
Materials:
-
Cell lines of interest (cancer and normal)
-
Lead PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the lead PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (concentration for 50% inhibition of cell growth).
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Development Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. researchgate.net [researchgate.net]
- 14. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Thalidomide-Propargyne-PEG2-COOH in Chemical Biology Tool Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Propargyne-PEG2-COOH is a functionalized E3 ligase ligand designed for the development of chemical biology tools, particularly Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key features: a thalidomide (B1683933) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a propargyne group for bioorthogonal conjugation via click chemistry, and a two-unit polyethylene (B3416737) glycol (PEG2) linker with a terminal carboxylic acid for traditional amide bond formation.[1] This versatile chemical tool enables the construction of heterobifunctional molecules capable of inducing the targeted degradation of specific proteins of interest (POIs) through the ubiquitin-proteasome system.
PROTACs function by simultaneously binding to a target protein and an E3 ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The modular nature of PROTACs, facilitated by linkers like this compound, allows for the rapid assembly of degraders against a wide array of protein targets.
Mechanism of Action: Cereblon-Mediated Protein Degradation
Thalidomide and its derivatives act as molecular glues, modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] In the context of a PROTAC, the thalidomide component recruits the CRBN complex. The other end of the PROTAC, bearing a ligand for a protein of interest, brings the target protein into close proximity to the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of the target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Data Presentation
While specific quantitative data for PROTACs constructed using this compound is not extensively available in the public domain, the following tables provide representative data for thalidomide-based PROTACs to illustrate the key parameters used to evaluate their performance.
Table 1: Representative Degradation Performance of Thalidomide-Based PROTACs
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| SHP2 | HeLa | 6.02 | >90 | 12 | [4] |
| BTK | MOLM-14 | ~25 | >95 | 24 | Hypothetical |
| BRD4 | HeLa | ~50 | >90 | 18 | Hypothetical |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Representative Binding Affinities of Thalidomide and its Derivatives to Cereblon
| Compound | Assay | Binding Affinity (K D or K i , nM) | Reference |
| (S)-Thalidomide | TR-FRET | 10.6 (K i ) | [5] |
| Pomalidomide | TR-FRET | 3.0 (K i ) | [5] |
| Lenalidomide | TR-FRET | 4.2 (K i ) | [5] |
| Glutarimide | Competitive Elution | Similar to (R)-thalidomide | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized protein of interest (POI) ligand to this compound.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
-
Anhydrous, degassed solvent (e.g., DMSO/t-BuOH/H₂O mixture)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound (1 equivalent) and the azide-functionalized POI ligand (1.1 equivalents) in the chosen solvent system.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.2 M in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of this compound and the POI ligand.
-
If using, add TBTA (0.1-0.3 equivalents).
-
Purge the reaction mixture with an inert gas for 10-15 minutes.
-
-
Initiation of Click Reaction:
-
Add the CuSO₄ solution (0.1 equivalents) to the reaction mixture.
-
Add the sodium ascorbate solution (0.5 equivalents) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical method, such as LC-MS or TLC, until the starting materials are consumed.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water to remove copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Caption: Experimental workflow for PROTAC synthesis via CuAAC.
Protocol 2: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC and a vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-CRBN ternary complex in cells.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Non-denaturing cell lysis buffer
-
Primary antibody against the target protein or an epitope tag
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an antibody against the target protein overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to capture the antibody-protein complexes and incubate for an additional 2-4 hours.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting, probing for the target protein, CRBN, and other components of the E3 ligase complex. An increased signal for CRBN in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
Conclusion
This compound is a valuable chemical tool for the development of PROTACs and other chemical biology probes. Its bifunctional nature, allowing for both click chemistry and traditional amide bond formation, provides flexibility in the design and synthesis of novel degraders. The protocols and representative data provided in these application notes offer a framework for the successful implementation of this reagent in targeted protein degradation studies. Rigorous experimental validation, including the assessment of degradation efficiency and confirmation of the mechanism of action, is crucial for the development of potent and selective chemical tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor cell permeability of thalidomide-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide: Poor Cell Permeability
Issue 1: Good biochemical activity but poor or no cellular degradation.
This is a frequent observation and often points towards issues with the PROTAC's ability to cross the cell membrane and reach its intracellular target.
| Potential Cause | Suggested Action | Rationale |
| High Molecular Weight and Polar Surface Area | 1. Linker Optimization: Synthesize analogs with shorter or more rigid linkers. Consider replacing polar groups in the linker with non-polar isosteres.[1][2] 2. POI Ligand Modification: If possible, modify non-essential polar groups on the protein of interest (POI) ligand.[3] | PROTACs often violate Lipinski's "Rule of Five" due to their high molecular weight (>800 Da) and large polar surface area (PSA), which inherently limits passive diffusion across the cell membrane.[4][5] Reducing these parameters can improve permeability. |
| Suboptimal Physicochemical Properties | 1. Reduce Hydrogen Bond Donors (HBDs): Replace amide bonds with esters where chemically feasible. 2. Increase Lipophilicity (LogP): Introduce lipophilic moieties, but maintain a balance to avoid poor solubility. | The number of hydrogen bond donors and acceptors (HBDs/HBAs) significantly impacts membrane permeability.[6] A higher LogP can enhance membrane partitioning, but excessive lipophilicity can lead to aggregation and poor aqueous solubility. |
| Active Efflux | 1. Conduct Caco-2 Permeability Assay: Determine the efflux ratio by measuring permeability in both apical-to-basolateral and basolateral-to-apical directions.[7][8] 2. Co-dosing with Efflux Inhibitors: In cellular degradation assays, co-administer the PROTAC with known inhibitors of efflux pumps (e.g., P-glycoprotein). | The PROTAC may be actively transported out of the cell by efflux pumps, preventing it from reaching a sufficient intracellular concentration to induce protein degradation.[8][9] |
| Poor Aqueous Solubility | 1. Measure Solubility: Determine the kinetic and thermodynamic solubility of the PROTAC in aqueous buffers and cell culture media. 2. Linker Modification: Incorporate polyethylene (B3416737) glycol (PEG) linkers to enhance solubility.[3] | Low aqueous solubility is a prerequisite for a compound to be absorbed and distributed in a biological system. Even with good permeability, a compound that is not sufficiently soluble will not be effective. |
| Unfavorable Conformation | 1. Conformational Analysis: Use techniques like NMR spectroscopy and molecular dynamics simulations to study the PROTAC's conformational behavior in different solvent environments.[2][10] 2. Introduce Rigidity: Incorporate cyclic elements (e.g., piperidine, piperazine) into the linker to reduce flexibility and favor a more "folded" conformation. | Some PROTACs can adopt a "chameleonic" folded conformation that shields polar groups, reducing the 3D polar surface area and enhancing cell permeability.[2][10] Flexible linkers may not readily adopt this favorable conformation. |
Frequently Asked Questions (FAQs)
Q1: My thalidomide-based PROTAC shows no degradation of my target protein. What are the first things I should check?
A1: Initially, focus on three key areas:
-
Compound Integrity: Confirm the chemical structure, purity (>95%), and stability of your PROTAC.
-
E3 Ligase Expression: Verify that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide (B1683933).[11]
-
Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[11]
Q2: How can I determine if my PROTAC is entering the cells?
A2: Poor cell permeability is a known challenge for PROTACs.[11] Several assays can help confirm cellular entry and target engagement:
-
Cellular Thermal Shift Assay (CETSA): Measures target protein stabilization upon PROTAC binding in intact cells.[12]
-
NanoBRET™ Assay: A live-cell assay to quantify protein engagement.[12]
-
Chloroalkane Penetration Assay (CAPA): A quantitative method to rank the cell permeability of PROTACs, though it requires tagging the molecule.[9]
Q3: What is the "hook effect" and how does it relate to cell permeability?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex needed for degradation.[12] While not a direct measure of permeability, poor cell permeability can complicate the interpretation of dose-response curves and the observation of a hook effect.
Q4: Besides the linker, what other parts of the PROTAC can I modify to improve permeability?
A4: While linker modification is the most common strategy, you can also consider:
-
Modifying the POI Ligand: Altering solvent-exposed polar groups on the POI ligand that are not critical for binding can reduce overall PSA and HBD count.[3]
-
Employing a Prodrug Strategy: Masking polar functional groups with lipophilic, cleavable moieties can improve membrane transit. These "masks" are then cleaved by intracellular enzymes to release the active PROTAC.[13][14]
-
Receptor-Mediated Delivery: Conjugating the PROTAC to a ligand for a cell surface receptor can facilitate its uptake.[13]
Q5: How does the choice of E3 ligase ligand affect permeability?
A5: While this guide focuses on thalidomide (a CRBN ligand), it's worth noting that other E3 ligase ligands, such as those for VHL, can have different physicochemical properties that may impact the overall permeability of the resulting PROTAC.[15] However, thalidomide-based PROTACs generally occupy a more favorable chemical space for cell permeability compared to some other E3 ligase ligands.[2]
Data Presentation
Table 1: Physicochemical Properties Influencing PROTAC Permeability
| Parameter | General Guideline for Improved Permeability | Rationale |
| Molecular Weight (MW) | < 800 Da (though many active PROTACs exceed this) | Lower MW generally correlates with better passive diffusion.[6] |
| Topological Polar Surface Area (TPSA) | As low as possible | High TPSA is a major barrier to crossing the lipophilic cell membrane.[4] |
| Hydrogen Bond Donors (HBDs) | ≤ 5 | Reducing HBDs can significantly improve permeability.[6] |
| LogP (Lipophilicity) | 1 - 3 | A balance is crucial; too low or too high can be detrimental. |
| Rotatable Bonds | < 10 | Increased rigidity can favor a permeable conformation.[1] |
Table 2: Comparison of Common Permeability Assays
| Assay | Principle | Throughput | Information Provided | Limitations |
| PAMPA | Measures passive diffusion across an artificial lipid membrane.[7] | High | Intrinsic passive permeability (Papp).[7][13] | Does not account for active transport or efflux. May not be predictive for all PROTACs.[13] |
| Caco-2 Permeability Assay | Uses a monolayer of Caco-2 cells to model the human intestinal epithelium.[7] | Medium | Apparent permeability (Papp), efflux ratio, and potential for active transport.[7][9] | More complex and lower throughput than PAMPA. Low solubility and non-specific binding can be issues.[13] |
| MDCK Permeability Assay | Uses a monolayer of Madin-Darby Canine Kidney cells. | Medium | Similar to Caco-2, can be transfected to express specific transporters. | Presence of endogenous canine transporters may interfere with results.[7] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of a PROTAC.
-
Preparation of the Artificial Membrane:
-
Prepare a solution of a phospholipid (e.g., 2% w/v phosphatidylcholine) in a hydrophobic solvent like dodecane.
-
Carefully coat the filter of a 96-well filter plate with 5 µL of the phospholipid solution.
-
Allow the solvent to evaporate completely.
-
-
Preparation of Solutions:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Prepare the donor solution by diluting the PROTAC stock in a suitable aqueous buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10-50 µM). Ensure the final DMSO concentration is low (e.g., <1%).
-
Fill the wells of a 96-well acceptor plate with the same aqueous buffer.
-
-
Assay Execution:
-
Add the donor solution to the coated filter plate.
-
Place the filter plate onto the acceptor plate, ensuring the bottom of the filter is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using a standard formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general workflow for assessing permeability and efflux using Caco-2 cells.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Pre-incubate the monolayers with the transport buffer for 30-60 minutes at 37°C.
-
-
Permeability Measurement (Bidirectional):
-
Apical-to-Basolateral (A-to-B) Transport: Add the PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-to-A) Transport: Add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
At various time points, take samples from the receiver chamber and replace with fresh buffer.
-
-
Quantification:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp values for both A-to-B and B-to-A directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio significantly greater than 1 suggests the PROTAC is a substrate for efflux transporters.
-
Visualizations
Caption: Troubleshooting workflow for poor PROTAC cell permeability.
Caption: PROTAC mechanism of action highlighting the cell permeability barrier.
References
- 1. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 2. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Permeability Assay - Profacgen [profacgen.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during PROTAC linker optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker's primary function is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][3]
The length of the linker is a crucial parameter directly influencing the efficacy of a PROTAC.[1][2] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, potentially leading to an unstable or unproductive ternary complex.[1][4][5]
Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.
Q2: What is a typical range for optimal linker length?
There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1][2] However, empirical data from numerous studies indicate that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[2][6] For some protein targets, a minimum linker length is required to observe any degradation at all. For instance, one study on PROTACs targeting TBK1 found that no degradation occurred with linkers shorter than 12 atoms.[2][6] It is essential to experimentally screen a range of linker lengths to determine the optimum for a specific system.[2]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
Linker composition is a critical factor that affects a PROTAC's solubility, cell permeability, and metabolic stability.[1][]
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Solubility and Permeability: Incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility and cell permeability.[][8] Conversely, more rigid structures may enhance conformational stability.[] The linker's chemical nature can influence its ability to form intramolecular hydrogen bonds, which can shield polar groups and improve cell permeability.[9][10]
-
Ternary Complex Stability: The composition of the linker can impact the stability of the ternary complex.[1] For example, linkers containing rigid elements like aromatic rings or double bonds can limit conformational flexibility, which may help stabilize the ternary complex in a productive conformation.[][]
Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1][6][12]
Linker optimization is key to mitigating the hook effect. A well-designed linker that promotes positive cooperativity in ternary complex formation can help stabilize the ternary complex over the binary complexes.[6][8] By systematically modifying the linker's length and composition, it is possible to enhance the stability of the ternary complex and reduce the hook effect.[6]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.
This is a common challenge and often points to issues with the formation of a stable and productive ternary complex.[1][8]
-
Possible Cause: Suboptimal Linker Length. The linker may not be the correct length to facilitate the formation of a stable ternary complex.[1]
-
Solution: Synthesize a library of PROTACs with varying linker lengths to identify the optimal length for your specific target and E3 ligase pair.[1]
-
-
Possible Cause: Poor Cell Permeability. The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.[8]
-
Possible Cause: Unproductive Ternary Complex Formation. A ternary complex may be forming, but it is not in a productive conformation for the E3 ligase to ubiquitinate the target protein.
-
Solution: Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this suggests an issue with the geometry of the ternary complex, necessitating a redesign of the linker.[1]
-
Problem 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
This indicates that at high concentrations, your PROTAC is favoring the formation of binary complexes over the productive ternary complex.[1][6]
-
Possible Cause: Low Cooperativity in Ternary Complex Formation. The linker may not be effectively promoting the cooperative binding of the target protein and E3 ligase.
-
Solution: Systematically modify the linker's length and composition to enhance ternary complex cooperativity. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity and mitigate the hook effect.[6]
-
-
Possible Cause: Suboptimal Linker Design. The current linker design may not be optimal for stabilizing the ternary complex.
-
Solution: Experiment with different linker types, such as more rigid linkers (e.g., containing piperazine (B1678402) or phenyl groups) or more flexible linkers (e.g., long alkyl chains), to find a composition that supports a more stable ternary complex.[6]
-
Data Presentation
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Length (atoms) | ERα Degradation (at 100 nM) |
| PROTAC A | 9 | Low |
| PROTAC B | 12 | Moderate |
| PROTAC C | 16 | High[1][3] |
| PROTAC D | 19 | Moderate |
| PROTAC E | 21 | Low |
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC | Linker Length (atoms) | p38α Degradation (DC50, nM) |
| PROTAC F | 12 | >1000 |
| PROTAC G | 15 | 50 |
| PROTAC H | 17 | 30[1] |
| PROTAC I | 20 | 150 |
| PROTAC J | 23 | >1000 |
Experimental Protocols
1. Western Blot for Protein Degradation
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[4][6]
-
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.[4]
-
Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[4]
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To qualitatively or semi-quantitatively assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in cells.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[4]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[4]
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[4]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[4]
-
3. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
-
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[6][13]
-
Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[6][13]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).[6]
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[6]
-
-
Ternary Complex Analysis:
-
Prepare a series of PROTAC concentrations in a buffer containing a constant, saturating concentration of the soluble protein partner.
-
Inject these solutions over the immobilized protein to measure the kinetics and affinity of ternary complex formation.[13]
-
-
Data Analysis: Calculate the on- and off-rates and the dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (alpha) can be calculated by dividing the binary KD by the ternary KD.[13]
-
Visualizations
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for optimizing PROTAC linker properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PROTAC Solubility with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs utilizing polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: My PEGylated PROTAC precipitates out of solution upon addition to aqueous buffer or cell culture media. What should I do?
A1: Precipitation in aqueous solutions is a common issue for PROTACs, which are often large and lipophilic molecules that fall "beyond the Rule of Five" for drug-likeness.[1] Even with a hydrophilic PEG linker, the overall properties of the molecule can lead to low aqueous solubility.[1] Here is a step-by-step approach to troubleshoot this issue:
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution is clear and fully dissolved. If necessary, gently warm the solution. Confirm the concentration of your stock solution.[2]
-
Optimize Dilution Method: Instead of adding the PROTAC stock directly to the aqueous solution, try adding it dropwise while vortexing to facilitate better mixing and prevent immediate precipitation.[1]
-
Reduce Final Concentration: The observed precipitation may be concentration-dependent. Try lowering the final concentration of the PROTAC in your assay.[1]
-
Increase Serum Concentration in Media: For cell-based assays, increasing the serum percentage in the culture media can sometimes help solubilize hydrophobic compounds through interactions with serum proteins like albumin.[1]
-
Filter the Solution: Before use in an assay, filter the final solution through a 0.22 µm filter to remove any undissolved particles. This ensures you are working with the soluble fraction of your PROTAC.[1] It is also advisable to quantify the concentration of the filtered solution using HPLC-UV to determine the actual soluble concentration.[1]
dot graph TD { rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting workflow for PROTAC precipitation.
Q2: I am observing inconsistent results in my biological assays. Could this be related to the solubility of my PEGylated PROTAC?
A2: Yes, poor solubility is a frequent cause of inconsistent and irreproducible experimental data.[2] When a PROTAC has low solubility in the assay medium, the actual concentration of the compound in solution can vary between experiments, leading to fluctuating results.[1] This can significantly impact the accuracy of potency measurements such as DC50 and Dmax.[3] To address this, it is crucial to ensure that the PROTAC is fully dissolved at the tested concentrations. If you suspect solubility is the issue, it is recommended to determine the kinetic solubility of your compound in the assay buffer.
Frequently Asked Questions (FAQs)
Q1: How does a PEG linker improve the solubility of a PROTAC?
A1: Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic.[1][4] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, which enhances the interaction of the PROTAC with water molecules.[] This increased hydrophilicity can help to counteract the often large and lipophilic nature of the two ligands in the PROTAC, thereby improving its overall aqueous solubility.[1][4]
Q2: What is the effect of PEG linker length on PROTAC solubility?
A2: Generally, a longer PEG chain is expected to impart greater hydrophilicity and therefore, slightly better aqueous solubility.[3] However, the relationship between linker length and overall PROTAC efficacy is complex. While a longer linker may improve solubility, it can also affect the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for protein degradation.[3] Additionally, excessively long PEG chains can sometimes negatively impact cell permeability.[1] Therefore, the optimal PEG linker length needs to be determined empirically for each specific PROTAC system.
Q3: Are there alternatives to PEG linkers for improving PROTAC solubility?
A3: Yes, while PEG linkers are common, other strategies can be employed to enhance solubility. These include incorporating other polar functional groups or rigid heterocyclic structures into the linker, such as piperazine (B1678402) or piperidine (B6355638) moieties.[6] These modifications can increase polarity and may also offer benefits in terms of metabolic stability and cell permeability.[6]
Q4: What are formulation strategies to improve the solubility and oral bioavailability of a PEGylated PROTAC?
A4: For preclinical and clinical development, formulation strategies are often necessary to overcome the poor solubility of PROTACs. Two common approaches are:
-
Amorphous Solid Dispersions (ASDs): In this technique, the PROTAC is dispersed in a polymer matrix in an amorphous state.[7][8] The amorphous form has a higher energy state compared to the crystalline form, which leads to improved dissolution and can generate a supersaturated solution of the drug.[7][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that can form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1] This formulation can enhance the solubility and absorption of poorly water-soluble drugs.[7]
Data Presentation
Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical PROTAC
| Property | m-PEG20-alcohol Linker | m-PEG24-alcohol Linker | Rationale |
| Aqueous Solubility | Good | Slightly Better | The longer PEG chain of m-PEG24-alcohol is expected to impart greater hydrophilicity.[3] |
| Cell Permeability | Potentially Higher or Lower | Potentially Higher or Lower | Increased hydrophilicity can hinder passive diffusion, but the flexibility of the PEG linker might allow for a more compact conformation, which could improve membrane traversal.[3] |
| Ternary Complex Stability | May be More or Less Stable | May be More or Less Stable | Linker length affects the proximity and orientation of the target protein and E3 ligase. The optimal length is system-dependent.[3] |
Table 2: Solubility Enhancement of PROTACs using Amorphous Solid Dispersions (ASDs)
| PROTAC | Formulation | Drug Loading (% w/w) | Solubility Enhancement (vs. Amorphous API) | Reference |
| AZ1 | HPMCAS ASD (Slurry Conversion) | 20 | Up to 2-fold increase in supersaturation | [8] |
| ARCC-4 | HPMCAS ASD (Vacuum Compression Molding) | 10 & 20 | Pronounced supersaturation without precipitation | [9] |
| SelDeg51 | PVA ASD (Spray Drying) | 30 | Considerable enhancement | [10] |
Experimental Protocols
Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC compound
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (DMSO plate and clear assay plate)
-
Plate shaker
-
Filtration device or centrifuge
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[2]
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.[2]
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS). The final DMSO concentration should be kept low (typically ≤1%).[1][2]
-
Incubation: Seal the plate and shake for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker.[2]
-
Separation of Undissolved Compound:
-
Filtration: Filter the solution to separate any undissolved particles.[11]
-
Centrifugation: Alternatively, centrifuge the plate at high speed to pellet the precipitate.
-
-
Quantification: Analyze the concentration of the PROTAC in the clear supernatant or filtrate using a suitable analytical method like HPLC-UV.[1]
-
Data Analysis: Construct a standard curve and calculate the kinetic solubility by comparing the peak area or absorbance of the samples to the standard curve.[1]
Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol outlines a general method for preparing an ASD of a PROTAC.
Materials:
-
PROTAC compound
-
Volatile organic solvent (capable of dissolving both the PROTAC and the polymer)
-
Rotary evaporator or vacuum oven
Procedure:
-
Select Polymer and Drug Loading: Choose a suitable polymer based on screening studies. Determine the desired drug loading (e.g., 10%, 20% w/w).[1][8]
-
Dissolution: Dissolve both the PROTAC and the polymer in a suitable volatile organic solvent. Ensure complete dissolution.[1]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by drying in a vacuum oven. This should be done at a temperature that ensures the solvent evaporates without causing degradation of the PROTAC.
-
Characterization: The resulting solid dispersion should be characterized to confirm its amorphous nature using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Dissolution Testing: Evaluate the dissolution profile of the ASD in a relevant aqueous buffer to confirm the enhancement in solubility and supersaturation.[9]
Visualizations
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: PROTAC Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-Derived PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-derived Proteolysis Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of thalidomide-derived PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent "molecular glue" activity of the thalidomide (B1683933) moiety.[1] When the thalidomide part of the PROTAC binds to its target E3 ligase, Cereblon (CRBN), it can also recruit other proteins, known as "neosubstrates," leading to their unintended degradation.[2][3] This occurs independently of the intended protein of interest (POI) that the other end of the PROTAC is designed to target.
Well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are common off-targets, and their degradation is linked to the immunomodulatory effects of thalidomide and its analogs.[2][3]
-
SALL4: This transcription factor is a critical mediator of the teratogenic effects associated with thalidomide.[4][5]
-
Zinc Finger Proteins (ZFPs): A broad class of proteins, including ZFP91, can be degraded by pomalidomide-based PROTACs, which raises concerns about potential long-term side effects.[2][3][6]
These off-target degradation events can lead to unintended biological consequences, cellular toxicity, and confounding experimental results.[3]
Q2: How can I identify potential off-target effects of my thalidomide-derived PROTAC?
A2: A multi-pronged approach is recommended for the unbiased identification of off-target effects. The cornerstone of this approach is global proteomics.
-
Global Proteomics (e.g., SILAC or TMT-based LC-MS/MS): This is the gold standard for an unbiased, proteome-wide view of protein abundance changes after PROTAC treatment.[7] By comparing the proteome of cells treated with your PROTAC to vehicle-treated cells, you can identify all proteins that are significantly downregulated.
-
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): This technique can identify proteins that directly bind to your PROTAC in a cellular context.[8] While it primarily measures engagement, it can provide clues about potential off-targets. However, it's important to note that not all proteins that bind to a PROTAC will be degraded.[8]
-
Western Blotting: This targeted approach is essential for validating the degradation of specific off-target candidates identified through proteomics.
Q3: What are essential negative controls for my experiments?
A3: Proper negative controls are crucial to confirm that the observed effects are due to the specific degradation of your target protein. Key negative controls include:
-
Inactive Stereoisomer Control: Thalidomide and its analogs are chiral.[9] The (S)-enantiomer typically exhibits stronger binding to CRBN.[10] Synthesizing a PROTAC with the corresponding (R)-enantiomer of the thalidomide moiety, which should have significantly reduced or no CRBN binding, can serve as an excellent negative control.
-
Warhead-Only and E3 Ligase Ligand-Only Controls: Treating cells with the target-binding molecule ("warhead") alone and the thalidomide derivative alone can help differentiate between effects caused by target inhibition versus off-target effects of the CRBN ligand.
-
Non-degrading PROTAC Analog: A PROTAC with a modification that prevents it from forming a productive ternary complex (e.g., a methylated glutarimide (B196013) nitrogen on the thalidomide moiety) can control for effects related to target binding without degradation.[11]
Q4: How can I minimize off-target effects through PROTAC design?
A4: Rational design strategies can help minimize the degradation of neosubstrates.
-
Modification of the Thalidomide Moiety: Using different thalidomide analogs can alter the neosubstrate degradation profile. For instance, pomalidomide-based PROTACs often show a different off-target profile compared to thalidomide-based ones.[2][3] Modifications at specific positions on the phthalimide (B116566) ring, such as the C5 position, have been shown to reduce the degradation of off-target zinc finger proteins.[6][12]
-
Linker Optimization: The length, composition, and attachment point of the linker are critical.[2][13] A different linker can alter the conformation of the ternary complex, thereby disfavoring the recruitment of neosubstrates. For example, attaching the linker at position 5 of the phthalimide unit has been shown to reduce IKZF1 degradation.[14]
Troubleshooting Guides
Problem 1: My global proteomics data shows degradation of many unexpected proteins.
-
Possible Cause: These are likely off-target effects, either due to the inherent activity of the thalidomide moiety (neosubstrate degradation) or promiscuous binding of your target-binding warhead.
-
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates like IKZF1, IKZF3, SALL4, and various ZFPs.
-
Perform dose-response and time-course proteomics: Analyze the degradation of both your on-target and off-target proteins at various PROTAC concentrations and time points. This can help distinguish direct from indirect effects.
-
Use a negative control PROTAC: Synthesize a PROTAC with an inactive stereoisomer of the thalidomide ligand. If the off-target degradation persists, it may be due to the warhead. If it is diminished, the thalidomide moiety is likely the cause.
-
Re-design your PROTAC: If off-target effects are significant, consider the design strategies outlined in FAQ Q4, such as modifying the thalidomide analog or altering the linker.
-
Problem 2: My proteomics data and Western blot validation are inconsistent.
-
Possible Cause:
-
Antibody quality: The antibody used for Western blotting may be non-specific or have low affinity.
-
Assay sensitivity: Mass spectrometry is often more sensitive than Western blotting and can detect subtle changes in protein levels that may be missed by immunoblotting.
-
Protein loading/transfer issues: Inconsistent loading or poor transfer during the Western blot process can lead to inaccurate quantification.
-
-
Troubleshooting Steps:
-
Validate your antibody: Ensure your primary antibody is specific for the target protein, for example, by using knockout/knockdown cell lines if available.
-
Optimize Western blot protocol: Use a loading control to normalize for protein loading and optimize transfer conditions.
-
Use quantitative proteomics to guide antibody selection: Prioritize validation of off-targets that show the most significant and consistent downregulation in your proteomics data.
-
Consider a more sensitive targeted assay: If the discrepancy persists and the off-target is of high concern, consider using a more sensitive targeted proteomics method like Selected Reaction Monitoring (SRM) for validation.
-
Problem 3: I am observing cellular toxicity that does not correlate with the degradation of my target protein.
-
Possible Cause: The toxicity is likely due to the degradation of one or more off-target proteins that are essential for cell viability.
-
Troubleshooting Steps:
-
Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments.
-
CRISPR knockout of the target protein: Use CRISPR-Cas9 to knock out your intended target protein. If the toxicity is still observed when treating the knockout cells with your PROTAC, it confirms an off-target mechanism.
-
Rescue experiments: If a specific off-target is suspected to cause toxicity, try to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.
-
Data Presentation
Table 1: Comparative Degradation of Neosubstrates by Pomalidomide- vs. Thalidomide-Based PROTACs (Illustrative Data)
This table presents hypothetical, yet representative, quantitative proteomics data to illustrate the potential differences in off-target degradation profiles. Actual values must be determined experimentally.
| Protein | Pomalidomide-Based PROTAC (% Degradation) | Thalidomide-Based PROTAC (% Degradation) | Putative Role |
| On-Target | >90% | >85% | Intended Target |
| IKZF1 | 85% | 70% | Neosubstrate |
| IKZF3 | 80% | 65% | Neosubstrate |
| SALL4 | 50% | 35% | Neosubstrate |
| ZFP91 | 75% | 40% | Neosubstrate |
| GAPDH | <5% | <5% | Loading Control |
Table 2: Effect of Linker Attachment Point on Neosubstrate Degradation (Illustrative Data)
This table illustrates how changing the linker attachment point on the thalidomide moiety can influence the degradation of a key neosubstrate, IKZF1. Data is conceptual and based on principles described in the literature.[14]
| PROTAC Variant | Linker Attachment on Phthalimide | IKZF1 Degradation (Dmax) |
| PROTAC-A | Position 4 | ~70% |
| PROTAC-B | Position 5 | ~30% |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling using SILAC
Objective: To identify and quantify proteome-wide changes in protein abundance following PROTAC treatment.
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. Grow one population in "light" medium (containing normal L-arginine and L-lysine) and the other in "heavy" medium (containing stable isotope-labeled amino acids like 13C6-L-arginine and 13C6,15N2-L-lysine) for at least five cell divisions to ensure complete incorporation.[2]
-
-
PROTAC Treatment:
-
Treat the "heavy" labeled cells with the experimental PROTAC at a pre-determined optimal concentration.
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Mixing:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
-
Protein Digestion:
-
Reduce, alkylate, and digest the mixed protein sample into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the "light" and "heavy" forms of each peptide.
-
Calculate the heavy-to-light (H/L) ratio for each protein to determine the relative change in protein abundance. Proteins with significantly decreased H/L ratios are potential off-targets.[2]
-
Protocol 2: In-Cell Ubiquitination Assay
Objective: To confirm that the degradation of a specific protein (on-target or off-target) is dependent on ubiquitination.
Methodology:
-
Cell Treatment:
-
Treat cells with the PROTAC, a negative control, and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor is crucial to allow the accumulation of polyubiquitinated proteins.
-
-
Immunoprecipitation (IP):
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Incubate the lysate with an antibody against the protein of interest that is coupled to magnetic or agarose (B213101) beads to pull down the protein.
-
-
Western Blotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.
-
Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody to detect polyubiquitination.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the engagement of the PROTAC with its intended target and potential off-targets in a cellular environment.
Methodology:
-
Treatment and Heating:
-
Treat intact cells with the PROTAC or vehicle control.
-
Heat the cells to a range of temperatures.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction from the precipitated (denatured) proteins by centrifugation.
-
-
Analysis:
-
Analyze the amount of soluble protein remaining at each temperature using Western blotting for a targeted analysis or mass spectrometry (CETSA-MS) for a proteome-wide analysis. The binding of the PROTAC can stabilize a protein, leading to a higher melting temperature.
-
Mandatory Visualizations
Caption: General mechanism of action for a thalidomide-derived PROTAC.
Caption: Mechanism of off-target neosubstrate degradation.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pelagobio.com [pelagobio.com]
- 9. benchchem.com [benchchem.com]
- 10. CETSA [cetsa.org]
- 11. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. [publications.scilifelab.se]
- 12. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6h0f - Structure of DDB1-CRBN-pomalidomide complex bound to IKZF1(ZF2) - Summary - Protein Data Bank Japan [pdbj.org]
Technical Support Center: Overcoming the Hook Effect in PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you overcome common experimental challenges, with a specific focus on mitigating the PROTAC hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic "bell-shaped" or "hooked" curve when plotting protein degradation against PROTAC concentration.[3] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to an increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[3]
Q2: What causes the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[3][4] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[2] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[3][4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[3][5]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range can I expect to see the hook effect?
A4: The onset of the hook effect is dependent on several factors, including the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[6] However, it is frequently observed at micromolar (µM) concentrations.[3] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[3]
Q5: How can I minimize or avoid the "hook effect" in my experiments?
A5: Minimizing the hook effect primarily involves optimizing the PROTAC concentration and design. Strategies include:
-
Careful Dose-Response Studies: Performing experiments over a wide range of PROTAC concentrations is crucial to fully characterize the dose-response curve and identify the optimal concentration for degradation, thereby avoiding concentrations that lead to the hook effect.[4]
-
Optimize PROTAC Design for Positive Cooperativity: Rational design of the PROTAC molecule, including the linker and the binding moieties, can promote favorable protein-protein interactions within the ternary complex, enhancing its stability.[4][7] Positive cooperativity helps to stabilize the ternary complex and can mitigate the hook effect.
-
Enhance Ternary Complex Stability: The kinetic stability of the ternary complex is a key driver of efficient degradation. A more stable ternary complex can lead to a less pronounced hook effect.[8]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect."[3]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[3]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[3]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, AlphaLISA, SPR, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.[4] This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Problem 2: My PROTAC shows weak or no degradation at any tested concentration.
-
Possible Causes:
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[3]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[3]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[3]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1]
-
Data Presentation
Table 1: Example Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 35 |
| 10 | 75 |
| 100 | 90 (Dmax) |
| 1000 | 55 |
| 10000 | 20 |
Table 2: Comparison of Biophysical Parameters for Two PROTACs
| PROTAC | Binary Affinity (Target, KD, nM) | Binary Affinity (E3 Ligase, KD, nM) | Ternary Complex KD (nM) | Cooperativity (α) | Dmax (%) | Onset of Hook Effect (nM) |
| PROTAC-X | 50 | 100 | 10 | 5 | 95 | >1000 |
| PROTAC-Y | 50 | 100 | 80 | 0.6 | 70 | ~500 |
Note: Cooperativity (α) is calculated as the ratio of the binary affinity of the PROTAC for the target protein to its affinity for the target protein in the presence of the E3 ligase. An α > 1 indicates positive cooperativity.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[10] Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[11]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[11]
-
Transfer the separated proteins to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[11]
-
Incubate the membrane with the primary antibody specific to the target protein and a loading control antibody.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[11]
-
-
Detection and Analysis:
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This assay allows for the real-time, live-cell measurement of the formation of the ternary complex.
Materials:
-
Cells expressing NanoLuc®-fused target protein and HaloTag®-fused E3 ligase[13]
-
NanoBRET™ Nano-Glo® Vivazine Substrate[13]
-
HaloTag® NanoBRET™ 618 Ligand[13]
-
PROTAC of interest
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase.
-
Seed the transfected cells into the assay plate and incubate overnight.
-
-
Ligand and Substrate Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[3]
-
-
PROTAC Treatment and Measurement:
-
Data Analysis:
Mandatory Visualization
Caption: PROTAC mechanism and the hook effect.
Caption: Experimental workflow for PROTAC hook effect analysis.
Caption: Logical relationship of the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance Ternary Complex Formation with CRBN PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cereblon (CRBN) recruiting Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the formation of the pivotal target protein-PROTAC-E3 ligase ternary complex.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: What are the initial checks if I don't observe ternary complex formation or subsequent target degradation?
A1: If you are not observing ternary complex formation or target degradation, begin by verifying the integrity and activity of your individual components:
-
Protein Quality : Ensure your target protein and CRBN are correctly folded, pure, and active. Use techniques like Dynamic Light Scattering (DLS) to check for aggregation.[1][2]
-
PROTAC Integrity : Confirm the chemical structure and purity of your PROTAC molecule using methods such as NMR and mass spectrometry.[1]
-
Cellular Environment :
-
Protein Expression Levels : Confirm that both the target protein and CRBN are expressed at sufficient levels in your chosen cell line using Western Blotting or qPCR.[3][4]
-
Cell Permeability : PROTACs are often large molecules and may have poor cell permeability. Assess this using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cellular target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[3][4]
-
Compound Stability : Evaluate the stability of your PROTAC in cell culture medium and lysates over time using LC-MS/MS to rule out rapid metabolism.[3]
-
Specific Troubleshooting
Q2: I'm observing a "hook effect" in my dose-response experiments. What is it and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein, or the signal in a proximity-based assay, decreases at high PROTAC concentrations.[3][4] This occurs because excess PROTAC saturates both the target protein and CRBN, leading to the formation of binary complexes (Target-PROTAC and CRBN-PROTAC) at the expense of the productive ternary complex.[1][3][4]
Mitigation Strategies:
-
Titrate the PROTAC : Perform a wide dose-response experiment to identify the optimal concentration for degradation and to fully characterize the bell-shaped curve of the hook effect.[3][4]
-
Use Lower Concentrations : Operating at lower PROTAC concentrations will favor the formation of the ternary complex over binary complexes.[4]
-
Enhance Cooperativity : Design PROTACs with higher positive cooperativity to stabilize the ternary complex.[1][5]
-
Kinetic Analysis : Analyze the kinetics of degradation at various concentrations to better understand the dynamics of ternary complex formation and dissociation.[4]
Q3: My PROTAC forms a stable ternary complex in biophysical assays, but I don't see significant target degradation in cells. Why?
A3: A stable ternary complex is necessary but not always sufficient for efficient degradation.[6] Several factors could be at play:
-
Unproductive Ternary Complex Geometry : The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate accessible lysine (B10760008) residues on the target protein. This can be influenced by the PROTAC's linker length, composition, and attachment points.[1][5] Consider redesigning the linker.
-
Lack of Accessible Lysines : The target protein may not have lysine residues within the ubiquitination "cone" presented by the E3 ligase in the ternary complex.[4] Mass spectrometry can be used to map ubiquitination sites.
-
Cellular Factors :
-
Protein Synthesis Rate : The rate of new protein synthesis might be outpacing the rate of degradation. Co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) can help measure the degradation rate more accurately.[4]
-
Deubiquitinating Enzymes (DUBs) : DUBs can remove ubiquitin chains, counteracting the PROTAC's effect. Adding DUB inhibitors to cell lysates can help diagnose this issue in vitro.[4]
-
Proteasome Activity : Ensure the proteasome is active. A control experiment with a proteasome inhibitor (e.g., MG132) should lead to the accumulation of the target protein if the upstream machinery is working.[4]
-
Q4: What is cooperativity in the context of PROTACs and why is it important?
A4: Cooperativity (α) is a measure of how the binding of one protein (e.g., the target) to the PROTAC affects the binding of the second protein (e.g., CRBN).[7][8] It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KDbinary / KDternary).[1]
-
Positive Cooperativity (α > 1) : The formation of the binary complex (e.g., Target-PROTAC) increases the affinity for the second protein (CRBN). This is generally desirable as it stabilizes the ternary complex.[8][9]
-
Negative Cooperativity (α < 1) : The formation of the binary complex decreases the affinity for the second protein. However, PROTACs with negative cooperativity can still be effective degraders.[1][9]
-
No Cooperativity (α = 1) : The binding events are independent.
Measuring cooperativity is crucial as it provides insight into the stability of the ternary complex, which often correlates with degradation efficiency.[10]
Q5: My CRBN-based PROTAC is causing degradation of off-target proteins. What are "neosubstrates" and how can I improve selectivity?
A5: CRBN ligands like thalidomide (B1683933) can act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3).[4] This can lead to off-target effects.
Strategies to Improve Selectivity:
-
CRBN Ligand Modification : Structural changes to the CRBN ligand can reduce the degradation of neosubstrates.[4]
-
Linker Optimization : The linker's composition and attachment point influence the ternary complex conformation and can affect which proteins are presented for ubiquitination.[4][5]
-
Optimize the Target-Binding Warhead : Using a more selective binder for your protein of interest can reduce off-target engagement.[5]
-
Proteomics Profiling : Utilize proteome-wide analysis to identify all proteins degraded by your PROTAC, which can guide further optimization efforts.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized PROTAC systems, providing reference points for binding affinities and cooperativity.
Table 1: Binary and Ternary Complex Binding Affinities (KD)
| PROTAC | Target Protein | E3 Ligase | Assay | Binary KD (PROTAC to Target) (nM) | Binary KD (PROTAC to E3) (nM) | Ternary KD (nM) | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | SPR | 1 | 29 | N/A | 26 | [11][12] |
| MZ1 | Brd4BD2 | VHL | ITC | 4 | 66 | N/A | 15 | [11][12] |
| BRD-5110 | PPM1D | CRBN | SPR | 1-2 | ~3000 | N/A | N/A | [11][12] |
| dBET6 | BRD4 | CRBN | AlphaLISA | N/A | N/A | Optimal at ~100 nM | N/A | [13] |
Note: KD values and cooperativity can vary significantly depending on the specific assay conditions and constructs used.[1]
Key Experimental Protocols
Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[4]
-
Cell Lysis : Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting :
-
Detection and Analysis : Visualize the protein bands using an ECL substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[3]
Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
ITC is the gold standard for measuring the thermodynamics of binding and determining the cooperativity factor (α).[1]
Methodology:
-
Buffer Matching : Ensure the purified target protein, CRBN complex, and PROTAC are all in an identical, matched dialysis buffer to minimize heats of dilution.[1]
-
Determine Binary Affinities :
-
Determine Ternary Affinity (KD,ternary) :
-
Prepare a solution of CRBN (e.g., 10-20 µM) pre-saturated with an excess of the target protein in the ITC cell.
-
Titrate the PROTAC into the pre-formed CRBN-target protein binary complex.[1]
-
-
Data Analysis and Cooperativity Calculation :
-
Analyze the data using a one-site binding model to determine the KD for each titration.
-
Calculate the cooperativity factor: α = KD1 / KD,ternary .[1]
-
NanoBRET™ Assay for Cellular Ternary Complex Formation
The NanoBRET™ assay is a proximity-based method to monitor ternary complex formation in live cells.[14][15]
Methodology:
-
Cell Preparation : Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase donor and CRBN fused to a HaloTag® acceptor.
-
Ligand Labeling : Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling.[1]
-
PROTAC Treatment : Add a dilution series of the PROTAC to the cells.[1]
-
Signal Detection : Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[1]
-
Data Analysis : Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[1]
Visualizations
Caption: The catalytic cycle of a CRBN PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: The "Hook Effect" at low vs. high PROTAC concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. Ternary complex formation - Profacgen [profacgen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting failed click chemistry conjugation to the propargyne group
Technical Support Center: Troubleshooting Click Chemistry Conjugations
Welcome to the technical support center for troubleshooting failed click chemistry conjugations to the propargyl group. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My CuAAC reaction has a low or no yield of the desired product. What are the common causes and how can I fix it?
Low or no product yield is a frequent issue in CuAAC reactions. The problem often lies with the catalyst, reagents, or reaction conditions.
Possible Causes & Solutions:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][2] Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[1]
-
Solution: Introduce a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the active Cu(I) oxidation state.[3][4] It is also beneficial to degas your solvents by sparging with an inert gas like argon or nitrogen to minimize the presence of dissolved oxygen.[1] For sensitive reactions, working under an inert atmosphere in a glovebox is recommended.[1]
-
-
Poor Reagent Quality: The purity of your azide (B81097) and alkyne (propargyl-containing molecule) is critical.[2][3] Azides, in particular, can be unstable.
-
Suboptimal Reaction Conditions: Factors such as stoichiometry, temperature, solvent, and pH can significantly affect the reaction's efficiency.[1]
-
Solution: While a 1:1 stoichiometry of azide to alkyne is common, using a slight excess (1.1 to 2-fold) of one reagent (typically the less valuable one) can help drive the reaction to completion.[3] The reaction is generally effective in a wide range of solvents, including aqueous buffers, which is advantageous for bioconjugation.[1][5]
-
-
Ligand Issues: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1][6] An incorrect choice of ligand or an improper ligand-to-copper ratio can result in poor yields.[3]
-
Solution: For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[3][7] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[3] It is often best to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[3]
-
-
Substrate-Specific Issues: Steric hindrance near the alkyne or azide can impede the reaction.[3][8] Additionally, certain functional groups on your substrates, such as thiols or boronic acids, can coordinate with the copper catalyst and inhibit the reaction.[3][9]
Below is a troubleshooting workflow for addressing low or no product yield in CuAAC reactions.
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Q2: I'm observing unexpected side products in my reaction. What are they and how can I minimize them?
The formation of side products can complicate purification and lower the yield of your desired conjugate.
Common Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction that leads to the formation of a di-alkyne, consuming your starting material.[1]
-
Solution: This side reaction is often more prevalent in the presence of oxygen. Ensuring your reaction is properly degassed and run under an inert atmosphere can help minimize this. The presence of a reducing agent like sodium ascorbate also helps to suppress oxidative homocoupling.[5]
-
-
Reactions with Interfering Functional Groups: In complex biological samples, molecules with thiol groups (like cysteine) can deactivate the copper catalyst.[10][11]
The diagram below illustrates the desired reaction pathway versus a common side reaction.
Caption: Desired and side reaction pathways in copper-catalyzed click chemistry.
Q3: What is the optimal order of adding reagents for a CuAAC reaction?
The order of addition can significantly influence the reaction's success. A generally recommended procedure is as follows:[1]
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.[1]
-
Add this premixed catalyst solution to the solution containing your azide and propargyl-functionalized substrates.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[1]
Adding the ascorbate last is important to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[1]
Here is a generalized experimental workflow:
Caption: A generalized experimental workflow for a standard CuAAC reaction.
Data Presentation: Optimizing Reaction Conditions
The following tables provide starting points for optimizing your CuAAC reaction conditions. These may need to be adjusted based on your specific substrates.
Table 1: Recommended Component Concentrations
| Component | Recommended Concentration/Ratio | Notes |
| Alkyne | 1.0 equivalent | Limiting reagent if more precious. |
| Azide | 1.1 - 2.0 equivalents | A slight excess can improve reaction completion.[3] |
| Copper(II) Sulfate | 0.01 - 0.05 equivalents (1-5 mol%) | Higher concentrations may be needed for difficult substrates. |
| Ligand (e.g., THPTA) | 1:1 to 5:1 ratio with Copper | Stabilizes Cu(I) and accelerates the reaction.[3] |
| Sodium Ascorbate | 5-10 equivalents relative to Copper | Ensures reduction of Cu(II) to Cu(I).[13] |
Table 2: Common Solvents for CuAAC Reactions
| Solvent | Suitability |
| Water/Aqueous Buffers (e.g., PBS) | Excellent for bioconjugation, environmentally friendly.[1][5] |
| t-BuOH/Water mixtures | A common co-solvent system for a wide range of substrates.[8] |
| DMF, DMSO | Good for dissolving a wide range of organic molecules.[8] |
| Acetonitrile | Can be used, but may coordinate with copper and affect the reaction.[14] |
Experimental Protocols
General Protocol for Small Molecule CuAAC
This protocol is a starting point for the conjugation of small molecules and may require optimization.
Reagent Preparation:
-
Prepare stock solutions of your propargyl-containing molecule (e.g., 100 mM in DMF) and your azide (e.g., 110 mM in DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a stock solution of a suitable ligand, for example, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), (e.g., 50 mM in DMF/t-BuOH 1:4).[8]
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in water).[8]
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 eq).
-
Add the azide (1.1 eq).[8]
-
Add the solvent (e.g., a mixture of t-BuOH/water).
-
Add the TBTA solution (0.05 eq).[8]
-
Add the CuSO₄ solution (0.01-0.05 eq).[8]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[8]
-
Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 eq).[8]
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.[8]
-
Upon completion, the purification strategy will depend on the nature of your product. For small molecules, standard techniques like column chromatography, recrystallization, or precipitation are often used.[8]
General Protocol for Bioconjugation in Aqueous Buffer
This protocol is a starting point for labeling biomolecules and may require optimization.
Reagent Preparation:
-
Prepare a stock solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of your azide-containing label in DMSO or buffer.
-
Prepare a stock solution of CuSO₄ (20 mM in water).[3]
-
Prepare a stock solution of a water-soluble ligand like THPTA (50 mM in water).[3]
-
Freshly prepare a stock solution of sodium ascorbate (100 mM in water).[8]
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 eq) in buffer.
-
Add the azide-label (2-10 eq).[8]
-
Prepare a premix of the CuSO₄ and THPTA solutions.
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the sodium ascorbate solution.
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4 °C with gentle mixing.[8]
-
Purification methods will depend on the biomolecule and may include dialysis, size exclusion chromatography, or affinity purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Carboxylic Acid Activation for Amide Bond Formation
Welcome to the technical support center for amide bond formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the critical process of carboxylic acid activation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q1: I am not getting any, or a very low yield of my desired amide. What are the common causes?
A1: Low or no product yield is a frequent challenge in amide bond formation and can stem from several factors.[1] A primary reason is often incomplete activation of the carboxylic acid or decomposition of the activated intermediate before it can react with the amine.[2][3]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the coupling agents and solvents, are anhydrous and of high purity. Moisture can lead to the hydrolysis of activated intermediates and coupling reagents.[4]
-
Optimize Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered or electron-deficient acids or amines, standard reagents like DCC or EDC may be inefficient.[5] Consider using more potent phosphonium (B103445) or uronium-based reagents such as BOP, PyBOP, HATU, or HBTU.[6][7]
-
Control Reaction Temperature: While many coupling reactions are run at room temperature, some systems benefit from cooling to 0 °C to minimize side reactions and decomposition of sensitive reagents.[6] Conversely, for challenging couplings, elevated temperatures may be necessary.[5]
-
Order of Addition: The order in which reagents are added can significantly impact the outcome. It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and any additives (like HOBt or HOAt) for a short period before adding the amine.[8] However, prolonged pre-activation can sometimes lead to side reactions.[8]
-
Check Stoichiometry: Ensure the correct stoichiometry of reagents is being used. A slight excess of the coupling reagent and the amine is sometimes used to drive the reaction to completion.[9]
Q2: My LC-MS analysis shows the formation of the activated ester, but the reaction with the amine does not proceed. What should I do?
A2: This indicates that the activation step is successful, but the subsequent nucleophilic attack by the amine is hindered. This is common with sterically hindered or electronically deactivated (electron-poor) amines.[5][10]
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the amine to attack the activated ester.[5]
-
Use a Stronger, Non-Nucleophilic Base: If a base is used in the reaction, switching to a stronger, non-nucleophilic base like DBU or a proton sponge can help to deprotonate the amine more effectively, increasing its nucleophilicity.
-
Consider Acyl Halide Formation: For particularly challenging couplings, converting the carboxylic acid to an acyl chloride or fluoride (B91410) can be a more effective strategy.[5][11] Acyl halides are generally more reactive than in-situ activated esters.[12]
Issue 2: Side Reactions and Impurity Formation
Q3: I am observing significant epimerization of my chiral carboxylic acid. How can I minimize this?
A3: Epimerization, the loss of stereochemical integrity at the alpha-carbon of the carboxylic acid, is a major concern, particularly in peptide synthesis.[13] It often proceeds through the formation of an oxazolone (B7731731) intermediate.[8]
Troubleshooting Steps:
-
Choice of Coupling Reagent and Additive: Carbodiimide (B86325) reagents like DCC and EDC are known to cause epimerization.[14][15] The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is crucial for suppressing racemization.[7][8] Uronium and phosphonium reagents (HATU, HBTU, PyBOP) are generally better at preserving stereochemistry.[6]
-
Minimize Pre-activation Time: A long contact time between the carboxylic acid and the coupling reagent before the amine is added can favor oxazolone formation and subsequent epimerization.[8]
-
Control Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization.[14]
-
Solvent Choice: The polarity of the solvent can influence the rate of epimerization. Apolar solvents may suppress epimerization but can also lead to solubility issues.[14]
-
Base Selection: The choice and amount of base can impact epimerization. Use the weakest base necessary and avoid large excesses. For sensitive substrates, weaker bases like N-methylmorpholine (NMM) or sym-collidine are preferred over DIPEA.[6]
Q4: My reaction with a carbodiimide (DCC or EDC) is messy and produces a lot of byproducts. What are these byproducts and how can I avoid them?
A4: Carbodiimide-mediated couplings can lead to several side reactions. The most common is the formation of an N-acylurea byproduct, which is a stable compound that cannot react further to form the desired amide.[6] Another issue is the hydrolysis of the O-acylisourea intermediate, which regenerates the starting carboxylic acid.[2]
Troubleshooting Steps:
-
Use of Additives: Adding HOBt or NHS (N-hydroxysuccinimide) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearranging into N-acylurea and more resistant to hydrolysis.[2][6]
-
Byproduct Removal: The urea (B33335) byproduct from DCC (dicyclohexylurea, DCU) is insoluble in many organic solvents and can be removed by filtration.[7] The urea from EDC is water-soluble and can be removed by an aqueous workup.[7][15]
-
Temperature Control: Running the reaction at lower temperatures can help minimize the formation of N-acylurea.[6]
Q5: I am trying to couple a carboxylic acid containing an unprotected asparagine or glutamine and I am observing nitrile formation. How can I prevent this?
A5: Carbodiimides can act as dehydrating agents and can convert the side-chain amides of asparagine and glutamine into nitriles.[6][7]
Troubleshooting Steps:
-
Side-Chain Protection: The most effective way to prevent this side reaction is to use a protecting group for the side-chain amide of asparagine and glutamine.
-
Alternative Coupling Reagents: Using phosphonium or uronium-based reagents (e.g., PyBOP, HBTU) can reduce the extent of this side reaction compared to carbodiimides.[7]
Issue 3: Solubility Problems
Q6: My starting materials or product are poorly soluble in common reaction solvents. What are my options?
A6: Poor solubility of either the carboxylic acid, amine, or the final amide product can significantly hinder the reaction rate and make purification difficult.[1][16]
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents. While DMF and DCM are common, other solvents like NMP, THF, or even solvent mixtures might provide better solubility.[16]
-
Aqueous Micellar Conditions: For some substrates, performing the reaction in water using surfactants to create micelles can overcome solubility issues.[16][17]
-
Change in Counter-ion/Salt Form: If your starting material is a salt, converting it to a different salt form or to the free base/acid might improve its solubility in organic solvents.
Data Presentation
Table 1: Common Coupling Reagents and Their Characteristics
| Coupling Reagent | Class | Advantages | Disadvantages | Common Additives |
| DCC | Carbodiimide | Inexpensive, high-yielding.[3] | Forms insoluble DCU byproduct, can cause epimerization.[3][7] | HOBt, HOSu[6] |
| EDC | Carbodiimide | Water-soluble reagent and byproduct, good for aqueous reactions.[7] | Can cause epimerization, unstable intermediate.[2][14] | HOBt, NHS[2] |
| BOP | Phosphonium | High coupling efficiency, low racemization.[6][7] | Forms carcinogenic HMPA byproduct.[6] | - |
| PyBOP | Phosphonium | Similar efficiency to BOP, non-toxic byproduct.[6] | More expensive than carbodiimides. | - |
| HBTU/TBTU | Uronium/Aminium | High coupling rates, low racemization.[6] | Excess reagent can cap the N-terminus of peptides.[7] | HOBt |
| HATU | Uronium/Aminium | Very effective for hindered couplings, suppresses racemization.[6] | Can be expensive. | HOAt |
| T3P | Phosphonic Anhydride | High yields, low epimerization, water-soluble byproducts.[9][15] | - | Pyridine[18] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using EDC/HOBt
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq.) to the mixture and stir for 15-30 minutes.
-
Coupling: Add the amine (1.0-1.2 eq.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA or NMM (2.0-3.0 eq.) if the amine is used as a salt.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated aqueous NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Acyl Chloride Formation and Subsequent Amidation
-
Acyl Chloride Formation: In a fume hood, dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent like DCM or toluene. Add oxalyl chloride (1.5-2.0 eq.) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops). Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM). In a separate flask, dissolve the amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA, 2.0-3.0 eq.) in the same solvent. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Reaction & Workup: Stir the reaction at room temperature for 1-12 hours. Follow the workup and purification steps outlined in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for amide bond formation.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. Amide synthesis by acylation [organic-chemistry.org]
Technical Support Center: Assessing and Improving the Metabolic Stability of PEG-containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of Polyethylene Glycol (PEG)-containing Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why are PEG-containing PROTACs often susceptible to metabolic degradation?
A1: PROTACs with PEG linkers can be vulnerable to metabolic degradation. The ether linkages within the PEG chain are targets for oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly in the liver, leading to O-dealkylation reactions.[1][2] This metabolic instability can cause a short in vivo half-life and reduced overall exposure of the PROTAC, potentially limiting its therapeutic effectiveness.[1][2] The linker is frequently identified as the most metabolically susceptible part of the PROTAC molecule.[1][3]
Q2: How does the flexibility of a PEG linker affect the stability and function of a PROTAC?
A2: While the flexibility of a PEG linker can be beneficial by allowing the PROTAC to adopt a conformation needed for forming the ternary complex (Target Protein-PROTAC-E3 Ligase), excessive flexibility can be a drawback.[1][2] A highly flexible linker might not adequately restrict the geometry of the ternary complex, which can lead to less stable interactions and decreased ubiquitination efficiency.[1][2] Furthermore, long and flexible linkers can be more prone to degradation by metabolic enzymes.[4]
Q3: What are the main strategies to enhance the metabolic stability of PROTACs with PEG linkers?
A3: Several strategies can be employed to improve the metabolic stability of PEG-containing PROTACs:
-
Incorporate Rigid Moieties: Replacing a part of the flexible PEG chain with rigid structural elements like piperazine (B1678402), piperidine, or triazole rings can protect the molecule from metabolic enzymes.[1][2] These cyclic structures can also help to pre-organize the PROTAC into a more favorable conformation for the formation of the ternary complex.[2]
-
Optimize Linker Length: The length of the linker is a critical factor for PROTAC activity.[2][3] It's essential to find an optimal length that balances the stability of the ternary complex and metabolic resistance.[1]
-
Modify Attachment Points: The sites where the linker connects to the two ligands can influence the overall metabolic degradation of the PROTAC.[5]
-
Introduce Fluorine Atoms: Strategic placement of fluorine atoms can block metabolically liable sites.[6]
Q4: How do modifications to the PEG linker impact other physicochemical properties like solubility and permeability?
A4: Yes, modifications to the linker can significantly affect the physicochemical properties of the PROTAC.[1][2] Replacing a hydrophilic PEG linker with more lipophilic groups, such as alkyl chains or aromatic rings, can decrease aqueous solubility but may enhance cell permeability.[1][2] Conversely, incorporating polar groups like piperazine can improve solubility.[2][3] It is a critical balancing act to optimize for metabolic stability without negatively affecting other essential drug-like properties.[1][2] PEG linkers are often used to increase the water solubility of PROTACs.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Low in vivo efficacy despite good in vitro potency | Poor metabolic stability of the PEG linker leading to rapid clearance and insufficient drug exposure.[1][2] | 1. Assess Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to identify metabolic "soft spots".[9] 2. Structural Modification: Synthesize analogs with more metabolically stable linkers. Consider incorporating rigid moieties (e.g., piperazine, piperidine, triazole) or replacing a portion of the PEG linker with an alkyl chain.[1][2] 3. Optimize Linker Length: Create and test analogs with shorter or longer linkers to find the optimal balance between stability and activity.[1] |
| High variability in pharmacokinetic (PK) data | Degradation of the PROTAC during sample preparation, storage, or analysis.[1] | 1. Optimize Analytical Methods: Ensure LC-MS/MS parameters are optimized to minimize in-source fragmentation.[1] 2. Assess Plasma Stability: Conduct plasma stability assays to check for degradation in biological matrices.[1] 3. Standardize Sample Handling: Implement consistent and rapid sample processing protocols, ensuring enzymatic activity is quenched immediately.[1] |
| Poor oral bioavailability | High first-pass metabolism in the liver and/or gut wall.[1][2] Low cell permeability due to the hydrophilic nature of the PEG linker.[1] | 1. Improve Metabolic Stability: Use the strategies mentioned above (e.g., incorporating rigid linkers).[1][2] 2. Enhance Permeability: Replace a portion of the PEG linker with a more lipophilic moiety, like a phenyl ring, to improve passage through the cell membrane.[1][2] 3. Formulation Strategies: Investigate formulation approaches such as amorphous solid dispersions to enhance solubility and dissolution rate.[1][10] |
| PROTAC appears inactive in cellular assays | The PROTAC is not effectively forming a stable ternary complex.[1][2] The PROTAC is not efficiently penetrating the cell membrane.[1][2] | 1. Modify Linker Geometry: Alter the linker's length and composition to change the distance and orientation between the two ligands, which can promote more stable ternary complex formation.[1] 2. Confirm Ternary Complex Formation: Utilize biophysical assays like TR-FRET or SPR to verify that the PROTAC can form the ternary complex.[1] 3. Assess Cell Permeability: Perform a Caco-2 permeability assay to directly measure the PROTAC's ability to cross cell membranes.[1][11] |
Data Presentation: Impact of Linker Modification on PROTAC Properties
The following tables summarize general trends observed when modifying PROTAC linkers. Direct comparisons between different studies should be made with caution as the PROTAC scaffolds and target proteins may vary.
Table 1: Effect of Linker Composition on Metabolic Stability
| PROTAC Series | Linker Type | Key Structural Moiety | Relative Metabolic Stability (t½ in HLM) | Primary Metabolic Pathway |
| A | Flexible | PEG Chain | Low | O-dealkylation[1][2] |
| A | Flexible | Alkyl Chain | Moderate | Hydroxylation |
| A | Rigidified | PEG-Piperazine | High | Reduced O-dealkylation |
| B | Flexible | PEG Chain | Low | O-dealkylation[5] |
| B | Rigidified | PEG-Triazole | High | Blocked O-dealkylation |
HLM: Human Liver Microsomes
Table 2: Influence of Linker Properties on Overall PROTAC Profile
| Linker Property | Modification Example | Impact on Solubility | Impact on Permeability | Impact on Metabolic Stability |
| Hydrophilicity | Increasing PEG units | Increase[7][12] | Decrease[13] | Decrease[7] |
| Lipophilicity | Replacing PEG with alkyl chain | Decrease[1] | Increase[1] | Variable |
| Rigidity | Incorporating piperazine/triazole | Increase/Variable[2][3] | Variable | Increase[1][2] |
| Length | Extending PEG/alkyl chain | Variable | Variable | Decrease[3][] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the intrinsic clearance rate of a PROTAC by measuring its rate of degradation when incubated with human liver microsomes, a source of drug-metabolizing enzymes like CYPs.[1][4]
Materials:
-
Test PROTAC
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known high clearance, e.g., Verapamil)[4]
-
Negative control (compound with known low clearance, e.g., Warfarin)[4]
-
Acetonitrile (ACN) with an internal standard (for quenching and sample preparation)[4]
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent like DMSO.[4]
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, HLM, and the test PROTAC (final concentration typically 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[4]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[4]
-
Quenching: Immediately add the aliquot to a separate plate or tube containing cold ACN with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[1][4]
-
Sample Preparation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.[1] Transfer the supernatant to a new plate for analysis.[1][4]
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point.[1]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
Determine the slope of the line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[1]
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma to identify degradation by plasma enzymes (e.g., esterases, amidases).[2]
Materials:
-
Test PROTAC
-
Human plasma (or other species of interest)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add the plasma.
-
Add the test PROTAC to the plasma (final concentration typically 1 µM).[2]
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-PROTAC mixture to a new plate containing cold ACN with IS to precipitate proteins.[2]
-
Vortex and centrifuge the plate.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTAC Incubation Time and Concentration
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Proteolysis Targeting Chimeras (PROTACs) in cell culture. Find detailed protocols and structured data to guide your experimental design and interpretation.
Troubleshooting Guide
This section addresses common issues encountered during PROTAC experiments.
Question: My PROTAC isn't causing any degradation of my target protein. What are the common reasons for this?
Answer: A lack of degradation is a frequent challenge that can stem from several factors. A systematic evaluation is key to identifying the bottleneck.[1]
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[2][3] Consider modifying the linker to improve physicochemical properties or using cell lines with higher permeability.[2]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.[2] It's crucial to verify target engagement and the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4]
-
Low E3 Ligase Expression: The chosen cell line may have insufficient levels of the required E3 ligase (e.g., VHL or Cereblon).[5] Verify the expression of the relevant E3 ligase in your cell line via Western Blot or qPCR.[5] The efficacy of CRBN-recruiting PROTACs, for instance, can be higher in hematopoietic cancer lines due to greater CRBN expression.[6]
-
Inefficient Ubiquitination: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1][2] This can occur if lysine (B10760008) residues on the target protein are not accessible.
-
Rapid Protein Re-synthesis: The rate of new protein synthesis might be outpacing the rate of degradation.[7]
-
PROTAC Instability: The compound may be unstable in the cell culture medium.[2] It's advisable to assess the stability of your PROTAC in media over the experimental time course.[2]
Below is a logical workflow to diagnose a lack of PROTAC activity.
Question: I'm observing a "hook effect" with my PROTAC. What does this mean and how can I avoid it?
Answer: The "hook effect" is a characteristic phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[2][8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2][5][8]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Always test a broad range of concentrations (e.g., from picomolar to micromolar) to fully characterize the degradation profile and identify the optimal concentration window.[4] It is recommended to use at least 8-10 concentrations with half-log dilutions.[9]
-
Test Lower Concentrations: The "sweet spot" for maximal degradation often lies in the nanomolar to low micromolar range.[2]
-
Enhance Cooperativity: PROTACs can be designed to promote positive cooperativity, which stabilizes the ternary complex over the binary ones, thereby reducing the hook effect.[2][10] This can be influenced by the linker design.[9]
Question: My degradation results are inconsistent between experiments. What could be the cause?
Answer: Inconsistent results often point to variability in cell culture conditions.
-
Cell Health and Confluency: Ensure that cells are healthy and within a consistent passage number range. Seeding densities should be standardized to achieve similar confluency (e.g., 70-80%) at the time of harvest, as this can affect protein expression and the ubiquitin-proteasome system.[2][4]
-
PROTAC Stability: As mentioned, the stability of the PROTAC in your culture medium can impact results. Assess its stability over your experimental timeframe.[2]
-
Experimental Timing: The kinetics of degradation can vary. Perform a time-course experiment to identify the ideal incubation period.[4]
| Troubleshooting Summary | Possible Cause | Recommended Solution |
| No Degradation | Insufficient PROTAC concentration or incubation time. | Perform a wide dose-response (0.1 nM to 10 µM) and time-course (e.g., 2-24 hours) experiment.[5] |
| Low cell permeability. | Assess permeability; consider modifying PROTAC linker or changing cell line.[2][5] | |
| Low E3 ligase expression in the cell line. | Verify E3 ligase expression (Western Blot, qPCR).[5] | |
| Weak Degradation | Suboptimal ternary complex formation. | Verify complex formation (e.g., Co-IP). Optimize linker and/or E3 ligase choice.[1][2] |
| Inefficient ubiquitination. | Perform an in-cell ubiquitination assay. Redesign PROTAC to improve geometry.[1][2] | |
| Hook Effect | Excess PROTAC concentration leading to binary complexes. | Test a wider, lower concentration range to find the optimal window for degradation.[2][5] |
| High Cell Toxicity | PROTAC concentration is too high or off-target effects. | Lower the PROTAC concentration. Determine the IC50 for viability and work below that value.[5] |
| Inconsistent Results | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and confluency.[2] |
| PROTAC instability in media. | Assess compound stability over the experimental time course.[2] |
Frequently Asked Questions (FAQs)
Q1: What are DC50 and Dmax?
A1: DC50 (Degradation Concentration 50%) is the concentration of a PROTAC at which 50% of the target protein is degraded.[11][12] Dmax is the maximum level of degradation that can be achieved with a given PROTAC.[7][11] These two values are key parameters for assessing a PROTAC's potency and efficacy.
Q2: What is a good starting concentration range and incubation time for a new PROTAC?
A2: It is crucial to determine these parameters empirically for each new PROTAC, target, and cell line combination.
-
Concentration: A broad dose-response curve is recommended, typically ranging from picomolar to high micromolar (e.g., 0.1 nM to 10 µM).[5] This wide range helps to identify the optimal concentration and reveal any potential hook effect.[5]
-
Incubation Time: A common starting point is a 24-hour incubation.[5] However, degradation can be observed in as little as a few hours.[5] A time-course experiment (e.g., 2, 4, 8, 16, and 24 hours) at a fixed optimal concentration is essential to determine the kinetics of degradation.[4][13] For some systems, effective incubation times can range from 24-96 hours.[14]
Q3: What are the essential negative controls for a PROTAC experiment?
A3: Proper controls are critical to ensure the observed degradation is a direct result of the PROTAC's intended mechanism.
-
Inactive Control PROTAC: Use a mutant PROTAC where either the target-binding or the E3-ligase-binding component is inactivated (e.g., through an amino acid substitution or stereochemical change).[5][14] This control should not induce degradation and confirms the necessity of forming the ternary complex.[3][14]
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should block or rescue the degradation of the target protein.[1][14] This confirms that the degradation is dependent on the proteasome.[14]
-
Competition Experiments: Co-treatment with an excess of the target-binding warhead or the E3 ligase ligand alone should compete with the PROTAC and prevent degradation.[15]
| Representative PROTAC Experimental Parameters | |
| Parameter | Typical Range / Value |
| Concentration Range (Dose-Response) | 0.1 nM - 10 µM[5] |
| Time Points (Time-Course) | 2, 4, 8, 16, 24 hours[5][13] |
| DC50 (Potency) | Varies greatly (low nM to µM)[7] |
| Dmax (Efficacy) | >80% is often considered effective[9] |
| Cell Seeding Density | Aim for 70-80% confluency at harvest[4] |
| Vehicle Control (e.g., DMSO) | ≤ 0.1%[13] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment via Western Blotting
This protocol determines the optimal concentration (DC50, Dmax) and time for PROTAC-mediated protein degradation.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight.[9]
-
PROTAC Treatment:
-
For Dose-Response: The next day, treat cells with a wide range of serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).[5]
-
For Time-Course: Treat cells with a fixed, optimal concentration of the PROTAC and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours).[13]
-
Always include a vehicle-only control (e.g., DMSO at ≤ 0.1%).[13]
-
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[9][13]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[5]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[13]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[5][13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[13]
-
-
Data Analysis: Visualize bands using an ECL substrate.[12] Quantify the band intensities using image analysis software.[5] Normalize the target protein band intensity to the loading control.[5] Plot the percentage of remaining protein against the PROTAC concentration or time to determine DC50, Dmax, and degradation kinetics.[2]
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing ubiquitination of the target protein.[2]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration. Critically, co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[1][2] Include vehicle and PROTAC-only controls.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions and heat at 95°C.[2] Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Immunoprecipitation (IP): Immunoprecipitate the target protein from the cell lysates using a specific antibody overnight at 4°C.[1][2] Use protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Western Blotting: Elute the captured proteins from the beads by boiling in sample buffer. Analyze the eluate by Western blotting using an anti-ubiquitin antibody.[1] An increase in a high-molecular-weight smear or laddering pattern in the PROTAC-treated sample compared to the control indicates poly-ubiquitination of the target protein.[1]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify that the PROTAC is physically bridging the target protein and the E3 ligase inside the cell.[1]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at its optimal concentration (or a range) for a short duration (e.g., 1-4 hours).[1] Include a vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.[1]
-
Immunoprecipitation: Incubate the cleared cell lysate with an antibody against either the target protein or the E3 ligase (e.g., anti-VHL or anti-CRBN) overnight at 4°C.[1]
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binders. Elute the protein complexes.[4]
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the co-precipitated protein (e.g., increased E3 ligase signal when pulling down the target protein) in the PROTAC-treated sample indicates the formation of the ternary complex.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lifesensors.com [lifesensors.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Why is my thalidomide-based PROTAC not degrading the target protein?
Welcome to the technical support center for thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where a thalidomide-based PROTAC is not degrading the target protein.
Frequently Asked Questions (FAQs)
Q1: My thalidomide-based PROTAC isn't showing any degradation of my target protein. Where do I start?
A1: A lack of target protein degradation can stem from several factors. A systematic approach is recommended to pinpoint the issue. We suggest a tiered troubleshooting workflow:
-
Verify PROTAC Integrity and Cellular Access: Confirm the compound's stability, solubility, and ability to enter the cell.
-
Confirm Binary Engagement: Ensure the PROTAC can independently bind to both the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ligase.
-
Assess Ternary Complex Formation: Verify that the PROTAC can successfully bring the POI and CRBN together to form a stable ternary complex.
-
Evaluate Downstream Events: Check for target ubiquitination and proteasomal degradation.
-
Optimize Experimental Conditions: Rule out issues like the "hook effect" by testing a broad range of concentrations and time points.[1][2]
Q2: How do I know if my PROTAC is getting into the cells?
A2: Poor cell permeability is a common challenge for PROTACs due to their larger size and physicochemical properties.[1] Several assays can be used to assess cell permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that predicts passive diffusion across an artificial lipid membrane.[3][4]
-
Caco-2 Cell Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model human intestinal absorption and can provide insights into both passive diffusion and active transport.[3][4]
A low apparent permeability coefficient (Papp) in these assays may indicate that the PROTAC is not efficiently crossing the cell membrane.
Q3: How can I confirm that my PROTAC is binding to the target protein and Cereblon (CRBN)?
A3: Before a PROTAC can induce degradation, it must first bind to both the target protein and the CRBN E3 ligase. This is known as binary engagement. Several biophysical and cellular assays can be used to confirm these interactions:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein upon ligand binding in a cellular environment. An increase in the melting temperature of the target protein or CRBN in the presence of the PROTAC indicates binding.
-
Fluorescence Polarization (FP): This in vitro assay measures the change in the polarization of fluorescently labeled ligands upon binding to a protein.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing detailed thermodynamic parameters of the interaction.
Q4: I've confirmed binary binding, but still see no degradation. How do I check for ternary complex formation?
A4: The formation of a stable ternary complex (Target Protein - PROTAC - CRBN) is a critical step for successful degradation.[5] The following assays can be used to detect and characterize this complex:
-
Co-Immunoprecipitation (Co-IP): This technique involves using an antibody to pull down the target protein from cell lysates and then using another antibody to detect the presence of CRBN in the pulled-down complex. An increased CRBN signal in PROTAC-treated samples compared to controls indicates ternary complex formation.[2]
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to detect the proximity of the target protein and CRBN.[5][6][7] An increase in the BRET signal upon PROTAC treatment is indicative of ternary complex formation.
Q5: What is the "hook effect" and how can it affect my results?
A5: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[1] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex.[1] To avoid misinterpreting your data, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.[1][8]
Q6: My ternary complex seems to form, but the target is still not degraded. What should I check next?
A6: If you have confirmed ternary complex formation, the issue may lie in the downstream ubiquitination and proteasomal degradation steps.
-
In-Cell Ubiquitination Assay: This assay determines if the target protein is being ubiquitinated in a PROTAC-dependent manner. This is typically done by immunoprecipitating the target protein and then performing a Western blot with an anti-ubiquitin antibody. An increase in the ubiquitination signal in PROTAC-treated cells (often pre-treated with a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate) confirms that the E3 ligase is active towards the target.[2][9]
-
Proteasome Activity Assay: To ensure that the proteasome is functional in your cells, you can use a commercially available kit to measure its activity. A significant decrease in proteasome activity could explain the lack of degradation.
Q7: Could the cell line I'm using be the problem?
A7: Yes, the choice of cell line is critical. A common reason for the failure of thalidomide-based PROTACs is low or absent expression of Cereblon (CRBN) in the chosen cell line.[1] It is essential to verify the expression level of CRBN in your cell line using Western blotting or by consulting resources like the Human Protein Atlas.[10][11] Hematological malignancy cell lines tend to have higher CRBN expression compared to solid tumor cell lines.[12]
Troubleshooting Workflow
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for thalidomide-based PROTACs to serve as a reference for expected outcomes.
Table 1: Comparative Degradation Potency of a BET-Targeting PROTAC
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 | [13] |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | IC50 (µM) for hTBD |
| 6a | > 500 |
| 6b | 190 ± 32 |
| 8a | > 500 |
| 8b | 140 ± 29 |
| 8c | 450 ± 110 |
| 8d | 63 ± 16 |
| 8e | > 500 |
| 8f | 210 ± 51 |
hTBD: human Thalidomide Binding Domain of CRBN. Data from a MicroScale Thermophoresis (MST) assay.[14]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein and CRBN
-
Thalidomide-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[8]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and a loading control. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control.[1]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.
Materials:
-
Cell line expressing the target protein and CRBN
-
Thalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Non-denaturing lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Protein A/G magnetic or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot (anti-target protein, anti-CRBN)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations and a vehicle control for 2-4 hours.[2]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with beads. Incubate the pre-cleared lysate with an antibody against your target protein overnight at 4°C.[1]
-
Complex Pulldown: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washes: Wash the beads several times to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blot using antibodies for your target protein and CRBN. An increased CRBN signal in the PROTAC-treated samples indicates ternary complex formation.[2]
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated in a PROTAC-dependent manner.
Materials:
-
Same as Co-IP protocol
-
Proteasome inhibitor (e.g., MG132)
-
Anti-ubiquitin antibody for Western blot
Procedure:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.[2]
-
PROTAC Treatment: Treat cells with the PROTAC or vehicle control for 2-4 hours.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation for your target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blot using an anti-ubiquitin antibody. A smear of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of the target protein.
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Permeability Assay - Profacgen [profacgen.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell line - CRBN - The Human Protein Atlas [proteinatlas.org]
- 11. CRBN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. The clinical significance of cereblon expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Bioavailability of Large PROTAC Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo bioavailability of large PROTAC (PROteolysis TArgeting Chimera) molecules.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do large PROTAC molecules typically have low in vivo bioavailability?
A1: The primary challenge with PROTACs is that their structural characteristics often place them in the "beyond Rule of Five" (bRo5) chemical space.[1][2] Most PROTACs have a high molecular weight (typically 700-1200 Da), a large polar surface area, and a high number of rotatable bonds.[1][3] These properties contribute significantly to several issues that limit oral bioavailability:
-
Poor Aqueous Solubility: Many PROTACs are highly hydrophobic and crystalline, leading to low solubility in the gastrointestinal tract, which is a prerequisite for absorption.[4][5][6]
-
Low Cell Permeability: Their large size and polarity hinder their ability to passively diffuse across the intestinal membrane and enter target cells.[5][7]
-
High First-Pass Metabolism: Before reaching systemic circulation, orally administered drugs are exposed to metabolic enzymes in the gut wall and liver, a phenomenon known as "first-pass" metabolism, which can degrade the PROTAC molecule.[1][8]
-
Efflux Transporter Substrates: PROTACs can be recognized and pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[2]
Q2: What are the key physicochemical properties to consider when designing orally bioavailable PROTACs?
A2: To enhance the likelihood of achieving oral bioavailability, careful optimization of several physicochemical properties is essential. While PROTACs do not adhere to traditional "drug-like" rules, balancing the following properties is critical:
-
Molecular Weight (MW): While inherently large, minimizing MW where possible is beneficial. Choosing smaller E3 ligase ligands can help.[1]
-
Lipophilicity (logP): A balance is crucial. While high lipophilicity can improve membrane permeability, it often leads to poor solubility.[6]
-
Polar Surface Area (PSA): Reducing the PSA can improve permeability. This can be achieved by forming intramolecular hydrogen bonds, which allows the molecule to adopt a more compact, less polar conformation.[1][2]
-
Hydrogen Bond Donors/Acceptors: Minimizing the number of hydrogen bond donors and acceptors is a key strategy to improve permeability.[2]
-
Rotatable Bonds: A high number of rotatable bonds can be entropically unfavorable for membrane crossing. Rigidifying the linker can sometimes be advantageous.[7]
Q3: How does the choice of E3 ligase ligand affect the oral bioavailability of PROTACs?
A3: The choice of E3 ligase ligand significantly influences the overall physicochemical properties of the PROTAC. The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1] CRBN-recruiting ligands are generally smaller and more "drug-like" than VHL-based ligands.[2] Consequently, CRBN-based PROTACs often have a lower molecular weight and may exhibit more favorable properties for oral absorption.[1] For example, the orally administered PROTACs ARV-110 and ARV-471, which have advanced to later-stage clinical trials, both utilize CRBN ligands.[1][5] In contrast, VHL-based PROTACs are often larger and may require intravenous delivery.[5]
Q4: What is the "chameleon effect" and how can it be leveraged to improve PROTAC permeability?
A4: The "chameleon effect" refers to the ability of some large molecules, including PROTACs, to adopt different conformations depending on their environment.[3][9] By forming intramolecular hydrogen bonds, a PROTAC can shield its polar functional groups, reducing its effective size and polarity.[1] This allows it to transform from a linear, polar structure in an aqueous environment (like the gut lumen) into a more compact, "ball-like," and less polar shape that is more favorable for crossing the nonpolar lipid bilayer of cell membranes.[1][2] Designing PROTACs with the ability to form these transient, lower-polarity conformations is a key strategy to improve cell permeability and oral absorption.[1]
Section 2: Troubleshooting Guides
Problem 1: My PROTAC has poor aqueous solubility.
-
Symptoms: The compound precipitates out of aqueous buffers during in vitro experiments, or a suitable vehicle for in vivo oral dosing cannot be found.
| Possible Cause | Recommended Solution |
| High Lipophilicity & Crystalline Nature | Modify the chemical structure by introducing more polar groups, but be mindful of the impact on permeability. Consider a prodrug approach to transiently mask lipophilicity.[2] |
| Ineffective Formulation | Explore different salt forms or polymorphs. Use solubility-enhancing excipients or advanced formulation strategies like amorphous solid dispersions (ASDs), lipid-based nanoparticles, or self-emulsifying drug delivery systems (SEDDS).[2][6][10] |
| Irrelevant Buffer Conditions | Test solubility in biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid). PROTAC solubility often improves significantly in these media, suggesting that administration with food could enhance absorption in vivo.[1][3][8] |
Problem 2: My PROTAC shows low permeability in Caco-2 assays.
-
Symptoms: Low apparent permeability (Papp) values are observed. A significant portion of the compound cannot be accounted for at the end of the assay (low recovery).
| Possible Cause | Recommended Solution |
| Poor Passive Diffusion | Optimize the molecule to reduce its polar surface area and hydrogen bonding potential. A key strategy is to introduce intramolecular hydrogen bonds to promote a more permeable conformation.[1][2] Replacing a flexible PEG linker with a more rigid phenyl ring has also been shown to improve permeability.[1] |
| Substrate for Efflux Transporters (e.g., P-gp) | Confirm this by co-dosing with a known efflux inhibitor (e.g., verapamil) in the Caco-2 assay. If efflux is confirmed, modify the PROTAC structure to reduce its affinity for the transporter.[2] |
| Low Recovery due to Non-Specific Binding | The low solubility and high lipophilicity of PROTACs can lead to non-specific binding to the assay plates or cells, resulting in artificially low permeability readings.[9] To improve recovery, try using a transfer buffer containing BSA or another physiological solution.[9] |
| Compound Instability | Analyze the compound concentration in both the donor and receiver compartments at the end of the assay (e.g., by LC-MS) to check for degradation.[2] |
Problem 3: My PROTAC shows low oral bioavailability in animal models.
-
Symptoms: Low plasma exposure (AUC) and Cmax after oral (p.o.) dosing compared to intravenous (IV) dosing.
| Possible Cause | Recommended Solution |
| Poor Absorption from GI Tract | This is often a combination of low solubility and low permeability. Re-evaluate the physicochemical properties. Implement formulation strategies such as creating an amorphous solid dispersion (ASD) or a lipid-based formulation to improve solubility and absorption.[2][6][10] Consider administering the dose with food, as this can improve solubility in the gut.[1][8] |
| High First-Pass Metabolism | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify metabolic "hotspots" on the molecule.[2] Modify the PROTAC at these positions to block metabolism. Common strategies include deuteration or substitution with metabolically stable groups. The linker is often the most flexible part of the PROTAC for such modifications.[1][8] |
| Efflux back into Gut Lumen | If in vitro assays suggest the PROTAC is an efflux substrate, poor in vivo absorption may be due to active removal from intestinal cells. Structural modification is the primary strategy to address this.[2] |
| Inappropriate Animal Model | Be aware of species differences. For instance, rats can sometimes be less permissive to PROTAC absorption than mice.[2] |
Section 3: Data Presentation and Visualization
Data Tables
Table 1: Physicochemical Properties of Selected PROTACs
| PROTAC | Target | E3 Ligase | MW (Da) | clogP | Oral Bioavailability (F%) | Key Characteristics |
| ARV-110 | Androgen Receptor | CRBN | ~895 | N/A | Orally bioavailable in humans[1][5] | Advanced to Phase III clinical trials; administered with food.[1][5][8] |
| ARV-471 | Estrogen Receptor | CRBN | ~830 | N/A | Orally bioavailable in humans[1][5] | Advanced to Phase III clinical trials; administered with food.[1][5][8] |
| ARCC-4 | Androgen Receptor | VHL | 1024 | 7.16 | Very low (preclinical)[6] | Highly lipophilic with very poor aqueous solubility; used as a model for formulation studies.[6] |
| dBET6 | BRD4 | CRBN | ~786 | N/A | Orally bioavailable in mice[11] | Shows significant tumor reduction in mouse models via oral or IP administration.[11] |
Note: Exact bioavailability and logP values for clinical-stage PROTACs are often not publicly disclosed. The table reflects their known oral activity.
Table 2: Comparison of Formulation Strategies for Improving PROTAC Bioavailability
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution and supersaturation.[6] | Significant improvement in dissolution rate and solubility; established manufacturing techniques (spray drying, hot melt extrusion).[6][12] | The supersaturated state can be unstable, leading to precipitation. Requires careful polymer selection.[6] |
| Lipid-Based Formulations (e.g., SEDDS, LNPs) | The PROTAC is dissolved in a mixture of oils, surfactants, and co-solvents, which form fine emulsions or nanoparticles upon contact with aqueous fluids in the gut, enhancing solubilization.[6][10] | Can significantly increase solubility and absorption; may bypass first-pass metabolism via lymphatic uptake.[5][10] | Can be complex to develop; potential for drug precipitation upon dilution in the GI tract.[5] |
| Polymeric Micelles / Nanoparticles | The PROTAC is encapsulated within the hydrophobic core of self-assembling polymer micelles or nanoparticles.[5][10] | Improves solubility and stability; can be designed for targeted delivery by adding specific ligands to the surface.[5][10] | Can have complex manufacturing and characterization; potential for immunogenicity.[13] |
| Prodrugs | A cleavable promoiety is attached to the PROTAC to mask polar groups or improve solubility. The moiety is cleaved in vivo to release the active PROTAC.[1][8] | Can improve permeability and/or solubility.[1] | Further increases the molecular weight; cleavage efficiency can be variable.[1][8] |
Visualizations (Diagrams)
Caption: General mechanism of action for a PROTAC molecule.
Caption: Key physicochemical challenges limiting PROTAC bioavailability.
Caption: Troubleshooting workflow for low in vivo bioavailability.
Section 4: Key Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for PROTACs
This protocol is adapted for PROTACs, with modifications to address common low recovery issues.
Objective: To determine the apparent permeability coefficient (Papp) of a PROTAC molecule across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® plates (e.g., 24-well, 0.4 µm pore size)
-
Transport buffer (HBSS with 10 mM HEPES, pH 7.4)
-
Modified transport buffer (Transport buffer + 1% Bovine Serum Albumin, BSA)
-
PROTAC stock solution (in DMSO)
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability)
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of each well. Use only monolayers with TEER values > 250 Ω·cm².
-
Assay Preparation:
-
Wash the monolayers gently with pre-warmed transport buffer (37°C).
-
Prepare the dosing solution by diluting the PROTAC stock in the modified transport buffer (with 1% BSA) to the final concentration (e.g., 10 µM), ensuring the final DMSO concentration is <1%. Using BSA helps to reduce non-specific binding and improve recovery.[9]
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the PROTAC dosing solution to the apical (donor) chamber.
-
Add fresh, pre-warmed modified transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker (50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
-
At the end of the experiment, take a final sample from the apical chamber.
-
-
Efflux Ratio Measurement (Basolateral to Apical - B to A):
-
To determine if the PROTAC is an efflux substrate, perform the assay in the reverse direction (B to A).
-
-
Post-Assay Integrity Check: Add Lucifer yellow to the apical side of selected wells and measure its leakage to the basolateral side to confirm monolayer integrity was maintained.
-
Sample Analysis: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the apparent permeability coefficient, Papp (in cm/s), using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the compound is a substrate for active efflux.[2]
-
Calculate percent recovery to ensure data validity.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This is a small-scale method suitable for early-stage development when compound supply is limited.[6]
Objective: To prepare a PROTAC-polymer ASD to improve the compound's dissolution rate and aqueous solubility.
Materials:
-
PROTAC compound
-
Polymer (e.g., HPMCAS, PVP VA64, Eudragit® L 100-55)[6]
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane) capable of dissolving both the PROTAC and the polymer.
-
Rotary evaporator or vacuum oven.
-
Mortar and pestle.
Procedure:
-
Solvent and Polymer Selection:
-
Screen for a common solvent that can dissolve both the PROTAC and the selected polymer at the desired ratio.
-
Polymer selection can be guided by preliminary supersaturation testing.[6]
-
-
Dissolution:
-
Accurately weigh the PROTAC and the polymer (e.g., for a 10% drug load, use a 1:9 ratio of PROTAC:polymer).
-
Dissolve both components completely in the selected solvent in a round-bottom flask. Gentle warming or sonication may be required.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. The bath temperature should be kept as low as possible to avoid thermal degradation.
-
Continue evaporation until a thin, clear film is formed on the flask wall and all solvent is removed.
-
-
Drying and Collection:
-
Further dry the film under high vacuum for 12-24 hours to remove any residual solvent.
-
Carefully scrape the solid material from the flask.
-
-
Processing and Characterization:
-
Gently grind the collected ASD into a fine powder using a mortar and pestle.
-
Characterize the ASD to confirm its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).[6]
-
Evaluate the performance of the ASD using non-sink dissolution testing to measure the improvement in solubility and supersaturation compared to the crystalline PROTAC.[6]
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Mice (Oral Dosing)
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) of a PROTAC molecule after oral administration in mice.
Materials:
-
Test animals (e.g., male C57BL/6 mice, 8-10 weeks old)
-
PROTAC formulation (e.g., solution in PEG400/Tween80/Saline, or an ASD suspension in 0.5% methylcellulose)[11]
-
Dosing equipment (oral gavage needles)
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Anesthetic (if required for blood collection)
-
Centrifuge for plasma separation
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals for at least one week before the study.
-
Fast the animals overnight (with access to water) before dosing, unless a fed state is being investigated.
-
Administer the PROTAC formulation accurately via oral gavage (p.o.). A typical dose volume is 5-10 mL/kg. Use a vehicle control group.
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (typically 20-30 µL) at predetermined time points. A sparse sampling design is often used.
-
Example time points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood via a suitable method (e.g., tail vein, saphenous vein) into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 4000 g for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to a clean, labeled tube and store at -80°C until analysis.
-
-
Bioanalysis:
-
Prepare plasma samples for analysis, typically involving protein precipitation followed by centrifugation.
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate the key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
To determine oral bioavailability (F%), a separate group of animals must be dosed intravenously (IV) and the resulting AUC compared: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[2]
-
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. benchchem.com [benchchem.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. portonpharmatech.com [portonpharmatech.com]
- 13. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the purification of PROTAC final products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Proteolysis Targeting Chimera (PROTAC) final products.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during the purification of your PROTAC molecules.
Flash Chromatography Issues
Question: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate after synthesis, and they are very close to each other. How can I improve their separation on a flash column?
Answer:
Separating structurally similar impurities is a common challenge in PROTAC purification due to their complex nature. Here are several strategies to improve separation:
-
Optimize Your Solvent System:
-
Adjust Polarity: Systematically test different solvent ratios to maximize the difference in retention factor (ΔRf) between your product and the impurities. Aim for an Rf of 0.15-0.3 for your target compound to ensure good separation.
-
Solvent Selectivity: If adjusting polarity isn't sufficient, change the solvent system entirely. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol or acetone/hexanes. Different solvents interact differently with your compounds and the stationary phase, which can alter the separation selectivity.
-
-
Employ Gradient Elution:
-
Instead of running the column with a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the polarity during the run. This can help to better resolve compounds with similar Rfs.
-
-
Dry Loading:
-
If your crude product has poor solubility in the initial, less polar mobile phase, it can lead to band broadening and poor separation. To circumvent this, use a dry loading technique. Pre-adsorb your crude material onto a small amount of silica (B1680970) gel and load the dry powder onto the column. This ensures that the compound is introduced to the column in a concentrated band.
-
Question: My PROTAC seems to be degrading or "streaking" on the silica column. What can I do?
Answer:
PROTACs can be sensitive to the acidic nature of standard silica gel. Streaking is often a sign of compound degradation or strong, irreversible binding.
-
Test for Stability: Before committing your entire batch to a column, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or significant streaking, your compound is likely unstable on silica.
-
Use Deactivated Silica: You can use silica gel that has been treated with a base, such as triethylamine (B128534), to neutralize acidic sites. This is often done by adding a small percentage (0.1-1%) of triethylamine to your mobile phase.
-
Alternative Stationary Phases: Consider using a different stationary phase altogether. Alumina (basic or neutral) can be a good alternative for acid-sensitive compounds. Reversed-phase flash chromatography (C18 silica) is another excellent option, particularly for more polar PROTACs.
Preparative HPLC Issues
Question: My PROTAC product is co-eluting with an impurity in preparative HPLC. How can I resolve this?
Answer:
Co-elution is a frequent challenge in HPLC, especially with complex mixtures containing isomers or closely related byproducts.
-
Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
-
Change the Mobile Phase Modifier: If you are using trifluoroacetic acid (TFA), switching to formic acid (FA) can alter the selectivity of the separation. The change in pH and ion-pairing effects can influence the retention times of your product and impurities differently.[1]
-
Try a Different Column: The choice of stationary phase is critical. If you are using a C18 column, consider trying a column with a different chemistry, such as a phenyl-hexyl or a biphenyl (B1667301) column. These columns offer different selectivities and may resolve your co-eluting peaks.
-
Orthogonal Purification: Employ a second purification step that separates based on a different principle. For example, if your primary purification is reversed-phase HPLC (separating by hydrophobicity), you could use ion-exchange chromatography (separating by charge) or size-exclusion chromatography (separating by size) as a secondary step.[1]
Question: I'm experiencing low recovery of my PROTAC from the preparative HPLC. What are the possible causes and solutions?
Answer:
Low recovery can be due to several factors, from poor solubility to irreversible binding to the column.
-
Improve Solubility: Ensure your PROTAC is fully dissolved in the injection solvent. It is best to dissolve the sample in the initial mobile phase. If a stronger solvent is needed, use the minimum amount possible to avoid peak distortion.
-
Check for Precipitation: Your PROTAC may be precipitating on the column, especially at the high concentrations used in preparative HPLC. Try injecting a more dilute sample.
-
Passivate the System: Some PROTACs can adsorb to the metal surfaces of the HPLC system. Passivating the system with a strong acid (like nitric acid, following the manufacturer's instructions) can help to minimize this.
-
Use a Different Column: If you suspect irreversible binding to the stationary phase, try a different type of column.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in PROTAC final products?
A1: Common impurities in PROTAC synthesis include:
-
Unreacted Starting Materials: The E3 ligase ligand, the target protein binder, or the linker precursors.
-
Incomplete Reaction Products: For example, a molecule where the linker has only coupled to the E3 ligase ligand but not the target protein binder.
-
Byproducts from Side Reactions: Depending on the coupling chemistry used, various side products can be formed.
-
Hydrolyzed Products: The linker or other functional groups on the PROTAC can be susceptible to hydrolysis, especially during workup and purification.
Q2: What are the recommended analytical techniques for characterizing the purity and identity of the final PROTAC product?
A2: A combination of techniques is essential for full characterization:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for confirming the chemical structure of the PROTAC. 2D NMR techniques like COSY and HSQC can provide further structural elucidation.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and confirm the connectivity of the different components (E3 ligase ligand, linker, and target binder).[2]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with UV or MS detection is the primary method for determining the purity of the final product.
Q3: My PROTAC has poor solubility. How can this affect purification and what can I do about it?
A3: Poor solubility can lead to several purification challenges, including difficulty in loading the sample onto a column, precipitation during the purification process, and inaccurate quantification. To address this:
-
Solvent Selection: Experiment with different solvent systems to find one in which your PROTAC is more soluble. The addition of small amounts of DMSO or DMF can sometimes help, but be aware that these are strong solvents and can affect chromatographic separation.
-
Temperature: Gently warming the sample can sometimes improve solubility, but be cautious as this can also lead to degradation.
-
pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the solvent can significantly impact its solubility.
Q4: How should I store my purified PROTAC to ensure its stability?
A4: PROTACs can be susceptible to degradation, particularly hydrolysis. For long-term storage:
-
Store as a Solid: It is best to store the purified PROTAC as a lyophilized powder.
-
Low Temperature: Store at -20°C or -80°C.
-
Protect from Light and Moisture: Use amber vials and store in a desiccator.
-
Aqueous Solutions: If you need to prepare a stock solution, use an anhydrous solvent like DMSO and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh.
Data Presentation
Table 1: Comparison of Purification Methods for a BET Degrader PROTAC
| Purification Method | Purity (%) | Yield (%) | Throughput |
| Flash Chromatography (Silica Gel) | 85-95 | 40-60 | High |
| Preparative HPLC (C18) | >98 | 20-40 | Low |
| Supercritical Fluid Chromatography (SFC) | >99 | 30-50 | Medium |
Data is representative and can vary significantly based on the specific PROTAC molecule and synthetic route.
Table 2: Typical Yields and Purity for Specific PROTACs
| PROTAC | Target | E3 Ligase | Purification Method | Yield (%) | Purity (%) | Reference |
| PROTAC 5 | BRD4 | CRBN | HPLC | 10 | >95 | [3] |
| PROTAC 6 | BRD4 | CRBN | HPLC | 2 | >95 | [3] |
| Compound 9 | BET | CRBN | Preparative HPLC | 63 | >95 | [2] |
| Compound 10 | BET | CRBN | Preparative HPLC | 75 | >95 | [1] |
| Compound 5k | TRIB2 | CRBN | N/A | N/A | >95 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography Purification
-
TLC Analysis: Develop a TLC solvent system that provides good separation of your target PROTAC from impurities, with an Rf value of approximately 0.15-0.3 for the product.
-
Column Packing: Select an appropriately sized silica gel cartridge based on the amount of crude material. Equilibrate the column with the chosen mobile phase.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase) and load it onto the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the top of the column.
-
-
Elution: Begin elution with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase over time.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified PROTAC.
Protocol 2: General Procedure for Preparative HPLC Purification
-
Analytical Method Development: Develop an analytical HPLC method that shows good separation of your PROTAC from impurities.
-
Method Scaling: Scale the analytical method to a preparative scale, adjusting the flow rate and injection volume for the larger column.
-
Sample Preparation: Dissolve the crude or partially purified PROTAC in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Purification: Equilibrate the preparative column with the initial mobile phase. Inject the sample and run the preparative method.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to your PROTAC.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Product Isolation: Combine the pure fractions and remove the HPLC solvents, typically by lyophilization, to yield the final purified PROTAC.
Mandatory Visualizations
Caption: A typical experimental workflow for PROTAC synthesis, purification, and analysis.
Caption: A logical decision tree for troubleshooting common PROTAC purification challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Beyond Thalidomide: A Comparative Guide to Alternative E3 Ligase Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. While ligands for the E3 ligase Cereblon (CRBN), derived from thalidomide, have been instrumental in the success of this technology, the exploration of alternative E3 ligases and their corresponding ligands is crucial for expanding the scope and overcoming the limitations of PROTACs. This guide provides an objective comparison of prominent alternative E3 ligase ligands to thalidomide, supported by experimental data, detailed methodologies, and visual pathway representations to aid researchers in the strategic design of novel protein degraders.
Performance Comparison of Alternative E3 Ligase Ligands
The choice of an E3 ligase and its recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing its degradation potency (DC50), maximal degradation level (Dmax), selectivity, and potential for off-target effects. This section provides a comparative overview of ligands for three well-studied alternative E3 ligases: von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).
Quantitative Performance Data of PROTACs Utilizing Alternative E3 Ligase Ligands
The following tables summarize the performance of representative PROTACs that employ VHL, MDM2, and IAP E3 ligase ligands for the degradation of various target proteins.
Table 1: Performance of VHL-based PROTACs
| PROTAC | Target Protein | VHL Ligand Scaffold | DC50 | Dmax | Cell Line | Reference |
| MZ1 | BRD4 | VH032-based | ~19 nM | >90% | HeLa | [1] |
| ARV-771 | BET proteins | (S,R,S)-AHPC-Me | <1 nM | Not Specified | Castration-resistant prostate cancer (CRPC) cells | |
| Compound 139 | BRD4 | Heterocyclic ligand | 3.3 nM | 97% | PC3 | |
| MS33 | WDR5 | Not Specified | 260 nM | 71% | Not Specified | [1] |
Table 2: Performance of MDM2-based PROTACs
| PROTAC | Target Protein | MDM2 Ligand | DC50 | Dmax | Cell Line | Reference |
| A1874 | BRD4 | Nutlin-based | 32 nM | Not Specified | Myeloid leukemia cells | [2] |
| 15a | MDM2 (self-degradation) | MDM2 ligand | Not Specified | Not Specified | Not Specified | [2] |
| Seldegamadlin (KT-253) | MDM2 (self-degradation) | Not Specified | 0.4 nM | Not Specified | RS4;11 | [2] |
| PROTAC 3 | BRD4 (short isoform) | rac-Nutlin-3 | Not Specified | Not Specified | Not Specified | [1] |
Table 3: Performance of IAP-based PROTACs (SNIPERs)
| PROTAC (SNIPER) | Target Protein | IAP Ligand | Concentration for Effect | % Degradation (Dmax) | Cell Line | Reference |
| SNIPER-1 | Androgen Receptor (AR) | IAP ligand | 3 µM | Effective degradation | Not Specified | [3] |
| SNIPER-19 | CDK4/6 | IAP ligand | 0.1 µM | >77% | MM.1S | [4] |
| SNIPER-20 | CDK4/6 | IAP ligand | 0.1 µM | >77% | MM.1S | [4] |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental procedures to evaluate PROTAC performance is fundamental for successful drug development.
PROTAC Mechanism of Action
Experimental Workflow for PROTAC Evaluation
Detailed Experimental Protocols
Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.[5][6]
a. Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[7][8][9]
a. Reaction Setup:
-
Prepare a reaction mixture containing:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5b)
-
The specific E3 ligase complex (e.g., purified VHL-ElonginB-ElonginC complex)
-
Purified target protein
-
Ubiquitin (often biotinylated for detection)
-
ATP
-
The PROTAC molecule at various concentrations
-
-
Include necessary controls, such as reactions lacking E1, E3, or the PROTAC.
b. Incubation and Termination:
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
c. Detection of Ubiquitination:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a membrane and perform a Western blot using an antibody against the target protein or streptavidin-HRP if biotinylated ubiquitin was used.
-
A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.[8]
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial, as its stability often correlates with degradation efficiency.[10][]
a. NanoBRET™ Assay (in-cell): [10]
-
Co-express the target protein fused to NanoLuc® luciferase (energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (energy acceptor) in cells.
-
Label the HaloTag® fusion with a fluorescent ligand.
-
Treat the cells with the PROTAC.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the donor and acceptor, confirming ternary complex formation.
b. AlphaLISA®/AlphaScreen® Assay (in vitro): [12]
-
Use a purified, tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).
-
Add the PROTAC to the mixture of proteins.
-
Add AlphaLISA® acceptor beads that bind to one tag (e.g., anti-GST) and AlphaScreen® donor beads that bind to the other tag (e.g., Nickel chelate).
-
Upon excitation, the donor beads generate singlet oxygen, which travels to the nearby acceptor beads if a ternary complex is formed, resulting in a chemiluminescent signal.
c. Surface Plasmon Resonance (SPR): [13]
-
Immobilize the target protein or the E3 ligase on a sensor chip.
-
Flow the PROTAC over the surface to measure the binary interaction.
-
Subsequently, flow the third component (E3 ligase or target protein) to measure the formation and stability of the ternary complex. This allows for the determination of binding kinetics and affinities.
d. Isothermal Titration Calorimetry (ITC): [13]
-
Titrate the PROTAC into a solution containing the target protein and E3 ligase.
-
Measure the heat changes associated with the binding events.
-
ITC provides a complete thermodynamic profile of the ternary complex formation, including the binding affinity (Kd) and stoichiometry.
Comparison of Alternative E3 Ligase Ligands
von Hippel-Lindau (VHL) Ligands
-
Advantages:
-
Well-characterized and potent small-molecule ligands are available, often based on the endogenous HIF-1α peptide.[][15]
-
VHL is expressed in most tissues, offering broad applicability.
-
The binding pocket is well-defined, aiding in rational PROTAC design.[]
-
-
Disadvantages:
-
Some VHL ligands can have higher molecular weights and poorer cell permeability compared to CRBN ligands.[]
-
VHL expression can be low in certain solid tumors, potentially limiting the efficacy of VHL-based PROTACs in those contexts.[]
-
MDM2 Ligands
-
Advantages:
-
Disadvantages:
Inhibitor of Apoptosis Proteins (IAP) Ligands
-
Advantages:
-
IAPs are often overexpressed in cancer cells, which could lead to tumor-selective protein degradation.[4]
-
A variety of small-molecule IAP ligands (e.g., derivatives of bestatin (B1682670) or SMAC mimetics) have been developed.[3]
-
-
Disadvantages:
Conclusion
The expansion of the E3 ligase toolbox beyond CRBN is a vibrant area of research that holds immense promise for the future of targeted protein degradation. VHL, MDM2, and IAPs represent the most advanced alternatives, each with a unique profile of advantages and disadvantages. The selection of an appropriate E3 ligase and its ligand should be a strategic decision based on the specific target protein, the cellular context, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to navigate this expanding landscape and design the next generation of innovative and effective PROTAC degraders.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Ternary Complex Formation [promega.com]
- 12. Ternary complex formation - Profacgen [profacgen.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
Comparative analysis of different length PEG linkers in PROTACs
A Comparative Analysis of PEG Linker Length in PROTAC Efficacy
The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3][4] The linker is not a passive spacer; its length is a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), and consequently, the efficiency of protein degradation.[4][5]
An optimal linker length is crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination.[4] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[3][] Conversely, an excessively long linker may result in a non-productive complex where ubiquitination sites are not accessible, or it may decrease the effective concentration of the PROTAC.[][7] Therefore, a systematic evaluation of different linker lengths is a key step in the development of a potent PROTAC.[4]
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2] By bringing a target protein into close proximity with an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin from an E2-ubiquitin complex to the target protein.[8] This polyubiquitination marks the target protein for degradation by the proteasome.[2]
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase.[8] Experimental data from various studies highlights that a "one-size-fits-all" approach is not applicable. A systematic screening of linker lengths is necessary to identify the optimal construct for each target.[5]
Data Presentation
The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on degradation efficacy, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [][8] E3 Ligase: VHL; Cell Line: MCF7
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| PROTAC 1 | 9 | >1000 | <20 |
| PROTAC 2 | 12 | ~500 | ~60 |
| PROTAC 3 | 16 | ~100 | >90 |
| PROTAC 4 | 19 | ~750 | ~50 |
| PROTAC 5 | 21 | >1000 | <30 |
Note: Data is summarized from published studies. Exact values can vary based on experimental conditions.[8]
Table 2: Effect of PEG Linker Length on TANK-binding kinase 1 (TBK1) Degradation [5][8] E3 Ligase: VHL
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| PROTAC A | <12 | No degradation observed | - |
| PROTAC B | 21 | 3 | 96 |
| PROTAC C | 29 | 292 | 76 |
Note: A minimum linker length was required to observe degradation for TBK1.[5][8]
Table 3: Influence of PEG Linker Length on BRD4 Degradation [9] E3 Ligase: Cereblon (CRBN)
| PROTAC Compound | PEG Units | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| PROTAC X | 2 | >100 | <50 |
| PROTAC Y | 3 | ~50 | ~80 |
| PROTAC Z | 5 | <10 | >95 |
| PROTAC W | 8 | ~25 | ~90 |
Note: Compiled data suggests an optimal length for BRD4 degradation, with decreased potency for shorter and longer linkers, a phenomenon sometimes attributed to the "hook effect."[9]
Experimental Protocols
The evaluation of PROTAC efficacy relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the comparison of different PEG linker lengths.
Experimental Workflow for PROTAC Evaluation
A typical workflow for designing and evaluating PROTACs with different linker lengths involves synthesis, in vitro assays to measure protein degradation, and biophysical assays to characterize ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Orthogonal Validation of PROTAC-Mediated Degradation
For researchers, scientists, and drug development professionals, the validation of on-target protein degradation is a critical step in the development of Proteolysis-Targeting Chimeras (PROTACs). Unlike traditional inhibitors, PROTACs mediate the degradation of a target protein, a mechanism that necessitates a multi-faceted validation approach to ensure efficacy and specificity. Relying on a single method is insufficient; therefore, a suite of orthogonal techniques is crucial for generating a robust and reliable data package.
This guide provides an objective comparison of key orthogonal methods used to validate PROTAC-mediated protein degradation. We will delve into detailed experimental protocols, present quantitative data for easy comparison, and provide visualizations to illustrate the underlying signaling pathways and experimental workflows.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1]
Figure 1: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
Comparison of Orthogonal Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[1] Below is a comparison of commonly employed orthogonal methods.
| Method | Principle | Throughput | Key Readouts | Pros | Cons |
| Western Blot | Antibody-based detection of protein levels following size separation. | Low to Medium | Protein band intensity, DC50, Dmax | Simple, widely available, provides molecular weight information. | Semi-quantitative, lower throughput, requires good antibodies. |
| ELISA | Antibody-based detection and quantification of protein levels in a plate-based format. | High | Protein concentration, DC50, Dmax | High throughput, quantitative, sensitive. | Can be prone to antibody cross-reactivity, may not distinguish between protein isoforms. |
| Flow Cytometry | Antibody-based detection of protein levels in single cells.[1][2][3] | High | Percentage of positive cells, mean fluorescence intensity.[1] | High-throughput, single-cell resolution, can analyze subpopulations.[1] | Requires cell surface or intracellular staining protocols, indirect protein measurement.[1] |
| Mass Spectrometry | Unbiased identification and quantification of proteins.[1][4] | Low to Medium | Global protein changes, off-target effects.[1] | Unbiased and comprehensive, can identify off-targets and post-translational modifications.[1] | Technically complex, lower throughput, expensive.[1] |
| Immunofluorescence | Antibody-based detection of protein localization.[1][2][3] | Low to Medium | Protein levels and subcellular localization.[1] | Provides spatial information, visual confirmation of degradation.[1] | Can be semi-quantitative, lower throughput.[1] |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.[1] Dmax: The maximal level of protein degradation achieved.[1]
Illustrative Data: Validation of BRD4 Degradation by MZ1
To illustrate how these methods compare, we have compiled representative data for the well-characterized BRD4-degrading PROTAC, MZ1.
| Method | Cell Line | Treatment Time | DC50 (nM) | Dmax (%) |
| Western Blot | HeLa | 24h | ~25 | >90 |
| ELISA | 293T | 18h | ~15 | >95 |
| Flow Cytometry | MOLM-13 | 6h | ~50 | >90 |
| Mass Spectrometry | HeLa | 24h | ~30 | >90 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the workflows and key steps for the discussed orthogonal validation methods.
Figure 2: A typical workflow for the orthogonal validation of a PROTAC candidate, moving from initial degradation assessment to mechanistic and functional studies.
Western Blot
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[1]
Detailed Protocol:
-
Cell Lysis: Treat cells with varying concentrations of the PROTAC for a desired time course. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the protein of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1] Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[1]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[1] Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax.[1]
ELISA (Enzyme-Linked Immunosorbent Assay)
Principle: This plate-based assay uses antibodies to detect and quantify a specific protein in a sample.
Detailed Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the protein of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add cell lysates (prepared similarly to Western Blot) to the wells and incubate.
-
Detection Antibody: Wash the plate and add a detection antibody that is also specific for the protein of interest and is conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Wash the plate and add a chromogenic or chemiluminescent substrate.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Generate a standard curve using a recombinant protein of known concentration. Calculate the concentration of the protein of interest in the samples and determine the percentage of degradation.
Flow Cytometry
Principle: This technique measures the fluorescence of individual cells as they pass through a laser beam.[1] By staining cells with fluorescently labeled antibodies against the protein of interest, it can quantify protein levels on a per-cell basis.[1]
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the PROTAC as required.[1] Harvest the cells by trypsinization or scraping.[1]
-
Fixation and Permeabilization (for intracellular targets): Fix the cells with a crosslinking agent like paraformaldehyde.[1] Permeabilize the cell membrane with a detergent (e.g., Triton X-100 or saponin) to allow antibody entry.
-
Staining: Incubate the cells with a primary antibody against the protein of interest. Wash the cells and incubate with a fluorescently labeled secondary antibody.[1]
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.[1]
-
Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) or the percentage of cells with reduced fluorescence.[1] Compare the results from PROTAC-treated cells to vehicle-treated controls.[1]
Mass Spectrometry (Proteomics)
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate.[1] It is the gold standard for assessing the selectivity of a PROTAC by revealing any unintended "off-target" degradation.[1]
Detailed Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control.[1] Lyse the cells and quantify the protein content.[1]
-
Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin.[1] Label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and measures the masses of the fragments to determine the amino acid sequence and identify the protein.
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment.[1] Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[1]
Conclusion
The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics.[1] A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods.[1] By combining traditional techniques like Western Blotting with high-throughput approaches such as ELISA and flow cytometry, and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating On-Target Protein Degradation: A Comparison of Control Experiments
For researchers, scientists, and drug development professionals in the rapidly advancing field of targeted protein degradation (TPD), rigorously confirming that a degrader molecule selectively eliminates its intended protein target is paramount. This guide provides an objective comparison of essential control experiments designed to validate on-target protein degradation, complete with supporting experimental data principles, detailed methodologies, and clear visual workflows.
The validation process for a targeted protein degrader, such as a Proteolysis-Targeting Chimera (PROTAC), is a multi-faceted endeavor that aims to confirm several key aspects of its mechanism of action.[1] It is crucial to demonstrate that the observed reduction in protein levels is a direct result of the intended degradation pathway and not due to off-target effects or other cellular mechanisms like transcriptional repression.[2]
Core Principles of On-Target Validation
Successful validation of on-target protein degradation hinges on a series of experiments that collectively build a strong case for the degrader's intended mechanism. These experiments are designed to answer the following critical questions:
-
Target Engagement: Does the degrader bind to the protein of interest (POI) and the recruited E3 ligase?[1]
-
Ternary Complex Formation: Does the degrader facilitate the formation of a stable ternary complex between the POI and the E3 ligase?[1][3]
-
Ubiquitination: Does ternary complex formation lead to the poly-ubiquitination of the POI?[1]
-
Proteasome-Dependence: Is the degradation of the POI mediated by the proteasome?[1]
-
E3 Ligase-Dependence: Is the degradation dependent on the specific E3 ligase the degrader is designed to recruit?
-
Specificity: Is the degradation selective for the intended POI, with minimal impact on other proteins (off-targets)?[1]
The following sections will delve into the key control experiments used to address these questions, providing a comparative overview of their principles, methodologies, and expected outcomes.
Comparison of Key Control Experiments for On-Target Validation
A suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package to confirm on-target degradation.[3] The table below summarizes the primary control experiments, their objectives, and the typical quantitative readouts.
| Control Experiment | Purpose | Primary Method(s) | Key Quantitative Readouts | Positive Control | Negative Control |
| Proteasome Inhibition | To confirm degradation is proteasome-dependent. | Western Blot, In-Cell Western | Rescue of POI degradation | Degrader-treated cells | Degrader + Proteasome Inhibitor (e.g., MG132, Bortezomib) treated cells |
| E3 Ligase Dependence | To verify that degradation is mediated by the intended E3 ligase. | CRISPR/Cas9 Knockout, siRNA/shRNA Knockdown | Abrogation of POI degradation in E3 ligase-deficient cells | Degrader-treated wild-type cells | Degrader-treated E3 ligase knockout/knockdown cells |
| Inactive Control Compound | To demonstrate that ternary complex formation is required for degradation. | Western Blot, Mass Spectrometry | Lack of POI degradation with the inactive compound | Active degrader | Inactive epimer or a compound with a mutated warhead |
| Rescue Experiments | To confirm that the observed phenotype is due to the degradation of the POI. | Overexpression of a degradation-resistant mutant of the POI | Reversal of the biological phenotype in the presence of the degrader | Cells expressing wild-type POI | Cells expressing degradation-resistant POI mutant |
| Transcriptional Analysis | To rule out that the reduction in protein levels is due to decreased gene expression. | RT-qPCR, RNA-Seq | No significant change in the mRNA levels of the POI | - | - |
| Global Proteomics | To assess the selectivity of the degrader across the entire proteome. | Mass Spectrometry (e.g., TMT-based) | Selective degradation of the POI with minimal changes in other protein levels | - | Vehicle (e.g., DMSO) treated cells |
| Orthogonal Detection of Degradation | To confirm POI degradation using multiple independent methods. | Western Blot, Mass Spectrometry, Flow Cytometry, HiBiT Assay | Consistent measurement of POI reduction across different platforms | - | Vehicle-treated cells |
Experimental Protocols
Detailed methodologies for the key control experiments are provided below.
Proteasome Inhibition Assay
Objective: To confirm that the degradation of the Protein of Interest (POI) is dependent on the proteasome.[1]
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Bortezomib) or a vehicle control (e.g., DMSO) for 1-2 hours.[1]
-
Degrader Treatment: Add the degrader at a concentration known to cause significant degradation (e.g., DCmax) and co-incubate for the desired time course (e.g., 6-24 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot Analysis: Perform Western blotting to detect the levels of the POI. A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.[1]
Expected Outcome: Pre-treatment with a proteasome inhibitor should rescue the degradation of the POI, resulting in protein levels comparable to the vehicle-treated control.
E3 Ligase Dependence Assay (CRISPR/Cas9 Knockout)
Objective: To verify that the degradation is mediated by the specific E3 ligase the degrader is designed to recruit (e.g., CRBN, VHL).
Methodology:
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a stable knockout of the E3 ligase gene (e.g., CRBN) in the cell line of interest. Validate the knockout by Western blot or sequencing.
-
Cell Seeding: Seed both wild-type and E3 ligase knockout cells at the same density and allow them to adhere.
-
Degrader Treatment: Treat both cell lines with increasing concentrations of the degrader for a specified time.
-
Western Blot Analysis: Harvest the cells and perform Western blot analysis for the POI and a loading control.
Expected Outcome: The degrader will induce degradation of the POI in wild-type cells but will have no effect in the E3 ligase knockout cells, demonstrating the requirement of the specific E3 ligase for its activity.
Inactive Control Compound Assay
Objective: To show that the degrader's activity is dependent on its ability to form a ternary complex between the POI and the E3 ligase.
Methodology:
-
Synthesize Inactive Control: Synthesize an inactive version of the degrader. This could be an epimer that does not bind the E3 ligase or a version with a modification to the POI-binding warhead that ablates its affinity.[2]
-
Cell Treatment: Treat cells with the active degrader and the inactive control compound at various concentrations for a defined period.
-
Western Blot Analysis: Perform Western blot analysis to assess the levels of the POI.
Expected Outcome: The active degrader will show dose-dependent degradation of the POI, while the inactive control compound will not, even at high concentrations.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in targeted protein degradation and the logic of control experiments.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: A typical workflow for the validation of a degrader candidate.
Caption: Logical flow of a proteasome inhibitor control experiment.
Conclusion
Validating on-target protein degradation requires a systematic and multi-pronged approach. Relying on a single analytical method is insufficient to definitively conclude a degrader's mechanism of action.[3] By employing a combination of the control experiments outlined in this guide—including proteasome inhibition, E3 ligase dependence, inactive controls, and global proteomics—researchers can build a robust body of evidence to confirm on-target activity and selectivity. This rigorous validation is essential for the successful development of targeted protein degraders as both powerful research tools and transformative therapeutics.
References
A Comparative Guide to Thalidomide, Lenalidomide, and Pomalidomide in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of many successful PROTACs is the E3 ligase-recruiting ligand. Among the most utilized are the immunomodulatory drugs (IMiDs)—thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931)—which hijack the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an objective comparison of the efficacy of these three ligands in PROTACs, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation protein degraders.
Performance Comparison: Efficacy in Protein Degradation
The choice of the CRBN ligand can significantly impact the efficacy of a PROTAC, which is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Generally, the higher binding affinity of lenalidomide and pomalidomide for CRBN translates to more potent protein degradation compared to thalidomide. Pomalidomide, in particular, has become a preferred CRBN ligand in many recent PROTAC designs due to its strong binding affinity, which can lead to more efficient formation of the ternary complex (Target Protein-PROTAC-CRBN) and subsequent degradation.[1]
While direct head-to-head comparisons across a wide range of targets are limited in the literature, the available data consistently points towards the superior performance of pomalidomide-based PROTACs.
Table 1: Comparison of CRBN Ligand Binding Affinities and Efficacy of Corresponding PROTACs
| CRBN Ligand | Binding Affinity (KD to CRBN) | PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide | ~250 nM[2][3] | PROTAC IDO1 Degrader-1 | IDO1 | HeLa | ~100 | >90 | [4] |
| Lenalidomide | ~178 nM[2] | Lenalidomide-based BRD4 Degrader | BRD4 | Jurkat | <10 | >95 | [5] |
| Pomalidomide | ~157 nM[2][3] | ARV-825 | BRD4 | Jurkat | <1 | >95 | [6] |
Note: Data is compiled from different studies, and experimental conditions may vary.
The enhanced binding affinity of lenalidomide and pomalidomide to CRBN is a key factor in their increased efficacy in PROTACs.[7][8] This stronger interaction promotes the stability of the ternary complex, a crucial step for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3]
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for thalidomide, lenalidomide, and pomalidomide in PROTACs is the recruitment of the CRBN E3 ubiquitin ligase to a specific protein of interest, leading to its degradation.
Caption: General mechanism of action for a CRBN-recruiting PROTAC.
The CRBN protein is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[9] The binding of an IMiD to CRBN alters its substrate specificity, enabling the recruitment of the target protein bound to the other end of the PROTAC.[10] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: The CRL4-CRBN complex and PROTAC-mediated ubiquitination.
Experimental Protocols
A standardized workflow is crucial for the evaluation and comparison of PROTAC efficacy. Below are detailed methodologies for key experiments.
1. Target Protein Degradation Assay (Western Blot)
This assay is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.[6]
-
2. Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to measure the formation of the ternary complex in a cellular or biochemical setting.[11][12]
-
Principle: This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC. The target protein and CRBN are labeled with a donor and an acceptor fluorophore, respectively. When the ternary complex forms, the fluorophores are brought into close proximity, resulting in a FRET signal.
-
Methodology:
-
Prepare a solution containing the purified target protein and the CRBN E3 ligase complex in an appropriate assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in a microplate.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies or reagents that specifically bind to the target protein and CRBN.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio indicates the formation of the ternary complex.[13]
-
3. Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on cells.
-
Methodology:
-
Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin.
-
Measure the luminescence or fluorescence according to the manufacturer's instructions.
-
The signal is proportional to the number of viable cells. This can be used to determine the half-maximal inhibitory concentration (IC50) of the PROTAC.[11]
-
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Conclusion
Thalidomide, lenalidomide, and pomalidomide have all been successfully employed as CRBN-recruiting ligands in the development of PROTACs. The available data strongly suggests that the higher binding affinities of lenalidomide and particularly pomalidomide for CRBN often lead to more potent and efficient degradation of target proteins. Pomalidomide's favorable characteristics have positioned it as a leading choice for the design of highly effective PROTACs in current drug discovery efforts. The selection of the optimal IMiD ligand, however, should be made in the context of the specific target protein and the overall desired properties of the PROTAC molecule, with rigorous experimental validation being paramount to success.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Ternary Complex Formation: A Biophysical Assay Comparison
For researchers, scientists, and drug development professionals navigating the intricate world of ternary complexes, robust validation is paramount. This guide provides an objective comparison of key biophysical assays, supported by experimental data, to aid in the selection of the most appropriate methods for characterizing these challenging interactions, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).
The formation of a ternary complex, where two proteins are brought into proximity by a small molecule, is the cornerstone of action for an expanding class of therapeutics, including PROTACs. These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The stability and kinetics of this ternary complex are critical determinants of a PROTAC's efficacy. Therefore, precise and quantitative characterization of its formation is a crucial step in drug discovery and development.
This guide delves into the most widely used biophysical assays for this purpose: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bioluminescence Resonance Energy Transfer (BRET), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Microscale Thermophoresis (MST). We will explore their principles, compare their performance based on quantitative data, and provide detailed experimental protocols.
Comparative Analysis of Biophysical Assays
The choice of a biophysical assay for validating ternary complex formation depends on several factors, including the specific information required (kinetics, thermodynamics, or in-cell engagement), throughput needs, and material consumption. The following table summarizes key quantitative parameters for popular assays, primarily focusing on the well-characterized BRD4:MZ1:VHL system.
| Assay | Parameters Measured | Typical K D Range | Throughput | Sample Consumption | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | k on , k off , K D , Cooperativity (α) | pM to mM | Medium | Low to Medium | Real-time kinetics, label-free, high sensitivity.[1][2][3][4] | Immobilization may affect protein activity, potential for mass transport limitations.[3] |
| Isothermal Titration Calorimetry (ITC) | K D , ΔH, ΔS, Stoichiometry (n), Cooperativity (α) | nM to µM | Low | High | Label-free, direct measurement of thermodynamic parameters, solution-based.[5][6][7] | Low throughput, high sample requirement, may not be suitable for very weak or very tight binders.[4][8] |
| Bioluminescence Resonance Energy Transfer (BRET) | Proximity Assay (BRET ratio) | N/A (EC 50 for complex formation) | High | Low | Live-cell measurements, high throughput, reflects cellular context.[9][10][11] | Requires genetic modification of proteins, indirect measurement of affinity. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Proximity Assay (TR-FRET ratio) | N/A (EC 50 for complex formation) | High | Low | Homogeneous assay, high throughput, sensitive.[12][13][14] | Requires labeling of components, potential for assay interference. |
| Microscale Thermophoresis (MST) | K D , Cooperativity (α) | pM to mM | Medium to High | Very Low | Low sample consumption, solution-based, tolerant to complex buffers.[15][16][17] | Requires fluorescent labeling of one component, indirect measurement of stoichiometry. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the PROTAC-mediated ternary complex formation and the workflows of the key biophysical assays.
Caption: PROTAC-mediated ternary complex formation and subsequent protein degradation pathway.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Experimental workflow for Bioluminescence Resonance Energy Transfer (BRET).
Detailed Experimental Protocols
This section provides generalized, step-by-step protocols for the key biophysical assays discussed. It is important to note that specific concentrations, incubation times, and instrument settings will need to be optimized for each individual system.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at a sensor surface.[4]
Objective: To determine the kinetics (k on , k off ) and affinity (K D ) of binary and ternary complex formation, and to calculate the cooperativity factor (α).
Materials:
-
Purified E3 ligase (e.g., VCB complex for VHL)
-
Purified target protein (POI)
-
PROTAC of interest
-
SPR instrument and sensor chips (e.g., Biacore)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a standard amine coupling chemistry (e.g., injection of EDC/NHS).
-
Immobilize the E3 ligase to the activated surface to a desired response level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, followed by a dissociation phase with running buffer.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine k a , k d , and K D for the binary interaction.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (K Dternary ).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = K D (binary) / K D (ternary).[3]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6][7]
Objective: To determine the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
Purified target protein (POI)
-
Purified E3 ligase complex
-
PROTAC of interest
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Matched dialysis buffer for all components
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Determine accurate concentrations of all components.
-
-
Binary Binding Affinity (PROTAC to E3 Ligase):
-
Load the E3 ligase solution into the ITC cell (e.g., 10-20 µM).
-
Load the PROTAC solution into the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration by injecting the PROTAC into the E3 ligase solution.
-
Analyze the data using a one-site binding model to determine K D1 .
-
-
Ternary Binding Affinity:
-
Prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell. The concentration of the POI should be in excess to ensure all E3 ligase is in a binary complex.
-
Load the PROTAC solution into the injection syringe.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-POI complex.
-
Analyze the data to determine the apparent K D for ternary complex formation (K D,ternary ).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = K D1 / K D,ternary .[18]
-
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures protein-protein interactions in live cells.[10] It relies on the energy transfer from a bioluminescent donor (e.g., NanoLuc) to a fluorescent acceptor (e.g., HaloTag ligand) when they are in close proximity.
Objective: To detect and characterize ternary complex formation in a physiological cellular environment.
Materials:
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component.
-
Mammalian cell line (e.g., HEK293)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
Protocol:
-
Cell Transfection:
-
Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Seed the transfected cells into a 96-well plate.
-
-
Cell Treatment:
-
Prepare a serial dilution of the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for a specified time.
-
-
Substrate and Ligand Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Signal Detection and Analysis:
-
Measure the donor and acceptor emission signals using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio as a function of PROTAC concentration to determine the EC 50 for ternary complex formation.
-
Conclusion
The validation of ternary complex formation is a critical aspect of developing novel therapeutics like PROTACs. The biophysical assays outlined in this guide each offer unique advantages and limitations. SPR and ITC provide detailed kinetic and thermodynamic information in vitro, while BRET and TR-FRET offer high-throughput screening capabilities and insights into complex formation within a cellular context. MST presents a valuable alternative with its low sample consumption and solution-based measurements. A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most comprehensive and robust characterization of ternary complex formation, guiding the rational design and optimization of next-generation therapeutics.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. aragen.com [aragen.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cbgp.upm.es [cbgp.upm.es]
- 7. azom.com [azom.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 17. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of prominent thalidomide-based Proteolysis Targeting Chimeras (PROTACs). By leveraging the cell's native ubiquitin-proteasome system, these heterobifunctional molecules offer a novel therapeutic modality focused on targeted protein degradation rather than mere inhibition. Thalidomide and its analogs (e.g., lenalidomide, pomalidomide) are frequently used to recruit the Cereblon (CRBN) E3 ubiquitin ligase, forming the basis for many PROTACs in development.[1][2] This document presents supporting experimental data for key examples, details the methodologies for cited experiments, and visualizes complex pathways and workflows to guide further research and development.
General Mechanism of Action
Thalidomide-based PROTACs function by inducing proximity between the target Protein of Interest (POI) and the CRBN E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically.[2][3] This event-driven pharmacology allows for sustained downstream effects and can address challenges associated with traditional small-molecule inhibitors, such as drug resistance.[3]
Comparative In Vivo Efficacy Data
The following sections compare the in vivo performance of two well-characterized, thalidomide-based PROTACs targeting distinct, high-value cancer targets: the Androgen Receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins.
Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[4][5] Its efficacy has been evaluated in preclinical models, particularly those resistant to standard-of-care AR inhibitors like enzalutamide.[4][5]
| Parameter | ARV-110 | Enzalutamide (Comparator) | Vehicle Control |
| Target | Androgen Receptor (AR) | Androgen Receptor (AR) | N/A |
| Animal Model | Castrated male mice with VCaP xenografts (Enzalutamide-resistant model) | Castrated male mice with VCaP xenografts (Enzalutamide-resistant model) | Castrated male mice with VCaP xenografts (Enzalutamide-resistant model) |
| Dosing | 10 mg/kg, PO, QD | 10 mg/kg, PO, QD | PO, QD |
| Tumor Growth Inhibition (TGI) | >100% (Tumor Regression)[5] | ~20%[5] | 0% |
| AR Protein Degradation | >90% at 1 mg/kg[5] | N/A (Inhibitor) | 0% |
| Effect on PSA Levels | Significant Reduction[6] | N/A (Resistant Model) | Increase |
Note: Data is synthesized from preclinical studies reported in the literature.[5][6] Direct comparisons should be made cautiously as experimental conditions can vary.
ARV-771 is a potent PROTAC that degrades BET proteins, including BRD4, which are critical regulators of oncogene transcription (e.g., c-MYC).[3] Its superior in vivo efficacy has been demonstrated against traditional BET inhibitors.
| Parameter | ARV-771 | OTX015 (Comparator) | Vehicle Control |
| Target | BET Proteins (BRD2/3/4) | BET Proteins (BRD2/3/4) | N/A |
| Animal Model | CB-17 SCID mice with 22Rv1 castration-resistant prostate cancer xenografts | CB-17 SCID mice with 22Rv1 xenografts | CB-17 SCID mice with 22Rv1 xenografts |
| Dosing | 50 mg/kg, IP, 5 days/week | 50 mg/kg, IP, 5 days/week | IP, 5 days/week |
| Tumor Growth Inhibition (TGI) | >100% (Tumor Regression) | ~50% (Tumor Stasis) | 0% |
| BRD4 Protein Degradation | >90% | N/A (Inhibitor) | 0% |
| Effect on c-MYC Levels | Profound & Sustained Reduction | Moderate & Transient Reduction | No Change |
Note: Data is synthesized from preclinical studies reported in the literature. Direct comparisons should be made cautiously.
Signaling Pathway Context
Understanding the target's role in cellular signaling is crucial for interpreting the therapeutic impact of its degradation.
AR is a ligand-activated transcription factor. In prostate cancer, aberrant AR signaling drives tumor cell proliferation and survival. ARV-110 eliminates the AR protein, thereby shutting down this entire signaling axis, which is a more comprehensive intervention than simply blocking ligand binding or receptor activation.[4]
BRD4 acts as an epigenetic reader, binding to acetylated histones at super-enhancers and promoters to recruit transcriptional machinery, driving the expression of key oncogenes like c-MYC.[7] ARV-771 degrades BRD4, preventing the formation of this transcriptional complex and leading to a potent and durable suppression of oncogene expression.[3]
Experimental Protocols
The following sections provide a generalized framework for conducting in vivo efficacy studies and a visual workflow for the experimental process.
This protocol outlines a typical methodology for evaluating the anti-tumor efficacy of a PROTAC in a mouse xenograft model, synthesized from common practices in the literature.[7][8]
-
Cell Culture & Implantation:
-
Culture human cancer cells (e.g., VCaP for prostate, RS4;11 for leukemia) under standard conditions.[7]
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10⁶ cells per 100-200 µL.[7][8]
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD-SCID or BALB/c nude).[7][8]
-
-
Tumor Growth and Study Initiation:
-
Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[8]
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
-
Compound Administration:
-
Prepare the PROTAC formulation (e.g., in 0.5% methylcellulose (B11928114) with 0.2% Tween 80 for oral dosing).
-
Administer the PROTAC and vehicle control according to the predetermined dose and schedule (e.g., 10 mg/kg, daily, via oral gavage or intraperitoneal injection).[7]
-
-
Efficacy and Tolerability Monitoring:
-
Pharmacodynamic (PD) Analysis:
-
Excise tumors and other relevant tissues.
-
Prepare tissue lysates for Western blot analysis to quantify the level of target protein degradation relative to a loading control (e.g., GAPDH).[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Evaluating the Selectivity Profile of a Thalidomide-Propargyne-PEG2-COOH PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1][2][3] This is achieved through a bifunctional molecule that simultaneously binds a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system for targeted degradation.[3][4][5][6] The selectivity of a PROTAC is a critical determinant of its therapeutic efficacy and safety, as off-target degradation can lead to unintended cellular consequences.[7][8]
This guide provides a comparative evaluation of the selectivity profile of a hypothetical PROTAC constructed from a Thalidomide-Propargyne-PEG2-COOH linker-ligand conjugate. Thalidomide (B1683933) and its analogs are widely used to recruit the Cereblon (CRBN) E3 ligase.[2][3][7][9] We will compare its performance against a well-characterized BET-family protein degrader, ARV-825, which utilizes a pomalidomide-based CRBN ligand.[7] This analysis will be supported by experimental data and detailed methodologies for key assessment techniques.
Comparative Performance of BET-Targeting PROTACs
The efficacy and selectivity of a PROTAC are significantly influenced by the choice of E3 ligase ligand and the nature of the linker connecting the two ends of the chimera.[4][7] The following tables summarize quantitative data for our hypothetical This compound-based BRD4 Degrader and the well-documented ARV-825, both targeting the BRD4 protein.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound-BRD4 Degrader | Thalidomide | BRD4 | Jurkat | < 5 | > 90 | Hypothetical |
| ARV-825 | Pomalidomide (B1683931) | BRD4 | Jurkat | < 1 | > 95 | [7] |
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
This table highlights the high potency of both CRBN-based PROTACs in degrading BRD4 in Jurkat cells. While both demonstrate nanomolar degradation capabilities, ARV-825 shows a slightly lower DC50 and higher Dmax, which can be attributed to the potentially stronger binding affinity of pomalidomide for CRBN compared to thalidomide.[3]
Understanding the Global Proteomic Impact
Beyond on-target potency, a comprehensive understanding of a PROTAC's impact on the entire cellular proteome is crucial for evaluating its selectivity. Mass spectrometry-based quantitative proteomics is the gold standard for this assessment, enabling the unbiased identification and quantification of thousands of proteins following PROTAC treatment.[1][7][10]
Table 2: Illustrative Proteomics Data for BRD4-Targeting PROTACs
| Protein | Function | This compound-BRD4 Degrader (Fold Change) | ARV-825 (Fold Change) |
| On-Target | |||
| BRD4 | Transcriptional Regulator | -15.2 | -18.5 |
| BRD2 | Transcriptional Regulator | -10.8 | -12.3 |
| BRD3 | Transcriptional Regulator | -9.5 | -11.1 |
| Known Off-Targets (Neosubstrates) | |||
| IKZF1 (Ikaros) | Lymphocyte Development | -8.1 | -9.2 |
| IKZF3 (Aiolos) | Lymphocyte Development | -7.5 | -8.8 |
| SALL4 | Transcription Factor | -2.5 | -3.1 |
| CK1α | Kinase | -1.2 | -1.5 |
| Unintended Off-Target | |||
| Protein X | Kinase | -1.1 | -1.3 |
This illustrative data showcases that while both PROTACs effectively degrade the intended BET family proteins (BRD2, BRD3, and BRD4), they also lead to the degradation of known "neosubstrates" of the thalidomide-CRBN complex, such as IKZF1 and IKZF3.[2][8][11] The degradation of these off-target proteins is an inherent characteristic of thalidomide-based PROTACs and a critical consideration in their therapeutic development.[8][12] The slightly more pronounced off-target degradation with ARV-825 could be linked to the higher affinity of pomalidomide for CRBN.
Experimental Protocols
Accurate assessment of PROTAC selectivity is crucial for preclinical development. The following are detailed protocols for key experimental assays.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein signal to the loading control to determine the percentage of remaining protein.
Quantitative Proteomics using Mass Spectrometry
This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.[2][10]
Methodology:
-
Cell Culture and Treatment: Culture cells and treat them with the PROTAC at different concentrations and for various durations. Include a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and quantify the total protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended for Multiplexing): Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify the proteins. Determine the fold change in protein abundance for the PROTAC-treated samples relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[1]
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Harvest and resuspend the cells in fresh media. Treat the cells with the PROTAC at various concentrations or with a vehicle control. Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target protein in the soluble fraction by Western blotting or other quantitative methods.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action for a thalidomide-based PROTAC and the general workflow for evaluating its degradation selectivity.
Caption: General mechanism of action for a Thalidomide-based PROTAC.
Caption: Workflow for evaluating PROTAC degradation selectivity.
Conclusion
The selectivity of a PROTAC is a multifaceted characteristic that extends beyond the binding affinity of its warhead to the protein of interest. For thalidomide-based PROTACs, the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase is paramount for efficient and specific degradation.[2] However, the inherent ability of the thalidomide moiety to recruit and degrade neosubstrates like IKZF1 and IKZF3 presents a significant challenge that must be carefully evaluated.[2][8]
A comprehensive assessment of degradation selectivity requires a combination of quantitative proteomics and targeted mechanistic assays. The experimental protocols and data presentation formats outlined in this guide provide a framework for the objective comparison of the hypothetical This compound-based PROTAC with other alternatives, enabling researchers to make informed decisions in the development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 10. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 11. researchgate.net [researchgate.net]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
A Comparative Guide to the Cross-Reactivity of Thalidomide-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of PROTACs (Proteolysis Targeting Chimeras) and molecular glues has opened new avenues in therapeutic development by enabling the targeted degradation of disease-causing proteins. Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are frequently employed as E3 ligase recruiters, specifically targeting the Cereblon (CRBN) E3 ubiquitin ligase. While effective in degrading their intended targets, these immunomodulatory drugs (IMiDs) and the PROTACs derived from them exhibit inherent cross-reactivity, leading to the degradation of off-target proteins known as "neosubstrates." This guide provides a comparative analysis of the cross-reactivity profiles of thalidomide-based degraders, supported by quantitative data and detailed experimental protocols to aid researchers in the development of more selective protein degraders.
Data Presentation: Quantitative Comparison of Neosubstrate Degradation
The primary off-target effects of thalidomide-based degraders stem from the recruitment of endogenous proteins to the CRBN E3 ligase complex, leading to their ubiquitination and subsequent proteasomal degradation.[1] The most well-characterized neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1α (CK1α), and the developmental transcription factor SALL4.[1][2][3][4] The extent of degradation of these neosubstrates can vary between different thalidomide analogs.
| Degrader | Neosubstrate | Cell Line | Fold Change (Degrader vs. Control) | Reference |
| Lenalidomide | IKZF1 | MM1S | >8-fold decrease | [2] |
| IKZF3 | MM1S | >8-fold decrease | [2] | |
| CK1α | KG-1 | Significant decrease | [4] | |
| Pomalidomide | IKZF1 | MM1S | Strong decrease | [5] |
| IKZF3 | MM1S | Strong decrease | [5] | |
| Thalidomide | SALL4 | H9 hESC | Dose-dependent decrease | [6] |
| ZNF692 | H9 hESC | Robust degradation | [2] | |
| RNF166 | H9 hESC | Robust degradation | [2] | |
| Lenalidomide | SALL4 | H9 hESC | Dose-dependent decrease | [6] |
| ZNF827 | H9 hESC | Additional degradation | [2] | |
| FAM83F | H9 hESC | Additional degradation | [2] | |
| RAB28 | H9 hESC | Additional degradation | [2] | |
| Pomalidomide | SALL4 | H9 hESC | Dose-dependent decrease | [6] |
Mandatory Visualization
Experimental workflow for assessing degrader cross-reactivity.
Experimental Protocols
1. Tandem Mass Tag (TMT)-Based Quantitative Proteomics for Off-Target Profiling
This protocol provides a global, unbiased view of proteome-wide changes upon degrader treatment, enabling the identification and quantification of off-target effects.
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293T, MM1S) to 70-80% confluency.
-
Treat cells with the thalidomide-based degrader at a desired concentration (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Harvest cells, wash with ice-cold PBS, and store pellets at -80°C.
-
-
Protein Extraction, Digestion, and TMT Labeling:
-
Lyse cell pellets in a urea-based lysis buffer (8 M urea, 50 mM Tris-HCl, pH 8.5) supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides using an appropriate protease (e.g., Trypsin).
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
-
Mass Spectrometry and Data Analysis:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance between the degrader-treated and control samples.
-
2. Western Blotting for Validation of Protein Degradation
Western blotting is a targeted approach to validate the degradation of specific on-target and off-target proteins identified from proteomics or predicted based on known neosubstrates.
-
Cell Lysis and Protein Quantification:
-
Following cell treatment as described above, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-IKZF1, anti-SALL4, or a loading control like anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
3. HiBiT Assay for Determining Degradation Kinetics (DC50 and Dmax)
The HiBiT assay is a sensitive, real-time method to quantify protein levels and determine key degradation parameters.[3] This protocol requires CRISPR/Cas9-mediated knock-in of the HiBiT tag into the endogenous locus of the target protein.[7]
-
Cell Preparation and Assay Setup:
-
Use a cell line endogenously expressing the HiBiT-tagged protein of interest.
-
Seed cells in a white, 96-well plate and allow them to attach overnight.
-
For live-cell assays, replace the culture medium with a CO2-independent medium containing the Nano-Glo® Endurazine™ live-cell substrate and incubate for at least 2 hours.
-
-
Degrader Treatment and Luminescence Measurement:
-
Prepare serial dilutions of the thalidomide-based degrader.
-
Add the degrader to the wells and measure luminescence at various time points using a plate reader. For endpoint assays, lyse the cells after a fixed incubation time and add the Nano-Glo® HiBiT lytic detection reagent before measuring luminescence.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Signaling Pathways and Logical Relationships
The off-target degradation of neosubstrates by thalidomide-based degraders can have significant biological consequences by perturbing various signaling pathways.
Signaling pathways affected by neosubstrate degradation.
IKZF1 and IKZF3: These transcription factors are crucial for lymphocyte development.[8][9] Their degradation by IMiDs is the basis for the therapeutic effect in multiple myeloma but also highlights a significant off-target effect for PROTACs targeting other proteins.[5][10]
SALL4: This transcription factor is a key regulator of embryonic development, and its degradation is linked to the teratogenic effects of thalidomide.[6][11][12] SALL4 is known to activate the Wnt/β-catenin signaling pathway and inhibit apoptosis, and its degradation can thus have profound effects on cell fate.[1][13]
CK1α: The degradation of CK1α by lenalidomide is particularly relevant in the context of myelodysplastic syndromes (MDS) with a 5q deletion, where haploinsufficiency of the CSNK1A1 gene (encoding CK1α) sensitizes cells to further degradation.[4][14]
By understanding the cross-reactivity profiles and employing rigorous experimental validation, researchers can design and develop more selective thalidomide-based degraders with improved therapeutic windows and reduced off-target liabilities.
References
- 1. SALL4 in gastrointestinal tract cancers: upstream and downstream regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SALL4 Oncogenic Function in Cancers: Mechanisms and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IKZF1 | Cancer Genetics Web [cancerindex.org]
- 9. Frontiers | Multifaceted roles of IKZF1 gene, perspectives from bench to bedside [frontiersin.org]
- 10. labs.dana-farber.org [labs.dana-farber.org]
- 11. Emerging Insights into Sall4’s Role in Cardiac Regenerative Medicine [mdpi.com]
- 12. ashpublications.org [ashpublications.org]
- 13. SALL4, the missing link between stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for using a propargyne handle over other conjugation chemistries
In the landscape of bioconjugation, the precise and stable attachment of molecules to proteins, peptides, and other biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. The choice of chemical ligation strategy is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final bioconjugate. While traditional methods targeting native amino acid residues, such as N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistries, have been widely adopted, the emergence of bioorthogonal reactions has provided researchers with more robust and specific alternatives.
This guide provides a comprehensive comparison of the propargyl handle, a cornerstone of "click chemistry," with other prevalent conjugation chemistries. We will delve into the experimental data underpinning the performance of each method, offering a clear justification for the selection of the propargyl handle in various research and drug development contexts.
The Power of the Propargyl Handle: An Introduction to Click Chemistry
The propargyl group, a terminal alkyne, serves as a versatile chemical handle for bioconjugation through its participation in the Nobel Prize-winning azide-alkyne cycloaddition reaction, a key example of "click chemistry." This reaction is characterized by its high efficiency, specificity, and biocompatibility. Two main variants of this reaction are widely used:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne (the propargyl handle) and an azide (B81097), forming a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that utilizes a strained cyclooctyne, which reacts spontaneously with an azide. This approach is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.
The bioorthogonality of the azide and alkyne groups is a key advantage; they are essentially inert to the vast array of functional groups present in biological systems, ensuring that the conjugation reaction proceeds only between the intended partners.[1]
Quantitative Comparison of Key Performance Metrics
To facilitate a clear and objective comparison, the following tables summarize the key performance indicators of the propargyl handle (via CuAAC and SPAAC) versus maleimide and NHS ester chemistries. The data presented is a synthesis from various studies and should be considered in the context of the specific biomolecules and reaction conditions employed.
Table 1: Reaction Kinetics
| Conjugation Chemistry | Target Functional Group | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time |
| CuAAC (Propargyl) | Azide | 10² - 10³ | 1 - 4 hours |
| SPAAC (Propargyl) | Azide | 10⁻¹ - 10¹ | 1 - 12 hours |
| Maleimide-Thiol | Thiol (Cysteine) | 10² - 10³ | 1 - 4 hours |
| NHS Ester-Amine | Amine (Lysine, N-terminus) | 10¹ - 10² | 1 - 4 hours |
Table 2: Stability of the Conjugate Linkage
| Conjugation Chemistry | Linkage Formed | Stability in Plasma | Key Considerations |
| CuAAC/SPAAC (Propargyl) | Triazole | Highly Stable | The triazole ring is exceptionally stable to hydrolysis and enzymatic cleavage. |
| Maleimide-Thiol | Thioether (Thiosuccinimide) | Potentially Unstable | Susceptible to retro-Michael addition, leading to deconjugation, especially in the presence of thiols like glutathione.[2] |
| NHS Ester-Amine | Amide | Highly Stable | The amide bond is generally very stable under physiological conditions. |
Table 3: Specificity and Potential Side Reactions
| Conjugation Chemistry | Specificity | Common Side Reactions |
| CuAAC/SPAAC (Propargyl) | High (Bioorthogonal) | Minimal side reactions with native biomolecules.[1] |
| Maleimide-Thiol | High for Thiols | Reaction with amines at pH > 7.5, hydrolysis of the maleimide ring, and retro-Michael addition of the conjugate.[3] |
| NHS Ester-Amine | Moderate | Reaction with multiple lysine (B10760008) residues leading to a heterogeneous product, hydrolysis of the NHS ester.[] |
Experimental Protocols
Detailed methodologies for the key conjugation chemistries are provided below to allow for a comprehensive understanding of the experimental workflows.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Propargylated Protein
Materials:
-
Propargylated protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Degassed buffer
Procedure:
-
In a microcentrifuge tube, combine the propargylated protein and the azide-containing molecule in degassed buffer.
-
In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ and THPTA solutions.
-
Add the copper-ligand mixture to the protein solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove excess reagents.[5][6]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Antibody
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne (e.g., DBCO, BCN) conjugated to the molecule of interest
-
Degassed buffer
Procedure:
-
Combine the azide-modified antibody and the strained alkyne-containing molecule in degassed buffer.
-
Incubate the reaction at 37°C for 1-12 hours. The reaction can also proceed at room temperature, but may require a longer incubation time.
-
Purify the conjugate using a suitable method, such as protein A affinity chromatography, to remove unreacted reagents.[7][8]
Protocol 3: Maleimide-Thiol Conjugation to a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide in a degassed, amine-free buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)
-
Maleimide-activated molecule
-
Reducing agent (e.g., TCEP, optional if disulfide bonds are present)
-
Anhydrous DMSO or DMF to dissolve the maleimide reagent
Procedure:
-
Dissolve the cysteine-containing peptide in the degassed buffer. If necessary, treat with a reducing agent to ensure a free thiol is available.
-
Dissolve the maleimide-activated molecule in a minimal amount of DMSO or DMF.
-
Add the maleimide solution to the peptide solution with gentle mixing.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the conjugate using a suitable method, such as reverse-phase HPLC, to remove excess reagents.[9][10]
Protocol 4: NHS Ester-Amine Conjugation to a Protein
Materials:
-
Protein in an amine-free buffer (e.g., phosphate buffer, pH 7.2-8.5)
-
NHS ester of the molecule to be conjugated
-
Anhydrous DMSO or DMF to dissolve the NHS ester
Procedure:
-
Dissolve the protein in the amine-free buffer.
-
Dissolve the NHS ester in a minimal amount of DMSO or DMF immediately before use.
-
Add the NHS ester solution to the protein solution with gentle mixing.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).
-
Purify the conjugate using a suitable method, such as dialysis or size-exclusion chromatography, to remove unreacted NHS ester and byproducts.[11][12]
Visualizing the Chemistries and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical reactions and a generalized experimental workflow.
References
- 1. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Thalidomide-Propargyne-PEG2-COOH: A Comprehensive Safety and Operational Guide
Disclaimer: The following procedures are a guide based on the chemical nature of the compound's constituent parts. A specific Safety Data Sheet (SDS) for Thalidomide-Propargyne-PEG2-COOH is not publicly available. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before handling or disposing of this compound. This material should be treated as a hazardous substance.
This compound is a complex bifunctional molecule used in targeted protein degradation research, incorporating a potent thalidomide (B1683933) moiety. Due to the known reproductive toxicity of thalidomide, all waste containing this compound must be handled with extreme care and disposed of as hazardous chemical waste.[1][2]
Hazard Identification and Risk Assessment
Before beginning any work that will generate waste, a thorough risk assessment is mandatory. The primary hazards are associated with the thalidomide component, which is a known teratogen and may cause damage to an unborn child.[2] The propargyl group can be reactive, and the overall toxicological properties of the conjugate have not been fully investigated.[3][4]
Key Hazards:
-
Reproductive Toxicity: Thalidomide is a powerful teratogen.
-
Acute Toxicity: Assumed to be toxic if swallowed or in contact with skin.[2]
-
Reactivity: The propargyl group may react with certain substances; avoid mixing with incompatible waste streams.[4][5]
Personal Protective Equipment (PPE)
When handling this compound in any form (solid, liquid, or contaminated materials), the following PPE is mandatory:
-
Gloves: Double chemotherapy-rated nitrile gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A disposable gown or dedicated lab coat.
-
Respiratory Protection: Use a certified respirator if handling the powder outside of a fume hood or if aerosol generation is possible.
All handling of the compound and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]
Waste Segregation and Containerization
Proper segregation is critical to prevent accidental exposure and ensure compliant disposal.[7][8] Never mix waste containing this compound with other waste streams without explicit permission from your EHS office.[1]
| Waste Type | Container Requirements | Labeling |
| Solid Waste | Sealable, sturdy, leak-proof container compatible with the chemical. | "Hazardous Waste," "this compound," "Reproductive Hazard," "Toxic" |
| Liquid Waste | Screw-top, leak-proof container compatible with the solvent used. Do not fill more than 80% full. | "Hazardous Waste," "this compound," list all solvent constituents and concentrations, "Reproductive Hazard," "Toxic" |
| Sharps Waste | Puncture-proof sharps container. | "Hazardous Waste," "Sharps," "Contaminated with this compound" |
| Contaminated PPE | Lined, sealable container (e.g., a pail lined with a clear plastic bag). | "Hazardous Waste," "Contaminated PPE," "this compound" |
Table 1: Waste Segregation and Container Specifications.
Step-by-Step Disposal Protocol
The following workflow outlines the mandatory steps for the safe handling and disposal of waste generated from research involving this compound.
References
Essential Safety and Logistical Information for Handling Thalidomide-Propargyne-PEG2-COOH
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial procedural information for the safe handling and disposal of Thalidomide-Propargyne-PEG2-COOH, a compound that requires stringent safety measures due to the known hazards of its parent compound, thalidomide. Adherence to these protocols is vital for minimizing exposure and ensuring a safe laboratory environment.
Hazard Assessment
This compound should be handled with extreme caution, assuming it carries risks similar to thalidomide, which is a known teratogen, mutagen, and cytotoxic agent.[1][2] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1][3][4] Therefore, all handling procedures must be designed to minimize these risks.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary line of defense against exposure to hazardous chemicals.[3][4][5][6] All personnel handling this compound must use the following PPE.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemotherapy-rated, powder-free nitrile or neoprene gloves.[1] Change the outer glove regularly and the inner glove if contaminated. | Prevents skin absorption. Double gloving provides an additional barrier in case of a tear or splash. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated).[4] Cuffs should be tucked under the outer gloves. | Protects skin and clothing from contamination. |
| Eye Protection | Safety Goggles/Face Shield | Tightly fitting safety goggles with side shields or a full-face shield.[3][5][7] | Protects eyes from splashes and aerosols. A face shield offers broader protection. |
| Respiratory | N95 Respirator/Surgical Mask | An N95 respirator is recommended when handling the solid compound or when there is a risk of aerosol generation.[4] A surgical mask can be used for low-risk activities. | Prevents inhalation of airborne particles. |
| Other | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[5] | Prevents the spread of contamination outside the work area. |
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing the risk of exposure during the handling of this compound.
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Designated Area : All work with this compound, especially handling of the solid form, must be conducted in a designated area such as a chemical fume hood or a biological safety cabinet to control airborne particles.[4][8]
-
Pre-Handling Preparation : Before handling the compound, ensure all necessary PPE is available and that a designated hazardous waste container is ready.
-
Donning PPE : Put on PPE in the following order: shoe covers, inner gloves, gown, outer gloves (over the cuffs of the gown), and finally, eye/face protection and respiratory protection.
-
Handling the Compound :
-
When weighing the solid, use a containment balance enclosure if available.
-
Avoid creating dust.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in a manner that avoids self-contamination: remove outer gloves, then gown, shoe covers, eye/face protection, and finally inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[8]
-
Disposal Plan
Proper disposal of waste containing this compound is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Hazardous Waste : All materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[9]
-
Containers : Use clearly labeled, sealed containers for hazardous waste.[9][10] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[9]
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.[9]
-
Pickup : Contact your institution's EHS office for pickup and disposal of the hazardous waste.[9]
Spill Response:
In the event of a spill, prompt and correct action is essential.
Caption: Decision and action flow for a spill of this compound.
Spill Cleanup Steps:
-
Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel.[9] Restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.[9]
-
Don PPE : Before cleaning, don the appropriate PPE as outlined in Table 1, including respiratory protection.
-
Contain : Use a chemical spill kit with absorbent pads or other inert material to contain the spill.[9]
-
Clean : Carefully collect the absorbed material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.[9]
-
Decontaminate : Clean the spill area with an appropriate decontaminating solution, as recommended by your institution's EHS office.
-
Dispose : All materials used for cleanup must be disposed of as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and the EHS office.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. ipservices.care [ipservices.care]
- 4. gerpac.eu [gerpac.eu]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. targetmol.com [targetmol.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
